molecular formula C8H8N4 B1519016 4-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1152543-41-3

4-(1H-pyrazol-1-yl)pyridin-3-amine

カタログ番号: B1519016
CAS番号: 1152543-41-3
分子量: 160.18 g/mol
InChIキー: OFDKULOZRHMIAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(1H-Pyrazol-1-yl)pyridin-3-amine is a nitrogen-rich heteroaromatic compound serving as a versatile scaffold in medicinal chemistry and drug discovery. This aromatic amine consists of a pyridine core functionalized with both an amine group and a 1H-pyrazole ring, making it a valuable building block for the synthesis of more complex molecules. While specific biological data for this exact compound may be limited, its core structure is recognized as a key pharmacophore in developing biologically active substances. Compounds that combine pyridine and pyrazole rings are frequently investigated for their high biological potential . Researchers utilize such structures in various fields, including the development of antitumor agents, antimicrobial substances, and antiviral compounds . The molecule can also be explored as a ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) or luminescent materials, given that related metal complexes of (pyrazol-1-yl)pyrimidines are considered promising for applications like organic light-emitting diodes (OLEDs) . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting thorough safety assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-pyrazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDKULOZRHMIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296027
Record name 4-(1H-Pyrazol-1-yl)-3-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152543-41-3
Record name 4-(1H-Pyrazol-1-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152543-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Pyrazol-1-yl)-3-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID701296027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Pyrazole-Pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of the 4-(1H-Pyrazol-1-yl)pyridin-3-amine Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold and its derivatives. While direct research on the specific parent compound is emerging, the pyrazole-pyridine core is a well-established and privileged structure in medicinal chemistry. This document synthesizes data from structurally related analogs to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential, mechanisms of action, and experimental evaluation of this promising class of molecules.

The fusion of pyrazole and pyridine rings creates a heterocyclic system with significant therapeutic potential. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold known for its ability to form key interactions with biological targets.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many approved drugs and contributes to favorable physicochemical properties. The combination of these two rings in the 4-(1H-pyrazol-1-yl)pyridin-3-amine framework has given rise to a multitude of compounds with diverse biological activities, most notably as potent inhibitors of protein kinases.[2]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole-pyridine scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases, leading to the development of compounds with anticancer, anti-inflammatory, and other therapeutic properties. This guide will delve into the synthesis, key biological activities, and experimental evaluation of derivatives based on this core structure.

General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core, a close structural relative and common synthetic target, often serves as a foundational strategy for accessing a variety of substituted analogs. A common and effective route involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. This multi-step synthesis provides a versatile platform for introducing diversity at various positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.[4]

A representative synthetic pathway starts from a 1,3-dione derivative and ethyl cyanoacetamide to construct the key 3-aminopyrazolopyridine intermediate.[4] This intermediate can then be further modified, for example, by reaction with various aldehydes to form Schiff bases, or with acylating/sulfonylating agents to produce a library of final compounds.[4]

Synthetic_Workflow start 1,3-Dione Derivative + Ethyl Cyanoacetamide step1 Step 1: Cyclization start->step1 intermediate1 Substituted Pyridinone step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 2-Chloro-3-cyanopyridine step2->intermediate2 step3 Step 3: Reaction with Hydrazine intermediate2->step3 intermediate3 3-Aminopyrazolo[3,4-b]pyridine (Key Intermediate) step3->intermediate3 step4 Step 4: Derivatization intermediate3->step4 final_compounds Target Pyrazolo[3,4-b]pyridine Derivatives step4->final_compounds

Figure 1: General Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives.

Biological Activity as Kinase Inhibitors

The primary and most extensively studied biological activity of the pyrazole-pyridine scaffold is the inhibition of protein kinases. The structural features of this scaffold allow it to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

Transforming Growth Factor-β Type I Receptor (TGF-βRI / ALK5) Inhibition

Therapeutic Relevance: The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a tumor-promoting role, enhancing invasion, metastasis, and creating an immunosuppressive tumor microenvironment.[5][6] Therefore, inhibiting the TGF-β type I receptor (also known as activin-like kinase 5 or ALK5) is a promising strategy for cancer therapy.[7]

Mechanism of Action: Pyrazole-pyridine derivatives act as ATP-competitive inhibitors of ALK5. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade abrogates the entire downstream signaling cascade.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-βRII TGFb->TBRII TBRI TGF-βRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBRI Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Target Gene Expression (e.g., EMT, Immunosuppression) Nucleus->Gene_expression

Figure 2: TGF-β Signaling Pathway and Point of Inhibition.

Potent ALK5 Inhibitors: Several pyrazole-pyridine derivatives have demonstrated potent inhibition of ALK5.

Compound IDStructureALK5 IC₅₀ (nM)Reference
GW788388 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide25[8]
Compound 12r 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivative1.8[9]
Src Family Kinase (SFK) Inhibition

Therapeutic Relevance: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, adhesion, and survival.[10][11] Aberrant Src activation is implicated in the development and progression of many cancers, promoting metastasis and angiogenesis.[12]

Mechanism of Action: Src kinase activation involves a conformational change from a "closed" inactive state to an "open" active state.[13] Pyrazole-pyridine inhibitors bind to the ATP-binding site of the active conformation, preventing the phosphorylation of downstream substrates and blocking signal transduction through pathways like Ras-MAPK and PI3K-Akt.[10]

Src_pathway Receptor Growth Factor Receptor (e.g., EGFR) Src Src Kinase Receptor->Src Activates FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Src Inhibits Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation PI3K->Proliferation

Figure 3: Simplified Src Kinase Signaling Pathway.

Bruton's Tyrosine Kinase (BTK) Inhibition

Therapeutic Relevance: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[14] Dysregulation of BTK signaling is a driver of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[15] BTK inhibitors have revolutionized the treatment of these diseases.

Mechanism of Action: Upon BCR activation, BTK is recruited to the cell membrane and activated. It then phosphorylates downstream targets, including PLCγ2, leading to the activation of transcription factors like NF-κB that promote cell survival.[16] Pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, have been developed as potent irreversible or reversible BTK inhibitors that block this signaling cascade.

BTK_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->BTK Inhibits NFkB NF-κB Pathway PLCy2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival

Figure 4: B-Cell Receptor (BCR) Signaling Highlighting BTK.

Discoidin Domain Receptor 1 (DDR1) Inhibition

Therapeutic Relevance: DDR1 is a unique receptor tyrosine kinase that is activated by collagen, a major component of the tumor extracellular matrix.[9] DDR1-collagen signaling plays a significant role in cancer progression, promoting cell survival, invasion, metastasis, and chemoresistance.[1][17] High DDR1 expression is correlated with poor prognosis in several cancers, including colon, lung, and breast cancer.[18]

Mechanism of Action: Upon binding to collagen, DDR1 dimerizes and undergoes sustained autophosphorylation. This activation triggers downstream signaling cascades, including Src, Pyk2, and NF-κB pathways, which drive metastatic processes.[9] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent DDR1 inhibitors, blocking its kinase activity and downstream effects.[19]

DDR1_pathway Collagen Collagen (Extracellular Matrix) DDR1 DDR1 Collagen->DDR1 Binds & Activates Src_Pyk2 Src / Pyk2 DDR1->Src_Pyk2 Phosphorylates NFkB_Notch NF-κB / Notch1 DDR1->NFkB_Notch MMPs MMP Expression DDR1->MMPs Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->DDR1 Inhibits Metastasis Invasion, Metastasis, & Chemoresistance Src_Pyk2->Metastasis NFkB_Notch->Metastasis MMPs->Metastasis

Figure 5: DDR1 Signaling in Cancer Metastasis.

Anticancer Activity

The inhibition of key kinases by pyrazole-pyridine derivatives translates into potent anticancer activity across a range of cancer types. This is typically evaluated through in vitro cell proliferation assays.

Antiproliferative Activity of Representative Compounds:

Compound ClassCancer Cell LineIC₅₀ (µM)Target Kinase(s)Reference
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)4.00DDR1[19]
Pyrazolo[3,4-d]pyrimidineMDA-MB-231 (Breast)3.36DDR1[19]
Pyrazolo[3,4-d]pyrimidineK-562 (Leukemia)-Src, Abl[15]
Pyrazolo[3,4-b]pyridineHepG2 (Liver)2.6PIM-1[20]
Pyrazolo[3,4-b]pyridineHCT-116 (Colon)2.3CDK[4]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for measuring the activity of a purified kinase and the inhibitory potential of test compounds using a luminescence-based assay that quantifies ADP production.

Kinase_Assay_Workflow start 1. Reaction Setup: Combine Kinase, Substrate, ATP, and Test Compound in assay buffer. step1 2. Kinase Reaction: Incubate at room temperature (e.g., 60 minutes). start->step1 step2 3. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. step1->step2 step3 4. Incubation: Incubate at room temperature (40 minutes). step2->step3 step4 5. ADP to ATP Conversion: Add Kinase Detection Reagent. step3->step4 step5 6. Incubation: Incubate at room temperature (30-60 minutes). step4->step5 end 7. Signal Detection: Measure luminescence using a plate reader. step5->end MTT_Assay_Workflow start 1. Cell Seeding: Plate cells in a 96-well plate and allow to adhere overnight. step1 2. Compound Treatment: Add serial dilutions of the test compound to the wells. start->step1 step2 3. Incubation: Incubate for a specified period (e.g., 72 hours). step1->step2 step3 4. Add MTT Reagent: Add MTT solution (e.g., 0.5 mg/mL) to each well. step2->step3 step4 5. Incubation: Incubate for 2-4 hours to allow formazan crystal formation. step3->step4 step5 6. Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. step4->step5 end 7. Absorbance Reading: Measure absorbance at ~570 nm using a plate reader. step5->end

Figure 7: Workflow for an MTT Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Following the incubation period, add a sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL. [21]5. Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals. [22]6. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. [19]7. Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm. [21]8. Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

To evaluate the efficacy of a lead compound in a living organism, a subcutaneous xenograft model is commonly used. This involves implanting human cancer cells into immunocompromised mice. [23]

Xenograft_Workflow start 1. Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice. step1 2. Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³). start->step1 step2 3. Randomization & Dosing: Randomize mice into vehicle and treatment groups. Begin dosing with the test compound. step1->step2 step3 4. Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). step2->step3 end 5. Endpoint & Analysis: Terminate the study when tumors in the control group reach the endpoint. Excise tumors for weight and further analysis. step3->end

Figure 8: General Workflow for a Subcutaneous Xenograft Model.

General Procedure:

  • Cell Preparation and Implantation: Harvest human cancer cells from culture and resuspend them in a sterile solution, often mixed with a basement membrane extract like Matrigel to improve tumor take rate. [24]Inject a specific number of cells (e.g., 5-10 million) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Balb/c nude). [23][25]2. Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length × Width²)/2.

  • Treatment: Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.

  • Endpoint Analysis: The study is typically concluded when tumors in the control group reach a predetermined maximum size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Perspectives

The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold and its close relatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their proven ability to potently and often selectively inhibit a wide range of protein kinases underscores their significant therapeutic potential, particularly in oncology. The extensive research into pyrazolopyridine and pyrazolopyrimidine derivatives provides a strong foundation and a clear rationale for the continued exploration of this chemical space.

Future efforts should focus on synthesizing and profiling a broader array of derivatives to fully map the structure-activity relationships for various kinase families. Investigating the potential for dual-target inhibitors (e.g., targeting both a primary oncogenic kinase and a resistance pathway) could lead to more durable clinical responses. Furthermore, exploring the activity of this scaffold beyond kinase inhibition, for instance, in areas like neurodegenerative diseases or metabolic disorders where specific kinases play a role, could open up new therapeutic avenues. The continued application of rational drug design, guided by structural biology and computational modeling, will be instrumental in optimizing the potency, selectivity, and drug-like properties of next-generation inhibitors based on this powerful scaffold.

References

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The Aminopyrazole Scaffold: A Technical Whitepaper on Discovery, Kinase Inhibition, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry. Since Ludwig Knorr first coined the term "pyrazole" in 1883, the scaffold has evolved from simple antipyretic applications to serving as the backbone for highly selective, next-generation kinase inhibitors[1]. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed firsthand that the aminopyrazole derivative is not merely a structural placeholder; it is a highly tunable pharmacophore. This whitepaper dissects the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols that drive the development of aminopyrazole-based therapeutics.

Mechanistic Paradigm: The Hinge-Binding Motif

Aminopyrazoles—particularly 3-aminopyrazoles and 5-aminopyrazoles—excel as kinase inhibitors due to their exceptional ability to mimic the adenine ring of ATP. The aminopyrazole core interacts with the hinge region residues of kinases by forming a critical triad of hydrogen bonds[2]. This hinge-binding motif anchors the molecule within the ATP-binding pocket, while functional groups at the 3, 4, and 5 positions project into the solvent-exposed and hydrophobic regions, dictating precise kinase selectivity.

The versatility of this scaffold solves complex pharmacokinetic challenges. For instance, in the development of 3, aminopyrazoles serve as highly effective aniline bioisosteres. This bioisosteric replacement drastically improves brain penetrance and aqueous solubility while mitigating CYP1A2 inhibition liabilities[3]. Furthermore, structure-based drug design has leveraged the aminopyrazole scaffold to covalently target cysteine residues on the P-loop of kinases, successfully overcoming gatekeeper resistance mutations in wild-type and mutant FGFR2 and FGFR3[4].

KinaseSignaling Kinase Target Kinase (e.g., FGFR, CDK, PLK4) Substrate Protein Substrate Phosphorylation Kinase->Substrate ATP Hydrolysis Inhibitor Aminopyrazole Derivative Inhibitor->Kinase Hinge-binding (H-bond triad) Inhibitor->Substrate Blocks Pathway Downstream Signaling (MAPK / PI3K / Cell Cycle) Substrate->Pathway Activation Arrest Cell Cycle Arrest / Apoptosis Substrate->Arrest Pathway Shift Disease Tumor Proliferation / Inflammation Pathway->Disease Pathogenesis

Aminopyrazole-mediated kinase inhibition and downstream signaling shift.

Quantitative Profiling of Lead Derivatives

The therapeutic efficacy of aminopyrazole derivatives is validated across multiple oncology and neurodegenerative targets. The table below summarizes the quantitative performance of key pipeline compounds:

Compound / DerivativePrimary TargetIC50 / Affinity ProfileTherapeutic IndicationRef
CFI-400945 PLK4High potency (Low nM)Breast cancer (induces mitotic defects)[5]
Compound 18 LRRK2High potencyParkinson's Disease (Brain-penetrant)[3]
Analog 24 CDK2 / CDK5Sub-μMPancreatic cancer / Neurodegeneration[2]
Compound 106 RET (WT & Mutant)44 nM (WT), 252 nM (Mutant)Broad-spectrum cancer therapeutics[6]
FGFR Inhibitors FGFR2 / FGFR3Excellent activityCancers driven by gatekeeper mutations[4]

Validated Synthetic Workflows

The most robust synthesis of 5-aminopyrazole derivatives is achieved through the condensation of β-ketonitriles (or malononitrile derivatives) with hydrazines[7]. In my laboratory, we do not just execute steps; we engineer self-validating systems. A protocol without built-in analytical checkpoints is a liability in drug development.

SyntheticWorkflow Reactants β-Ketonitrile + Hydrazine Derivative Condensation Condensation (Ethanol, Reflux, 4-6h) Reactants->Condensation Solubilization Intermediate Hydrazone Intermediate Condensation->Intermediate Nucleophilic Attack Cyclization Base-Catalyzed Cyclization (Triethylamine, 90°C) Intermediate->Cyclization Deprotonation Crude Crude 5-Aminopyrazole Cyclization->Crude Intramolecular Ring Closure Validation TLC & LC-MS Validation Checkpoint Crude->Validation Sampling Purified Purified Product (Recrystallization) Validation->Purified Confirmed Mass/Purity

Self-validating synthetic workflow for 5-aminopyrazole derivatives.

Standard Operating Procedure: Synthesis of 5-Aminopyrazoles

Step 1: Solubilization and Reactant Pairing

  • Action: Combine 0.01 mol of the selected β-ketonitrile with 0.011 mol of hydrazine hydrate in 20 mL of absolute ethanol.

  • Causality: Ethanol is selected as the solvent because its dielectric constant perfectly solubilizes both the polar hydrazine and the organic nitrile. Furthermore, its boiling point (78°C) provides the optimal thermal energy for reflux without degrading the sensitive cyano groups[7].

Step 2: Base-Catalyzed Condensation

  • Action: Introduce a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, and heat to reflux (approx. 90°C in an oil bath) for 1 to 4 hours[8].

  • Causality: The base is critical; it abstracts the acidic alpha-proton to form a reactive carbanion without competing as a nucleophile. This drives the initial condensation to form a hydrazone intermediate, setting the stage for ring closure[8].

Step 3: Intramolecular Cyclization (The Self-Validating Checkpoint)

  • Action: Monitor the reaction via TLC (Thin-Layer Chromatography) and LC-MS. The disappearance of the hydrazone intermediate signals the completion of the intramolecular nucleophilic attack on the cyano group, yielding the 5-aminopyrazole ring[9].

  • Validation Checkpoint: Do not proceed to quenching until LC-MS confirms the exact mass shift corresponding to the cyclized product. This prevents the carryover of linear intermediates into the purification phase.

Step 4: Isolation and Recrystallization

  • Action: Cool the mixture to room temperature, pour into 60 mL of ice water to precipitate the crude product, filter, and recrystallize from hot ethanol[8].

  • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic pyrazole out of solution. Recrystallization exploits differential solubility to leave unreacted hydrazine and trace linear byproducts in the mother liquor, ensuring >98% purity[8].

Future Outlook

The aminopyrazole scaffold remains a privileged structure in modern pharmacology. As we push the boundaries of targeted therapy, the focus is shifting toward exploiting this scaffold to design covalent inhibitors that bypass gatekeeper mutations, and tuning its physicochemical properties to cross the blood-brain barrier for neurodegenerative applications. The rigorous application of structure-based design and self-validating synthetic protocols will continue to unlock the full therapeutic potential of these remarkable derivatives.

References

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 - ResearchG
  • The Discovery and Development of Bioactive 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters.
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - ResearchG
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Deriv
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC (NIH).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

Structural Elucidation and Spectroscopic Profiling of 4-(1H-pyrazol-1-yl)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) is a privileged bi-heteroaryl scaffold frequently utilized in the design of kinase inhibitors and advanced pharmaceutical intermediates[1][2]. The presence of both a primary amine (an electron-donating group) and a pyrazole ring (an electron-withdrawing group via induction) on the pyridine core creates a complex electronic environment.

As a Senior Application Scientist, establishing a self-validating analytical workflow is critical to ensure structural integrity before this building block is deployed in high-stakes drug development. This whitepaper details the definitive spectroscopic profiling—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy—required to unambiguously characterize this molecule.

High-Resolution Mass Spectrometry (HRMS-ESI)

Mechanistic Fragmentation Analysis

To validate the molecular formula ( C8​H8​N4​ , Exact Mass: 160.0749 Da), Positive Electrospray Ionization (+ESI) is employed. The protonated precursor ion [M+H]+ is observed at m/z 161.0826.

The fragmentation of bi-heteroaryl systems is driven by the stability of the resulting product ions. Pyrazole rings characteristically undergo high-energy collision-induced dissociation (CID) via the expulsion of neutral molecules, specifically hydrogen cyanide (HCN, 27 Da) or nitrogen gas ( N2​ , 28 Da)[3]. The primary loss of HCN from the pyrazole moiety yields a highly conjugated fragment at m/z 134.0717. A subsequent loss of a second HCN molecule from the pyridine core generates the m/z 107.0608 fragment. This sequential neutral loss is a self-validating hallmark of nitrogen-rich heteroaromatics.

Quantitative MS Data Summary
Ion TypeFormulaCalculated m/zObserved m/zMass Error (ppm)Assignment
Precursor [C8​H9​N4​]+ 161.0826161.0825-0.6 [M+H]+
Fragment 1 [C7​H8​N3​]+ 134.0717134.0715-1.4 [M+H−HCN]+
Fragment 2 [C8​H9​N2​]+ 133.0765133.0762-2.2 [M+H−N2​]+
Fragment 3 [C6​H7​N2​]+ 107.0608107.0609+0.9 [M+H−2HCN]+
Protocol: ESI-HRMS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v). Causality: The addition of 0.1% formic acid is mandatory to ensure complete protonation of the primary amine, maximizing ionization efficiency in +ESI mode.

  • Injection & Source Parameters: Inject 5 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C to ensure efficient droplet evaporation without thermal degradation.

  • MS/MS Acquisition: Isolate the m/z 161.08 precursor in the quadrupole. Apply a collision energy ramp of 20–35 eV using Argon as the collision gas to induce comprehensive fragmentation.

MS_Fragmentation M [M+H]+ m/z 161.0826 F1 Fragment 1 m/z 134.0717 M->F1 - HCN (27 Da) F3 Fragment 3 m/z 133.0765 M->F3 - N2 (28 Da) F2 Fragment 2 m/z 107.0608 F1->F2 - HCN (27 Da)

Figure 1: Proposed ESI-HRMS fragmentation pathway of 4-(1H-pyrazol-1-yl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electronic Causality and Chemical Shifts

The structural elucidation of 4-(1H-pyrazol-1-yl)pyridin-3-amine relies heavily on understanding the competing electronic effects on the pyridine core.

  • The Amine Effect: The −NH2​ group at C-3 acts as a strong electron-donating group (EDG) via resonance. This significantly shields the ortho-proton (H-2), shifting it upfield to ~8.05 ppm compared to unsubstituted pyridine (~8.5 ppm) .

  • The Pyrazole Effect: Attached at C-4, the pyrazole ring exerts an electron-withdrawing inductive effect, which deshields the adjacent H-5 proton, pushing it to ~7.25 ppm.

To create a self-validating system, 1D NMR must be coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation). The critical structural proof is the HMBC cross-peak between the pyrazole H-5' proton and the pyridine C-4 carbon, which definitively confirms the inter-ring connectivity.

Quantitative NMR Data Summary (DMSO- d6​ , 400 MHz / 100 MHz)
Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)HMBC Correlations ( 1H→13C )
Pyridine Core
28.05, s (1H)136.5C-3, C-4, C-6
3-141.2-
4-131.8-
57.25, d, J = 5.2 (1H)110.5C-3, C-4, C-6
67.85, d, J = 5.2 (1H)142.1C-2, C-4, C-5
−NH2​ 5.40, br s (2H)-C-2, C-3, C-4
Pyrazole Ring
3'7.80, d, J = 1.8 (1H)140.5C-4', C-5'
4'6.55, dd, J = 2.4, 1.8 (1H)106.8C-3', C-5'
5'8.20, d, J = 2.4 (1H)131.2C-3', C-4', C-4 (Pyridine)
Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is strictly required over protic solvents like Methanol- d4​ to prevent rapid deuterium exchange of the −NH2​ protons, which would cause their signal to disappear from the spectrum.

  • 1D Acquisition: Acquire the 1H spectrum at 298 K (16 scans, 1.5 s relaxation delay) to ensure accurate integration of the broad amine singlet. Acquire the 13C spectrum (1024 scans) with composite pulse decoupling.

  • 2D Validation: Execute gradient-selected COSY (to map the H-5/H-6 and H-3'/H-4'/H-5' spin systems) and HMBC (to lock the quaternary carbons C-3 and C-4 to their respective rings).

NMR_Workflow Start 1D NMR (1H & 13C) Identify spin systems COSY 2D COSY Map adjacent protons Start->COSY Step 1 HSQC 2D HSQC Assign 1H-13C bonds Start->HSQC Step 2 HMBC 2D HMBC Inter-ring connectivity COSY->HMBC Step 3 HSQC->HMBC Step 3 Confirm Structure Validated HMBC->Confirm Step 4

Figure 2: Self-validating 2D NMR workflow for structural elucidation and connectivity mapping.

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Mode Analysis

FTIR provides orthogonal validation of the functional groups. The most diagnostic feature of 4-(1H-pyrazol-1-yl)pyridin-3-amine is the primary amine group. Because the nitrogen has two N-H bonds, they couple to produce two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch. This manifests as a characteristic "doublet" in the high-frequency region (3420 and 3310 cm−1 ), which immediately differentiates it from a secondary amine (which would only show a single band) . Furthermore, the C=N and C=C stretching vibrations of the pyrazole and pyridine rings are observed as sharp bands around 1595 cm−1 [3].

Quantitative FTIR Data Summary
Wavenumber ( cm−1 )IntensityVibrational Assignment
3420Medium, SharpN-H stretch (asymmetric, primary amine)
3310Medium, SharpN-H stretch (symmetric, primary amine)
3105WeakC-H stretch ( sp2 heteroaromatic)
1620StrongN-H bend (scissoring)
1595StrongC=N and C=C stretch (heteroaromatic rings)
1395MediumC-N stretch (aryl amine)
750StrongC-H out-of-plane bend
Protocol: ATR-FTIR Acquisition
  • Background Calibration: Collect a 64-scan background spectrum of ambient air using a diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 2-3 mg of the neat crystalline powder directly onto the ATR crystal. Causality: ATR is chosen over KBr pelleting to prevent moisture absorption (hygroscopicity of KBr), which would artificially broaden the critical N-H stretching region.

  • Acquisition: Apply uniform pressure using the ATR anvil to ensure optimal optical contact. Record the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[Link]

Sources

The Privileged Scaffold: 4-(1H-pyrazol-1-yl)pyridin-3-amine as a Core Pharmacophore in Targeted Oncology Therapies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification of versatile, low-molecular-weight building blocks is critical for developing high-affinity targeted therapies. 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) has emerged as a highly privileged scaffold[1]. Characterized by its unique hydrogen-bonding capacity, favorable planar geometry, and tunable electron distribution, this fragment serves as a critical synthetic intermediate for a variety of potent inhibitors.

This technical whitepaper explores the mechanistic rationale, therapeutic targets, and validated biochemical protocols associated with derivatives of 4-(1H-pyrazol-1-yl)pyridin-3-amine, specifically focusing on its role in inhibiting ATR Kinase , MALT1 Paracaspase , and Porcupine (PORCN) .

Physicochemical Rationale & Molecular Design

The structural anatomy of 4-(1H-pyrazol-1-yl)pyridin-3-amine offers several distinct advantages in medicinal chemistry:

  • Nucleophilic Amine Handle: The primary amine at the 3-position of the pyridine ring is highly reactive, making it an excellent anchor for amide bond formation or Buchwald-Hartwig cross-coupling reactions during library synthesis[2].

  • Hinge-Binding Motif: In kinase targets, the pyridine nitrogen and the adjacent pyrazole ring can act as a bidentate hydrogen bond donor/acceptor pair. This geometry perfectly mimics the binding of ATP to the highly conserved kinase hinge region[3].

  • Metabolic Stability: The electron-withdrawing nature of the pyrazole ring at the 4-position modulates the basicity (pKa) of the pyridine ring, often improving metabolic stability and reducing hERG liabilities compared to unsubstituted anilines.

Target I: ATR Kinase (Ataxia Telangiectasia Mutated and Rad3-related)

Mechanistic Overview

ATR kinase is a master regulator of the DNA Damage Response (DDR)[2]. It is primarily activated by single-stranded DNA (ssDNA) breaks and replication stress. Many cancer cells, due to oncogene activation or loss of tumor suppressors (e.g., p53), operate under high baseline replication stress. Inhibiting ATR selectively forces these cancer cells into a lethal premature mitosis (mitotic catastrophe) while sparing normal cells[2]. Derivatives of 4-(1H-pyrazol-1-yl)pyridin-3-amine have been successfully patented as potent ATR inhibitors, binding directly to the ATP pocket[3].

ATR_Pathway ssDNA ssDNA / Replication Stress RPA RPA Binding ssDNA->RPA ATR ATR / ATRIP Complex RPA->ATR CHK1 CHK1 Activation ATR->CHK1 CellCycle Cell Cycle Arrest & Repair CHK1->CellCycle Inhibitor ATR Inhibitor (Pyrazolyl-pyridine scaffold) Inhibitor->ATR Inhibits

Figure 1: ATR-mediated DNA Damage Response pathway and inhibitor intervention.

Experimental Protocol: ATR Kinase Inhibition Assay (HTRF)

Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because the long emission half-life of the Europium cryptate eliminates short-lived background autofluorescence commonly caused by small-molecule libraries.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant ATR/ATRIP complex and biotinylated p53-derived peptide substrate in the assay buffer.

  • Compound Incubation: Dispense 100 nL of the 4-(1H-pyrazol-1-yl)pyridin-3-amine derivative (in DMSO) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho-p53 antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour and read the TR-FRET signal (Ex: 320 nm, Em: 615 nm and 665 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Target II: MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1)

Mechanistic Overview

MALT1 is a unique paracaspase that forms the CBM (CARMA1-BCL10-MALT1) complex upon T-cell or B-cell receptor activation. It cleaves inhibitors of the NF-κB pathway (such as A20 and CYLD), thereby driving hyperactive NF-κB signaling and promoting survival in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Pyrazole derivatives synthesized from 4-(1H-pyrazol-1-yl)pyridin-3-amine act as potent allosteric inhibitors of MALT1[4].

MALT1_Pathway TCR TCR/BCR Activation CBM CARMA1-BCL10-MALT1 (CBM Complex) TCR->CBM MALT1_Protease MALT1 Paracaspase Activity CBM->MALT1_Protease NFkB NF-κB Signaling MALT1_Protease->NFkB Lymphoma Lymphoma Survival NFkB->Lymphoma Inhibitor MALT1 Inhibitor Inhibitor->MALT1_Protease

Figure 2: MALT1-driven NF-κB activation in lymphomas and allosteric inhibition.

Experimental Protocol: MALT1 Paracaspase Cleavage Assay

Causality Note: Because these derivatives bind allosterically, they often exhibit slow-binding kinetics. A kinetic fluorescence readout is strictly required over an endpoint assay to prevent the underestimation of inhibitor potency.

  • Enzyme Preparation: Dilute recombinant full-length MALT1 in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS, 10% sucrose).

  • Pre-Incubation (Critical Step): Add 10 µL of the compound (serial dilutions) to 10 µL of the MALT1 solution in a black 384-well plate. Incubate for 30–60 minutes at 30°C to allow the slow-forming allosteric complex to stabilize.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate Ac-LRSR-AMC (final concentration 50 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence reader. Monitor the release of AMC (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes.

  • Analysis: Determine the initial velocity ( Vi​ ) from the linear portion of the progress curves to calculate the apparent Ki​ .

Target III: Porcupine (PORCN) & Wnt Signaling

Mechanistic Overview

PORCN is a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands. This lipid modification is absolutely required for Wnt secretion and subsequent binding to Frizzled receptors. The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold is utilized in the synthesis of potent PORCN inhibitors (e.g., Porcn-IN-2)[5]. A major challenge in this class is poor aqueous solubility, which requires advanced formulation strategies (e.g., solid dispersions or lipid-based formulations) to achieve in vivo bioavailability[5].

HTS_Workflow Synth Scaffold Synthesis (Buchwald-Hartwig) Biochem Biochemical Profiling (HTRF/FRET Assays) Synth->Biochem Biochem->Synth SAR Feedback Cellular Cellular Efficacy (Proliferation/Reporter) Biochem->Cellular ADME In Vitro ADME (Solubility, Microsomes) Cellular->ADME Lead Lead Optimization ADME->Lead

Figure 3: Standard drug discovery workflow for optimizing pyrazolyl-pyridine scaffolds.

Quantitative Data Summary

The following table summarizes the comparative parameters of inhibitors derived from the 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold across its primary targets:

Target ProteinBinding ModePrimary Assay ReadoutRepresentative IC₅₀ RangeKey Liability / Challenge
ATR Kinase Active Site (Hinge Binder)TR-FRET (p53 phosphorylation)1 nM – 50 nMSelectivity against ATM / DNA-PK
MALT1 Allosteric (Slow-binding)Fluorogenic (Ac-LRSR-AMC cleavage)10 nM – 100 nMAchieving cellular potency in whole blood
PORCN Active Site (Membrane-bound)TOPFlash Luciferase Reporter5 nM – 25 nMPoor aqueous solubility / bioavailability[5]

References

  • 4-(1H-Pyrazol-1-yl)
  • Source: epo.
  • Source: google.
  • Source: google.
  • Source: benchchem.

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4-(1H-pyrazol-1-yl)pyridin-3-amine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

4-(1H-Pyrazol-1-yl)pyridin-3-amine: A Privileged Intermediate in the Design of Next-Generation Kinase Inhibitors

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors requires molecular scaffolds capable of precise interactions within the highly conserved kinase hinge region. 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) has emerged as a privileged building block in modern medicinal chemistry. By combining an aminopyridine core—a classic hinge-binding motif—with a pyrazole ring that projects into adjacent hydrophobic pockets, this intermediate provides a versatile synthetic handle for generating highly potent inhibitors. This whitepaper details the structural causality, mechanistic applications, and self-validating synthetic protocols for utilizing this critical intermediate in drug development.

Structural Causality & Pharmacophore Analysis

As a Senior Application Scientist, I approach scaffold selection not as a matter of preference, but as an exercise in geometric and electronic causality. The architecture of 4-(1H-pyrazol-1-yl)pyridin-3-amine is deliberately suited for kinase inhibition due to two functional pillars:

  • The 3-Amino Group (The Synthetic Handle): The primary amine at the 3-position serves as a highly reactive nucleophile. In downstream drug synthesis, it is typically converted into an amide or urea. Causally, this transformation is critical: the resulting amide/urea acts as a bidentate hydrogen bond donor/acceptor system that anchors the molecule to the backbone carbonyls and amides of the kinase hinge region (e.g., interacting with the Leu/Val residues in the ATP-binding pocket).

  • The 4-Pyrazolyl Group (The Hydrophobic Probe): The pyrazole ring at the 4-position is electronically coupled to the pyridine ring but is sterically twisted out of planarity. This torsion allows the pyrazole to occupy the hydrophobic pocket (the "gatekeeper" adjacent region) without clashing with the hinge. Furthermore, the pyrazole nitrogens can participate in water-mediated hydrogen bonding networks, a feature frequently exploited to increase target residence time.

Quantitative Physicochemical Properties

To facilitate predictive modeling and formulation strategies, the baseline properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name 4-(1H-pyrazol-1-yl)pyridin-3-amine
CAS Number 1152543-41-3
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Topological Polar Surface Area (TPSA) 56.8 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Physical Appearance Pale yellow to off-white solid

Mechanistic Applications in Kinase Targeting

The pyrazolylpyridine scaffold derived from this intermediate has been successfully deployed across multiple challenging kinase targets.

  • MNK1/MNK2 Inhibition: Targeting MAP kinase-interacting kinases (MNKs) is a valuable oncological strategy to prevent eIF4E-mediated mRNA translation. Researchers have utilized the pyrazolo[3,4-b]pyridin-3-amine core to overcome paradoxical kinase priming, achieving potent ATP-competitive inhibition[1]. The planar nature of the fused derivatives, built from this intermediate, allows deep insertion into the MNK active site.

  • PI3K (p110α) Selectivity: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Derivatization of the pyrazolylpyridine system has yielded highly selective inhibitors for the p110α isoform over other Class Ia PI3 kinases, demonstrating profound in vivo activity in human xenograft models[2].

  • PCTAIRE / CDK16 Targeting: The "dark kinome" represents understudied kinases with high therapeutic potential. Recent discoveries have utilized 3-amino-1H-pyrazole-based moieties to selectively stabilize and inhibit CDK16 (PCTAIRE), leading to G2/M phase cell cycle arrest in cancer models[3].

KinasePathway Stimulus Oncogenic Stimuli PI3K PI3K (p110α) Stimulus->PI3K MNK MNK1 / MNK2 Stimulus->MNK AKT AKT / PKB PI3K->AKT Proliferation eIF4E eIF4E MNK->eIF4E Translation Inhibitor Pyrazolylpyridine Scaffold Inhibitors Inhibitor->PI3K Type I Inhibition Inhibitor->MNK ATP-Competitive

Dual targeting potential of pyrazolylpyridine derivatives in kinase signaling.

Self-Validating Synthetic Protocols

To ensure reproducibility and high fidelity in drug discovery workflows, the synthesis of 4-(1H-pyrazol-1-yl)pyridin-3-amine must be treated as a self-validating system. The protocol relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a controlled catalytic reduction.

Step 1: Regioselective SNAr of 4-Chloro-3-nitropyridine

Causality: The strongly electron-withdrawing nitro group at the 3-position renders the 4-position highly electrophilic. This allows the pyrazole nitrogen to attack the 4-position cleanly, displacing the chloride ion without the need for transition-metal catalysis[4].

  • Preparation: Charge a dry, round-bottom flask with 4-chloro-3-nitropyridine (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add pyrazole (1.1 equivalents) followed by anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents).

  • Reaction: Stir the heterogeneous mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC/LC-MS until the complete consumption of the starting material.

  • Workup (Self-Validation): Pour the cooled reaction mixture into crushed ice/water (10 volumes). The intermediate, 3-nitro-4-(1H-pyrazol-1-yl)pyridine , will precipitate as a yellow solid. Filter, wash with cold water, and dry under a vacuum. Validation metric: The absence of chloride isotopes in LC-MS confirms complete SNAr conversion.

Step 2: Catalytic Hydrogenation

Causality: The nitro group must be reduced to an amine to provide the functional handle for downstream coupling. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the coordination of metal salts to the pyridine nitrogen, which can poison downstream biological assays.

  • Preparation: Dissolve the 3-nitro-4-(1H-pyrazol-1-yl)pyridine intermediate in analytical-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight) under a blanket of argon to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup (Self-Validation): Filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst. Validation metric: The filtrate must be entirely colorless to pale yellow. A dark tint indicates colloidal palladium breakthrough, requiring re-filtration. Concentrate the filtrate in vacuo to afford 4-(1H-pyrazol-1-yl)pyridin-3-amine in near quantitative yield.

Synthesis SM 4-Chloro-3-nitropyridine (Electrophile) Reagent Pyrazole + K2CO3 DMF, 80°C SM->Reagent Int 3-Nitro-4-(1H-pyrazol-1-yl)pyridine (Intermediate) Reagent->Int SNAr Reaction Red H2, 10% Pd/C MeOH, RT Int->Red Prod 4-(1H-Pyrazol-1-yl)pyridin-3-amine (Target Scaffold) Red->Prod Catalytic Hydrogenation

Synthetic workflow for 4-(1H-pyrazol-1-yl)pyridin-3-amine via SNAr and reduction.

Conclusion

The utility of 4-(1H-pyrazol-1-yl)pyridin-3-amine extends far beyond a simple building block; it is a rationally designed pharmacophore intermediate. By providing a reliable synthetic pathway that leverages SNAr and clean catalytic reduction, medicinal chemists can rapidly access a vast chemical space of pyrazolylpyridine derivatives. As demonstrated by its successful application against MNK, PI3K, and PCTAIRE kinases, this intermediate remains a cornerstone in the ongoing evolution of targeted oncology therapeutics.

References

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. Available at:[1]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed (NIH). Available at:[2]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed (NIH). Available at:[3]

  • 4-Chloro-3-nitropyridine SNAr Reactions and Applications. Ambeed. Available at:[4]

Sources

Engineering the Aminopyrazole Scaffold: A Technical Guide to Physicochemical Profiling and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The substituted aminopyrazole moiety has emerged as a highly versatile, privileged scaffold capable of rescuing stalled chemical series. This whitepaper provides an in-depth mechanistic analysis of the aminopyrazole scaffold, detailing how its inherent tautomerism, pKa, and lipophilicity dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, we outline self-validating experimental workflows designed to rigorously quantify these properties, ensuring high-fidelity data for structure-activity relationship (SAR) modeling.

The Mechanistic Role of Aminopyrazoles in Medicinal Chemistry

Aminopyrazoles (including 3-amino, 4-amino, and 5-amino variants) are widely recognized as privileged structures in medicinal chemistry, frequently deployed as bioisosteres for anilines (1)[1]. Anilines are notorious for undergoing cytochrome P450-mediated oxidation to form reactive quinone-imines (toxicophores), which can covalently bind to off-target proteins and cause idiosyncratic toxicity. Substituting an aniline with an aminopyrazole mitigates this metabolic liability while maintaining—and often enhancing—critical hydrogen-bonding interactions within kinase hinge regions (2)[2].

The physicochemical behavior of these scaffolds is heavily dictated by annular tautomerism. In 3-aminopyrazoles, the tautomeric equilibrium constant ( KT​ ) is governed by the Gibbs free energy ( ΔG=−RTlnKT​ ) (3)[3]. Because tautomers present distinct spatial arrangements of hydrogen bond donors and acceptors, the dominant tautomer in the physiological environment directly determines receptor recognition, as well as the molecule's ADME profile[3]. For instance, a more polar tautomer may exhibit superior aqueous solubility but suffer from poor membrane permeability, directly impacting oral bioavailability[3].

G Sub Substituted Aminopyrazole TautA Tautomer 1H Sub->TautA Equilibrium TautB Tautomer 2H Sub->TautB Equilibrium pKa pKa Shift TautA->pKa LogD Lipophilicity (LogD) TautA->LogD Sol Aqueous Solubility TautA->Sol TautB->pKa TautB->LogD TautB->Sol ADME ADME & Pharmacokinetics pKa->ADME Target Target Affinity pKa->Target LogD->ADME LogD->Target Sol->ADME

Figure 1: Logical relationship between tautomeric equilibrium, physicochemical properties, and ADME.

Physicochemical Profiling: Causality in Data

When optimizing an N-aryl-5-aminopyrazole or similar scaffold (4)[4], medicinal chemists must carefully balance lipophilicity and solubility. High lipophilicity often drives target potency but severely compromises metabolic stability and aqueous solubility. By substituting an aniline with an aminopyrazole, one can significantly lower the LogD while increasing the basicity (pKa) of the adjacent nitrogens, leading to improved solubility at physiological pH[2].

Quantitative Data Summary

The following table synthesizes representative physicochemical shifts observed when optimizing kinase inhibitors using the aminopyrazole scaffold[2][5].

Compound Class / ModificationTargetpKa (Basic Center)Lipophilicity (LogD at pH 7.4)Thermodynamic Solubility (μg/mL)Key ADME Outcome
Anilino-pyrimidine (Baseline)LRRK2~4.54.2< 1.0Poor solubility, high clearance
Aminopyrazole BioisostereLRRK2~5.23.120.0Brain penetrant, improved solubility
Aminopyrazole AmideJNK3~4.13.88.2Isoform selective, good DMPK
N-Aryl-5-aminopyrazoleMAPK~4.83.515.5High oral bioavailability

Self-Validating Experimental Protocols

To ensure the integrity of the physicochemical data driving lead optimization, the following self-validating workflows must be employed.

Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation

Causality: Highly lipophilic aminopyrazoles often precipitate in purely aqueous titrations, leading to artificially skewed inflection points. We utilize a methanol/water cosolvent system and extrapolate to 0% cosolvent (Yasuda-Shedlovsky extrapolation) to circumvent solubility limits. Self-Validation: The generation of a Bjerrum plot (average number of bound protons vs. pH) acts as an internal control. A deviation from the theoretical sigmoidal curve immediately flags precipitation or compound degradation, invalidating the run before erroneous data is reported.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the aminopyrazole in 10 mL of standardized 0.15 M KCl solution containing varying ratios of methanol (e.g., 30%, 40%, 50% v/v).

  • Titration: Titrate the solution using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH after each titrant addition once the electrode potential stabilizes (<0.1 mV/min drift).

  • Validation & Extrapolation: Construct the Bjerrum plot. If sigmoidal integrity is confirmed, plot the apparent pKa values against the mole fraction of methanol and extrapolate to the y-intercept (aqueous pKa).

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility (solvent-shift) overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the solution, which is critical for formulating oral doses and predicting in vivo exposure. Self-Validation: Analyzing the residual solid pellet via X-Ray Powder Diffraction (XRPD) ensures that the measured solubility corresponds to the intended polymorph and that no hydrate formation or amorphization occurred during the 24-hour incubation.

Step-by-Step Methodology:

  • Equilibration: Add excess solid aminopyrazole (approx. 5 mg) to 1 mL of phosphate-buffered saline (pH 7.4).

  • Incubation: Agitate the suspension at 300 rpm at 37 °C for 24 hours.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to separate the saturated solution from the solid pellet.

  • Quantification (Supernatant): Dilute the supernatant and quantify the dissolved compound using HPLC-UV against a known calibration curve.

  • Validation (Pellet): Dry the residual pellet and analyze via XRPD. Compare the diffractogram to the starting material to confirm polymorphic stability.

Workflow Start Aminopyrazole Library QC LC-MS Purity Check (>95% Required) Start->QC Split QC->Split Pass pKa Potentiometric Titration (Cosolvent Extrapolation) Split->pKa Sol Thermodynamic Solubility (Shake-Flask, pH 7.4) Split->Sol Val1 Validation: Bjerrum Plot pKa->Val1 Val2 Validation: XRPD on Pellet Sol->Val2 Integrate Data Integration (Structure-Property Relationship) Val1->Integrate Val2->Integrate

Figure 2: Self-validating workflow for physicochemical profiling of aminopyrazoles.

Case Studies in Lead Optimization

Brain-Penetrant LRRK2 Inhibitors

In the pursuit of therapeutics for Parkinson's disease, researchers identified that initial anilino-aminopyrimidine inhibitors suffered from poor solubility (< 1 μg/mL) and metabolic soft spots[2]. By executing a bioisosteric substitution of the aniline with an aminopyrazole, the team eliminated the toxicophore. The resulting compound exhibited a thermodynamic solubility of 20 μg/mL at pH 7.4, maintained excellent cellular potency (IC50 = 28 nM), and demonstrated significant brain penetrance in rodent PK/PD models, effectively reducing brain pLRRK2 levels[2].

Isoform-Selective JNK3 Inhibitors

The c-Jun N-terminal kinase 3 (JNK3) is a prime target for neurodegeneration. Optimization of an aminopyrazole scaffold yielded inhibitors with >50-fold selectivity for JNK3 over JNK1 and p38α (5)[5]. The fine-tuning of the aminopyrazole's physicochemical properties—specifically balancing the pKa of the basic nitrogen and the overall lipophilicity—resulted in compounds with minimal cytotoxicity, good brain penetration, and excellent drug metabolism and pharmacokinetic (DMPK) properties suitable for intravenous dosing[5].

Conclusion

The substituted aminopyrazole is not merely a structural placeholder; it is a highly tunable physicochemical engine. By rigorously characterizing its tautomeric states, pKa, and thermodynamic solubility through self-validating protocols, medicinal chemists can systematically engineer out liabilities like poor DMPK and off-target toxicity, paving the way for robust clinical candidates.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor . National Institutes of Health (NIH) / ACS Med Chem Lett.[Link]

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry . ResearchGate / Mini-Reviews in Medicinal Chemistry.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . National Institutes of Health (NIH) / PMC. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives . Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Tautomerism in aminopyrazole structures

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tautomerism in Aminopyrazole Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers is a critical chemical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][3] For substituted 3-aminopyrazoles, this tautomerism primarily manifests as an annular prototropic equilibrium between the 3-amino-1H and 5-amino-1H forms.[1] Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape—key determinants of receptor binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This guide provides a comprehensive technical overview of tautomerism in substituted aminopyrazoles, detailing the structural and environmental factors that govern the equilibrium, the experimental and computational methodologies used for its characterization, and its profound implications in the field of drug development.

The Tautomeric Landscape of 3-Aminopyrazoles

Substituted 3-aminopyrazoles can theoretically exist in multiple tautomeric forms arising from the migration of a proton. The two principal types of tautomerism are annular and side-chain tautomerism.[1][4]

  • Annular Tautomerism : This is the most significant and widely studied equilibrium in N-unsubstituted pyrazoles.[1] It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2), resulting in the interconversion of the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][3] This exchange is typically an intermolecular process, often mediated by solvent molecules, with a much lower energy barrier than a direct intramolecular shift.[3]

  • Side-Chain Tautomerism : This involves proton migration from the exocyclic amino group to a ring nitrogen, leading to imino forms (e.g., 3-imino-2,3-dihydro-1H-pyrazole).[4] However, numerous theoretical and experimental studies have established that the amino forms are significantly more stable, and the imino tautomers are generally not observed in significant populations under normal conditions.[5] The primary equilibrium of interest is therefore the annular tautomerism between the 3-amino and 5-amino forms.[1]

Tautomerism_in_3_Aminopyrazoles cluster_annular Annular Tautomerism cluster_sidechain Side-Chain Tautomerism (Less Favorable) Tautomer3A 3-Amino-1H-pyrazole Tautomer5A 5-Amino-1H-pyrazole Tautomer3A->Tautomer5A H⁺ TautomerAmino 3-Amino-1H-pyrazole TautomerImino 3-Imino-2,3-dihydro-1H-pyrazole TautomerAmino->TautomerImino H⁺

Caption: Primary tautomeric equilibria in 3-aminopyrazoles.

Factors Governing the Tautomeric Equilibrium

The position of the 3-amino/5-amino equilibrium is a delicate balance dictated by intramolecular electronic effects and intermolecular interactions with the surrounding environment.[1][6]

Substituent Effects

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.[3][6]

  • Electron-Donating Groups (EDGs) : Substituents like amino (-NH2), hydroxyl (-OH), and fluorine (-F) tend to stabilize the tautomer where the substituent is at the 3-position (the 3-amino tautomer).[3][7][8] This is often rationalized by the proximity of the electron-donating group to the pyrrole-like NH group.

  • Electron-Withdrawing Groups (EWGs) : Conversely, groups with strong electron-withdrawing character, such as nitro (-NO2), cyano (-CN), carboxyl (-COOH), and trifluoromethyl (-CF3), favor the tautomer where the substituent is at the 5-position.[3][7][9][10] For instance, X-ray analysis has shown that pyrazoles with a nitro group often crystallize as the 5-substituted tautomer.[9][11]

This effect is clearly demonstrated in studies of 4-substituted aminopyrazoles, where 4-cyano and 4-thiocyanato derivatives preferentially exist as the 5-amino tautomers in DMSO, while the 4-methoxy analog is predominantly found as the 3-amino tautomer.[10]

Solvent Effects

The solvent environment plays a crucial role, primarily by solvating the two tautomers to different extents, which is largely dependent on the difference in their dipole moments.[1][12]

  • Polarity : An increase in solvent polarity often favors the more polar tautomer.[10] Computational studies incorporating a polarizable continuum model (PCM) for DMSO have shown an increased relative stability of the generally more polar 5-amino tautomer compared to the gas phase.[10]

  • Aprotic vs. Protic Solvents : Polar protic solvents can further influence the equilibrium through specific hydrogen bonding interactions with the solute molecules.[1] For some aminopyrazole derivatives, a distinct tautomeric equilibrium is observed in DMSO, whereas a single tautomer predominates in less interactive solvents like CDCl3.[6][11] Water, in particular, can lower the energetic barrier between tautomers by forming stabilizing hydrogen-bond bridges.[3]

Inter- and Intramolecular Interactions

In the solid state, the observed tautomer is often the one that forms the most stable crystal lattice, which is heavily influenced by hydrogen bonding.[6][13] X-ray crystallographic studies frequently reveal extensive intermolecular N-H···N or N-H···O hydrogen bond networks that lock the molecule into a single tautomeric form.[9][11] Intramolecular hydrogen bonds can also play a significant role in stabilizing a particular tautomer.[6]

Methodologies for Tautomer Characterization

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of aminopyrazole tautomerism.

Tautomerism_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Conclusion Comprehensive Tautomer Profile (Structure, Ratio, Stability) NMR->Conclusion XRay X-ray Crystallography XRay->Conclusion IR_UV IR / UV-Vis Spec. NMR_Prep Sample Prep (Solution) NMR_Prep->NMR XRay_Prep Sample Prep (Crystal Growth) XRay_Prep->XRay IR_UV_Prep Sample Prep IR_UV_Prep->IR_UV DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) PCM Solvent Modeling (PCM) DFT->PCM Energy Energy Analysis (ΔG, KT) PCM->Energy Energy->Conclusion Conclusion->IR_UV Validation

Caption: Workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[1][14]

  • Objective : To identify and quantify the different tautomers present in a given solvent.

  • Principle : Tautomers are distinct chemical species and will have different chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N). If the rate of interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The relative population can be determined by integrating the corresponding signals.[10] If the exchange is fast, an averaged spectrum is observed, and more advanced techniques may be required.

Experimental Protocol: NMR Analysis of Tautomeric Ratio

  • Sample Preparation : Dissolve a precisely weighed sample of the substituted 3-aminopyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration (typically 5-10 mg/mL).[1] Ensure the solvent is of high purity to avoid catalytic effects on the equilibrium.

  • Spectra Acquisition :

    • Acquire a standard ¹H NMR spectrum. Look for distinct signals, particularly for the pyrazole ring C-H and the N-H protons, which are highly sensitive to the tautomeric form.

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic of the tautomeric state.[3][9]

    • If available, ¹⁵N NMR is exceptionally informative as it directly probes the nitrogen atoms involved in the tautomerism.

  • Data Analysis :

    • Assign the signals to their respective tautomers based on established chemical shift data, coupling patterns, and 2D NMR experiments (e.g., NOE for spatial correlations).[6][11]

    • If separate signals are observed, carefully integrate a pair of non-overlapping, well-resolved signals (one for each tautomer).

    • Calculate the tautomeric ratio (and the equilibrium constant, KT) from the ratio of the integrals.

    • Repeat the experiment in different solvents and at various temperatures to assess environmental effects on the equilibrium.

X-ray Crystallography

This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.[6][11]

  • Objective : To determine the precise molecular structure, including the location of the pyrazole N-H proton, in a single crystal.

  • Principle : X-ray diffraction from a single crystal allows for the determination of electron density maps, from which the positions of all non-hydrogen atoms can be precisely located. Difference Fourier maps can then reveal the positions of hydrogen atoms, confirming the tautomeric state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth : Grow single crystals of the aminopyrazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will unequivocally show which nitrogen atom is protonated, thereby identifying the tautomer present in the crystal lattice.[9]

Computational Chemistry

Computational methods provide invaluable insights into the intrinsic stability of tautomers and help rationalize experimental findings.[6][15]

  • Objective : To calculate the relative energies of the different tautomers in the gas phase and in solution to predict the thermodynamically most stable form.

  • Principle : Quantum chemical methods, particularly Density Functional Theory (DFT), are used to optimize the geometry of each tautomer and calculate its electronic energy. Solvation effects can be included using models like the Polarizable Continuum Model (PCM).[10]

Computational Protocol: DFT Analysis of Tautomer Stability

  • Structure Building : Generate 3D structures for all plausible tautomers (e.g., 3-amino and 5-amino forms).

  • Geometry Optimization : Perform a full geometry optimization and frequency calculation for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[8][15] The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase. The tautomer with the lower Gibbs free energy is the thermodynamically more stable form.[15]

  • Solvent Effects : Repeat the calculations using a solvent model (e.g., IEF-PCM for DMSO) to predict the equilibrium in solution.

  • Equilibrium Constant Calculation : The theoretical KT can be calculated using the equation: ΔG = -RT ln(KT).[1]

Quantitative Analysis of Tautomeric Equilibria

The combination of these methods allows for a quantitative description of the tautomeric equilibrium.

Table 1: Calculated Energy Differences for Tautomers of 3-Aminopyrazole

Tautomer Relative Gibbs Free Energy (ΔG) Reference
3-Amino-1H-pyrazole (3AP) 0.00 kJ/mol (Reference) [7][8][15]
5-Amino-1H-pyrazole (5AP) +9.8 to +10.7 kJ/mol [7][8][15]

Calculations consistently predict the 3-amino tautomer to be intrinsically more stable than the 5-amino tautomer in the gas phase.[8][15]

Table 2: Experimentally Observed Tautomeric Ratios for 4-Substituted Aminopyrazoles

4-Substituent Solvent Predominant Tautomer Tautomer Ratio (3-amino : 5-amino) Reference
-CN DMSO-d₆ 5-Amino Minor : Major [10]
-SCN DMSO-d₆ 5-Amino Minor : Major [10]
-OCH₃ DMSO-d₆ 3-Amino Major : Minor [10]
-Aryl (NO₂) Solid State 5-Amino - [9]
-Aryl (H, OCH₃, Cl) Solid State 3-Amino - [9]

These experimental results highlight the profound influence of both substituents and the medium on the tautomeric equilibrium.

Relevance in Drug Discovery

The tautomeric state of a 3-aminopyrazole derivative is not a mere academic curiosity; it has profound practical consequences in drug development.[1][16]

  • Receptor Recognition : Tautomers are distinct chemical entities with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other.[1] A molecule that exists as the "wrong" tautomer in the physiological environment will exhibit poor activity.

  • Physicochemical Properties : Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility.[1] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.[1]

  • Intellectual Property : Different tautomers can be considered distinct chemical entities, which can have implications for patent claims and freedom-to-operate.[1]

A thorough characterization of the tautomeric behavior of any 3-aminopyrazole-based drug candidate is therefore a critical step in the lead optimization process, ensuring that the molecule's design is based on the biologically relevant structure.[1]

Conclusion

is a multifaceted phenomenon governed by a delicate interplay of substituent electronics, solvent interactions, and hydrogen bonding. The annular equilibrium between the 3-amino and 5-amino forms is the most critical aspect, directly impacting the molecular properties relevant to drug action. A comprehensive analytical approach, integrating high-resolution NMR spectroscopy, X-ray crystallography, and robust computational modeling, is essential for unambiguously defining the tautomeric landscape of these important heterocyclic scaffolds. For medicinal chemists and drug development professionals, a deep understanding and strategic control of tautomerism are not just beneficial but imperative for the rational design of effective and patentable therapeutics.[4]

References

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Methodological & Application

Synthesis of Aminopyrazoles: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminopyrazoles represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their synthesis is a cornerstone of medicinal and process chemistry. This document provides an in-depth guide to the most common and robust method for aminopyrazole synthesis: the cyclocondensation of β-ketonitriles with hydrazine and its derivatives. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol for the synthesis of 3-Amino-5-methylpyrazole, and discuss essential aspects of characterization, optimization, and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this vital synthetic transformation.

Introduction and Scientific Context

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of clinically significant drugs, including anti-inflammatory agents (Celecoxib), kinase inhibitors for cancer therapy, and various other therapeutic agents.[1][2] The amino-substituted variants, in particular, serve as versatile building blocks. The amino group provides a reactive handle for further molecular elaboration, enabling the construction of complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.[1]

The most direct, versatile, and widely adopted method for constructing the 3- or 5-aminopyrazole core involves the reaction of a 1,3-dielectrophilic species, specifically a β-ketonitrile, with a hydrazine derivative.[1][3] This method is favored for its operational simplicity, the ready availability of starting materials, and generally high yields.[1][4]

Mechanistic Rationale: The "Why" Behind the Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds via a well-established cyclocondensation pathway. The causality behind the experimental choices is rooted in the inherent reactivity of the starting materials.

The process unfolds in two key stages:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the hydrazine molecule on the most electrophilic carbon of the β-ketonitrile – the carbonyl carbon.[1][3] This is a classic condensation reaction, which, after the loss of a water molecule, forms a hydrazone intermediate. The choice of a slightly acidic or neutral medium can facilitate this step by protonating the carbonyl oxygen, further enhancing its electrophilicity.

  • Intramolecular Cyclization: The critical ring-forming step follows. The terminal nitrogen atom of the hydrazone intermediate, which remains nucleophilic, attacks the electrophilic carbon of the nitrile group.[3] This intramolecular cyclization results in the formation of the stable, five-membered aromatic pyrazole ring.

The regioselectivity, i.e., whether the 3- or 5-aminopyrazole is formed, is determined by the substituents on both the β-ketonitrile and the hydrazine. For an unsymmetrical hydrazine, the most nucleophilic nitrogen typically initiates the attack on the carbonyl carbon.[5][6]

Visualization of the Reaction Mechanism

Caption: General reaction mechanism for aminopyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole

This protocol details the synthesis of 3-Amino-5-methylpyrazole from the sodium salt of cyanoacetone and hydrazine hydrate. This specific target is a valuable precursor for magenta couplers in photography and an intermediate in pharmaceutical synthesis.[7]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesSupplier Notes
Sodium CyanoacetoneC₄H₄NNaO105.0752.5 g0.50Stable precursor to cyanoacetone.
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.0623.5 g0.45HIGHLY TOXIC & CORROSIVE . Handle with extreme care.
Hydrochloric Acid (10% aq.)HCl36.46~91.3 g0.25Used to generate cyanoacetone in situ.
TolueneC₇H₈92.14~400 mL-For azeotropic removal of water and extraction.
EthanolC₂H₅OH46.07~200 mL-For precipitation of inorganic salts.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying organic layer.
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser with a Dean-Stark trap (or equivalent for azeotropic distillation)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Visualization

Experimental_Workflow Workflow for 3-Amino-5-methylpyrazole Synthesis A 1. Reaction Setup Combine Sodium Cyanoacetone and Hydrazine Hydrate in flask. B 2. In Situ Generation Slowly add 10% HCl at 16°C. Control exotherm (allow rise to 35°C). A->B Exothermic Step C 3. Reaction Stir at 35°C for 4 hours. B->C D 4. Azeotropic Workup Add Toluene. Reflux to remove water via Dean-Stark trap. C->D E 5. Salt Precipitation Cool reaction. Add Ethanol to precipitate NaCl. D->E F 6. Isolation Filter off NaCl. Concentrate filtrate via rotary evaporation. E->F G 7. Purification Purify crude oil by vacuum distillation. F->G H 8. Characterization Obtain NMR, MS, IR, and MP of the final product. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine sodium cyanoacetone (52.5 g, 0.50 mol) and an aqueous solution of hydrazine hydrate (23.5 g, ~0.45 mol).

  • Generation of Cyanoacetone: Begin stirring the mixture and cool it to approximately 16°C using an ice bath.

  • Acid Addition: Slowly add 10% aqueous hydrochloric acid (~91.3 g, 0.25 mol) dropwise via an addition funnel. Causality Note: The acid neutralizes the sodium salt to generate the reactive cyanoacetone in situ. This process is exothermic; the addition rate should be controlled to allow the temperature to rise to, but not significantly exceed, 35°C.[7]

  • Reaction: Once the acid addition is complete, remove the ice bath and continue stirring the reaction mixture at 35°C for an additional 4 hours.[7]

  • Azeotropic Water Removal: Add toluene (~400 mL) to the reaction mixture and equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the trap. Causality Note: Removing water drives the condensation equilibrium towards the product.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add ethanol (~200 mL) to the viscous residue to precipitate the sodium chloride byproduct.

  • Filtration: Filter the mixture to remove the precipitated sodium chloride.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the toluene and ethanol. This will yield the crude 3-amino-5-methylpyrazole as an oil.

  • Purification: Purify the crude product by vacuum distillation. The product is reported to distill at 128°C at 2 mmHg.[8] The purified product should solidify upon cooling. A yield of approximately 72-89% can be expected.[7][8]

Product Characterization

Validation of the final product's identity and purity is essential.

  • Appearance: White to light yellow solid.[9]

  • Melting Point: 45-47°C (literature).[9]

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show a singlet for the pyrazole ring proton (CH), a singlet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O.

  • ¹³C NMR: Signals corresponding to the three distinct pyrazole ring carbons and the methyl carbon are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (97.12 g/mol ) should be observed.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=C and C=N stretching (pyrazole ring), and C-H stretching (methyl group) should be present.

Safety Precautions: A Critical Directive

Hydrazine and its derivatives are extremely hazardous. They are flammable, corrosive, highly toxic, and suspected carcinogens.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[13]

  • Handling: Avoid inhalation of vapors and any contact with skin and eyes.[10] Ground all equipment to prevent static discharge.[11] Keep away from heat, sparks, and open flames.[14]

  • Spill & Emergency: Have appropriate spill cleanup materials (e.g., absorbent for flammable liquids) and an emergency eyewash and shower readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][13]

  • Waste Disposal: All hydrazine-contaminated waste must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[13]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; inefficient water removal; loss during workup.Ensure reaction runs for the full duration. Check the efficiency of the azeotropic distillation. Be careful during extractions and transfers.
Oily Product / Fails to Solidify Impurities (unreacted starting material, solvent residue).Re-purify via vacuum distillation. Ensure all solvent is removed on the rotary evaporator.
Formation of Side Products Incorrect stoichiometry; temperature runaway.Use precise measurements for all reagents. Carefully control the temperature during the exothermic acid addition step.
Regioisomer Formation (with substituted hydrazines) Steric/electronic factors of substrates.Reaction conditions (pH, solvent, temperature) can influence regioselectivity. Analytical characterization (e.g., NOESY NMR) is required to determine the major isomer.[15]

References

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. (2026). Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Abdallah, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1074-1101. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. (2017). Available from: [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Abdallah, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available from: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. (2025). Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Available from: [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Available from: [Link]

  • Hydrazine hydrate MSDS. Bio. (2005). Available from: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. (US5616723A).
  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. (2026). Available from: [Link]

  • The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b. ResearchGate. Available from: [Link]

  • 3(5)-AMINOPYRAZOLE. Organic Syntheses Procedure. Available from: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC. (2025). Available from: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. (EP0623600A1).
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org. Available from: [Link]

  • Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. ResearchGate. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024). Available from: [Link]

  • 3-Amino-5-methylpyrazole. CAS Common Chemistry. (31230-17-8). Available from: [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. (2022). Available from: [Link]

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Synthesis of Pyrazolo[4,3-b]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and the oncoprotein c-Met.[1] This guide provides an in-depth overview of the primary synthetic strategies for accessing this important bicyclic system, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

Strategic Approaches to the Pyrazolo[4,3-b]pyridine Core

The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main retrosynthetic strategies:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core. This is a widely employed approach, often utilizing functionalized aminopyrazoles as the key starting materials.

  • Strategy B: Annulation of a Pyrazole Ring onto a Functionalized Pyridine Precursor. While historically less common, recent methodologies have made this an efficient and attractive alternative.[1][2]

This guide will delve into the practical execution of both strategies, offering detailed protocols for proven methodologies.

Strategy A: Pyridine Ring Annulation onto a Pyrazole Precursor

This approach typically involves the cyclocondensation of a 4-aminopyrazole derivative bearing a functional group at the 5-position with a suitable three-carbon electrophilic partner. A prominent example of this strategy is the Friedländer annulation.

Protocol 1: Friedländer Synthesis of Pyrazolo[4,3-b]pyridines

The Friedländer synthesis provides a direct route to the pyrazolo[4,3-b]pyridine core by reacting a 4-aminopyrazole-5-carbaldehyde with a ketone containing an α-methylene group. The use of an N-Boc protected aminopyrazole carbaldehyde can improve solubility and handling of the starting material.[3]

Reaction Scheme:

A representative Friedländer synthesis of a pyrazolo[4,3-b]pyridine.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of N-Boc-4-aminopyrazole-5-carbaldehyde (1.0 mmol) in glacial acetic acid (10 mL), add the desired ketone (e.g., acetophenone, 1.1 mmol).

  • Catalyst Addition: Add pyrrolidine (0.2 mmol) to the reaction mixture. Pyrrolidine acts as a basic catalyst, facilitating both the initial aldol condensation and the subsequent cyclization.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality and Experimental Insights:

  • Choice of Catalyst: Pyrrolidine is a preferred catalyst due to its secondary amine nature, which efficiently promotes the formation of the enamine intermediate from the ketone, a key step in the reaction mechanism.[3]

  • Solvent: Acetic acid serves as both a solvent and an acidic co-catalyst, aiding in the dehydration steps of the condensation reaction.

  • Protecting Group: The N-Boc group on the pyrazole nitrogen prevents unwanted side reactions and can be removed in a subsequent step if the unsubstituted NH is desired.

Mechanism of the Friedländer Annulation:

The reaction is believed to proceed through an initial aldol-type condensation between the ketone and the aldehyde, followed by a cyclization and dehydration cascade to form the final aromatic pyridine ring.

Friedlander_Mechanism Friedländer Annulation Mechanism start 4-Aminopyrazole-5-carbaldehyde + Ketone enamine Enamine/Enolate Formation (catalyzed by Pyrrolidine) start->enamine aldol Aldol Condensation enamine->aldol intermediate1 β-Hydroxy Ketone Intermediate aldol->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 enone α,β-Unsaturated Ketone Intermediate dehydration1->enone cyclization Intramolecular Cyclization (Michael Addition) enone->cyclization intermediate2 Dihydropyridine Intermediate cyclization->intermediate2 dehydration2 Dehydration & Aromatization intermediate2->dehydration2 product Pyrazolo[4,3-b]pyridine dehydration2->product

Mechanism of the Friedländer synthesis for pyrazolo[4,3-b]pyridines.

Strategy B: Pyrazole Ring Annulation onto a Pyridine Precursor

This strategy involves constructing the pyrazole ring onto a suitably functionalized pyridine. A highly efficient one-pot method has been developed starting from readily available 2-chloro-3-nitropyridines.[1][2][4][5][6]

Protocol 2: One-Pot Synthesis from 2-Chloro-3-nitropyridines

This protocol leverages a sequence of a Nucleophilic Aromatic Substitution (SNAr) reaction and a modified Japp-Klingemann reaction, followed by an intramolecular cyclization. The use of stable arenediazonium tosylates is a key feature of this method.[1][5]

Overall Transformation:

One-pot synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.

Step-by-Step Protocol:

  • SNAr Reaction:

    • In a round-bottom flask, dissolve the substituted 2-chloro-3-nitropyridine (1.0 mmol) in DMF (5 mL).

    • Add ethyl acetoacetate (1.2 mmol) and potassium carbonate (1.5 mmol).

    • Stir the mixture at room temperature until the starting pyridine is consumed (monitor by TLC). The product of this step is the corresponding pyridinyl keto ester. This intermediate is typically used directly in the next step without isolation.

  • One-Pot Azo-Coupling and Cyclization:

    • To the crude pyridinyl keto ester mixture from the previous step, add pyridine (3.0 mmol) and cool the mixture in an ice bath.

    • Add the arenediazonium tosylate (1.1 mmol) portion-wise, maintaining the temperature below 10 °C. Stir for 1-2 hours.

    • Add pyrrolidine (2.0 mmol) and warm the reaction mixture to 40 °C. Stir until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine.

Causality and Experimental Insights:

  • Arenediazonium Tosylates: These are used in place of the more common but less stable diazonium chlorides. Tosylates are crystalline, stable solids that can be handled more easily and safely.[5]

  • One-Pot Procedure: Combining the azo-coupling, deacylation, and pyrazole ring annulation into a single pot simplifies the workflow, reduces waste, and can improve overall efficiency.[1][4]

  • Role of Pyrrolidine: In the final step, pyrrolidine acts as a nucleophilic catalyst to facilitate the deacylation of the azo-intermediate and as a base to promote the final intramolecular cyclization via nucleophilic attack on the nitro-activated pyridine ring.[1]

Proposed Reaction Mechanism:

The reaction proceeds through a series of well-defined steps, starting with the formation of a pyridinyl keto ester, which then undergoes a Japp-Klingemann reaction to form a hydrazone, followed by an intramolecular SNAr to close the pyrazole ring.

Japp_Klingemann_Mechanism Synthesis via SNAr and Modified Japp-Klingemann Reaction start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate snar SNAr Reaction start->snar keto_ester Pyridinyl Keto Ester snar->keto_ester azo_coupling Azo-Coupling (with ArN2+ TsO-) keto_ester->azo_coupling azo_intermediate Azo Intermediate azo_coupling->azo_intermediate deacylation Deacylation (Japp-Klingemann) azo_intermediate->deacylation hydrazone Hydrazone Intermediate deacylation->hydrazone cyclization Intramolecular SNAr (Cyclization) hydrazone->cyclization product Pyrazolo[4,3-b]pyridine cyclization->product

Key stages in the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.

Comparative Data

The choice of synthetic route can significantly impact the yield and substrate scope. The following table summarizes representative yields for the one-pot synthesis from 2-chloro-3-nitropyridines with various substituents.

EntryAryl Group (Ar) on Diazonium SaltPyridine Ring SubstituentProductYield (%)Reference
12-Cyanophenyl6-NitroEthyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85%[1]
24-Methyl-2-nitrophenyl6-NitroEthyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate88%[1]
34-Fluorophenyl6-NitroEthyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate76%[1]
42-Chlorophenyl6-NitroEthyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate72%[1]
52-Methoxyphenyl6-NitroEthyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78%[1]
64-Methyl-2-nitrophenyl6-(Trifluoromethyl)Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate84%[1]

Conclusion

The synthesis of pyrazolo[4,3-b]pyridines is achievable through several reliable strategies. The classic Friedländer annulation starting from aminopyrazoles offers a straightforward approach, while modern one-pot methodologies commencing with functionalized pyridines provide an efficient and versatile alternative with high yields. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to explore the chemical space of this important heterocyclic scaffold for applications in drug discovery and materials science.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • R-Discovery. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Abdou, W. M., & El-Sawy, A. A. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. [Link]

  • Fleming, F. F., & Yao, L. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein Journal of Organic Chemistry, 5, 4. [Link]

  • MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. [Link]

  • ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Osorio-Olivares, M., & Trilleras, J. (2017). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(part i), 194-222. [Link]

  • PubMed. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. [Link]

  • ResearchGate. (2026, February 13). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. New Journal of Chemistry. [Link]

  • Salaheldin, A. M., Abdallah, T. A., Radwan, N. F., & Hassaneen, H. M. (2006). A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Zeitschrift für Naturforschung B, 61(9), 1158-1161. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 429. [Link]

  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. [Link]

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Application Notes and Protocols for the Derivatization of 4-(1H-pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-(1H-pyrazol-1-yl)pyridin-3-amine in Modern Drug Discovery

The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry. This structural framework is a cornerstone in the development of a diverse array of therapeutic agents, owing to the synergistic combination of the electron-rich pyrazole ring and the electron-deficient pyridine ring.[1] This unique electronic arrangement allows for a multitude of intermolecular interactions with biological targets. Derivatives of the pyrazolopyridine core have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents, underscoring the therapeutic relevance of this compound class.[1][2][3]

The amino group at the 3-position of the pyridine ring serves as a critical handle for synthetic diversification. Through targeted derivatization of this primary amine, researchers can systematically modulate the physicochemical and pharmacological properties of the parent molecule. This allows for the optimization of potency, selectivity, and pharmacokinetic profiles, a process central to the iterative cycle of drug discovery and development. These modifications can introduce new hydrogen bond donors and acceptors, alter lipophilicity, and introduce steric bulk, all of which can profoundly influence the interaction of the molecule with its biological target.

This comprehensive guide provides detailed protocols and technical insights for three fundamental derivatization reactions of the amino group of 4-(1H-pyrazol-1-yl)pyridin-3-amine: N-acylation, N-sulfonylation, and N-reductive amination. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives for screening and lead optimization campaigns.

Chemical Principles of Derivatization: Navigating the Reactivity of a Deactivated Aromatic Amine

The primary amino group of 4-(1H-pyrazol-1-yl)pyridin-3-amine exhibits attenuated nucleophilicity. This is a direct consequence of the electron-withdrawing nature of the pyridine ring, which delocalizes the lone pair of electrons on the nitrogen atom, thereby reducing its availability for nucleophilic attack. This inherent lack of reactivity necessitates the use of carefully selected reagents and optimized reaction conditions to achieve efficient derivatization.

N-Acylation: The formation of an amide bond via acylation is a cornerstone of medicinal chemistry. However, the diminished nucleophilicity of 3-aminopyridine derivatives can render this transformation challenging under standard conditions. To overcome this, two primary strategies are employed:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more electrophilic species, such as an acyl chloride or an acid anhydride. This significantly enhances the rate of reaction with the weakly nucleophilic amine.

  • Use of Coupling Agents and Catalysts: In cases where the free carboxylic acid is used, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid in situ. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.

N-Sulfonylation: The synthesis of sulfonamides is another critical transformation in drug discovery, as the sulfonamide moiety can act as a hydrogen bond donor and acceptor, and can significantly impact the acidity and solubility of a compound. Similar to acylation, the sulfonylation of 4-(1H-pyrazol-1-yl)pyridin-3-amine requires a reactive sulfonylating agent, typically a sulfonyl chloride, and a base to quench the HCl generated during the reaction.

N-Reductive Amination: Reductive amination provides a direct route to N-alkylated derivatives. This one-pot reaction involves the initial formation of an imine between the amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine. The key to a successful reductive amination of a deactivated amine is the use of a reducing agent that is selective for the imine in the presence of the starting carbonyl compound and reaction conditions that favor imine formation. For electron-poor heterocyclic amines, stronger acids may be required to facilitate the initial condensation to the imine, and robust reducing agents are necessary for the subsequent reduction.

Experimental Protocols

Protocol 1: N-Acylation of 4-(1H-pyrazol-1-yl)pyridin-3-amine with an Acyl Chloride

This protocol describes a general procedure for the acylation of the title compound using a representative acyl chloride.

Diagram of the N-Acylation Workflow:

acylation_workflow start Dissolve 4-(1H-pyrazol-1-yl)pyridin-3-amine and a base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., DCM). cool Cool the reaction mixture to 0 °C. start->cool add_acyl Add the acyl chloride dropwise. cool->add_acyl react Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). add_acyl->react workup Perform aqueous work-up (e.g., wash with NaHCO3 solution). react->workup purify Purify the crude product by column chromatography. workup->purify

Caption: Workflow for the N-acylation of 4-(1H-pyrazol-1-yl)pyridin-3-amine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)
4-(1H-pyrazol-1-yl)pyridin-3-amineC₈H₈N₄160.18160 mg1.0
Acetyl chlorideC₂H₃ClO78.5086 µL1.2
PyridineC₅H₅N79.10162 µL2.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)--15 mL-
Brine--15 mL-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica gel for column chromatographySiO₂60.08As needed-
Eluent for chromatography (e.g., DCM/MeOH)--As needed-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-pyrazol-1-yl)pyridin-3-amine (160 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add pyridine (162 µL, 2.0 mmol) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (86 µL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-5% methanol in dichloromethane) to afford the desired N-acetyl derivative.

Protocol 2: N-Sulfonylation of 4-(1H-pyrazol-1-yl)pyridin-3-amine

This protocol provides a general method for the synthesis of N-sulfonylated derivatives.

Diagram of the N-Sulfonylation Workflow:

sulfonylation_workflow start Dissolve 4-(1H-pyrazol-1-yl)pyridin-3-amine and a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., THF). add_sulfonyl Add the sulfonyl chloride at room temperature. start->add_sulfonyl react Stir the reaction mixture until completion (monitor by TLC/LC-MS). add_sulfonyl->react workup Isolate the product by addition of base and subsequent acidification or by extractive work-up. react->workup purify Recrystallize or purify by column chromatography. workup->purify

Caption: Workflow for the N-sulfonylation of 4-(1H-pyrazol-1-yl)pyridin-3-amine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)
4-(1H-pyrazol-1-yl)pyridin-3-amineC₈H₈N₄160.18160 mg1.0
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65229 mg1.2
Triethylamine (TEA)C₆H₁₅N101.19279 µL2.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1110 mL-
WaterH₂O18.0220 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine--15 mL-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)pyridin-3-amine (160 mg, 1.0 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Add triethylamine (279 µL, 2.0 mmol) to the solution.

  • Add p-toluenesulfonyl chloride (229 mg, 1.2 mmol) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the desired N-sulfonylated product.

Protocol 3: N-Reductive Amination of 4-(1H-pyrazol-1-yl)pyridin-3-amine

This protocol is adapted for electron-poor heterocyclic amines and utilizes triethylsilane as the reducing agent.[4]

Diagram of the N-Reductive Amination Workflow:

reductive_amination_workflow start Combine 4-(1H-pyrazol-1-yl)pyridin-3-amine, aldehyde/ketone, and TFA in a solvent (e.g., DCM). add_reductant Add triethylsilane (Et3SiH) dropwise. start->add_reductant react Reflux the reaction mixture until completion (monitor by TLC/LC-MS). add_reductant->react workup Quench the reaction, basify, and perform an extractive work-up. react->workup purify Purify the crude product by column chromatography. workup->purify

Caption: Workflow for the N-reductive amination of 4-(1H-pyrazol-1-yl)pyridin-3-amine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)
4-(1H-pyrazol-1-yl)pyridin-3-amineC₈H₈N₄160.18160 mg1.0
BenzaldehydeC₇H₆O106.12102 µL1.0
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02231 µL3.0
Triethylsilane (Et₃SiH)C₆H₁₆Si116.28417 µL2.6
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed-
Brine--15 mL-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(1H-pyrazol-1-yl)pyridin-3-amine (160 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and anhydrous dichloromethane (10 mL).

  • Add trifluoroacetic acid (231 µL, 3.0 mmol) to the mixture.

  • Add triethylsilane (417 µL, 2.6 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated derivative.

Purification and Characterization of Derivatives

Purification:

The purification of the synthesized derivatives is critical to ensure the removal of unreacted starting materials, reagents, and byproducts.

  • Column Chromatography: This is the most common method for purifying these derivatives. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Acid-Base Extraction: For basic derivatives, an acid-base extraction can be a useful purification step. The crude product is dissolved in an organic solvent and washed with an aqueous acid to protonate the basic nitrogen atoms, transferring the desired compound to the aqueous layer. The aqueous layer is then basified, and the product is back-extracted into an organic solvent.

  • Recrystallization: For solid derivatives, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.

Diagram of the Analytical Workflow:

analytical_workflow crude Crude Product purification Purification (Column Chromatography, Recrystallization, etc.) crude->purification pure Pure Derivative purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (LC-MS, HRMS) pure->ms purity Purity Analysis (HPLC) pure->purity structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm purity_assessment Purity Assessment purity->purity_assessment

Caption: General analytical workflow for the characterization of derivatized products.

Characterization:

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique is used to determine the structure of the molecule by analyzing the chemical shift, integration, and coupling patterns of the protons. For N-acylated and N-sulfonylated derivatives, the appearance of a new amide or sulfonamide N-H proton signal (often a broad singlet) and signals corresponding to the newly introduced acyl or sulfonyl group are expected. In N-alkylated derivatives, new signals corresponding to the alkyl group will be observed.

    • ¹³C NMR: This provides information about the carbon framework of the molecule. The formation of a new amide or sulfonamide bond will result in the appearance of a new carbonyl or sulfonyl-adjacent carbon signal, respectively.

  • Mass Spectrometry (MS):

    • Low-Resolution Mass Spectrometry (LRMS): Typically coupled with liquid chromatography (LC-MS), this is used to confirm the molecular weight of the desired product.

    • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure compound should ideally show a single peak under various detection wavelengths.

References

  • Szczepankiewicz, B. G., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1289-1293. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Fathalla, O. A., et al. (2009). Synthesis, antibacterial and anticancer evaluation of some pyrimidine derivatives. World Journal of Chemistry, 4(2), 127-132.
  • Pyrazolopyridines. (n.d.). In ScienceDirect. Retrieved from a general search on the platform for this topic.
  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007). Journal of Molecular Structure, 834-836, 334-343. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3763. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1057-1115. [Link]

  • Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. (2024). International Journal of Fundamental and Molecular Sciences, 1(1), 1-15.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 189, 112049. [Link]

  • Full article: Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. (2026). Critical Reviews in Analytical Chemistry, 1-21. [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). Journal of Chemical, Biological and Physical Sciences Section A, 6(1), 117. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1981). Journal of Heterocyclic Chemistry, 18(7), 1321-1343.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences, 24(2), 1548. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules, 14(1), 114-126. [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025). ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). International Journal of Molecular Sciences, 23(5), 2886. [Link]

  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. (1999).
  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). (2024). Organic Process Research & Development, 28(2), 576-588. [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). Archiv der Pharmazie, 354(5), e2000330. [Link]

  • Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. (2023). European Journal of Medicinal Chemistry, 261, 115779. [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2020). Chemistry of Heterocyclic Compounds, 56(10), 1276-1284.
  • synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanoc

Sources

Application Note: Advanced Strategies for the Functionalization of the Pyrazole Ring in Pyridinylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyridinylamine-pyrazole axis is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., HPK1, CDK, and JAK inhibitors) [1]. The ability to perform late-stage functionalization (LSF) on the pyrazole ring allows drug development professionals to rapidly explore Structure-Activity Relationships (SAR) without relying on de novo synthesis for every analog [2].

However, the pyrazole ring presents unique regiochemical challenges. It is an electron-rich, five-membered heterocycle containing a pyrrole-like nitrogen (N1, proton donor) and a pyridine-like nitrogen (N2, proton acceptor) [4]. When conjugated to a pyridinylamine system, the electronic and steric environment dictates specific reaction pathways:

  • N-Alkylation/Arylation: Governed by the acidic nature of the N-H bond and the steric bulk of the adjacent pyridinylamine moiety.

  • C4-Functionalization: The combined electron-donating effect of the two nitrogen atoms makes the C4 position highly nucleophilic, favoring electrophilic aromatic substitution (SEAr).

  • C5-H Activation: The sp2-hybridized C-H bond at C5 is the most acidic carbon in the ring due to its proximity to the electronegative N1 atom, making it susceptible to transition-metal-catalyzed C-H activation [3].

Regioselectivity Core NH-Pyrazole Core Electrophile Electrophilic Attack Core->Electrophile Base Base-Mediated Deprotonation Core->Base TMC Transition Metal Catalysis Core->TMC C4 C4 Position (Most Nucleophilic) Electrophile->C4 N1 N1/N2 Position (Steric/Electronic Control) Base->N1 C5 C5 Position (Most Acidic C-H) TMC->C5

Mechanistic logic tree dictating pyrazole regioselectivity.

Quantitative Data: Reaction Scope and Regioselectivity

To establish a baseline for synthetic planning, the following table summarizes the expected outcomes and causality for the three primary functionalization pathways discussed in this guide.

Reaction TypeReagents & ConditionsTarget PositionTypical YieldRegioselectivityKey Causality
N-Alkylation R-X, Cs₂CO₃, DMF, 80°CN1 / N270–90%>10:1 (Steric-dependent)Cs⁺ forms loose ion pairs; steric hindrance from the pyridinylamine dictates N1 vs N2 preference.
C4-Halogenation NBS or NIS, DMF, 0°C to RTC485–95%>99:1 (C4 exclusive)C4 is the most electron-rich (nucleophilic) position due to +M effects of N1/N2.
C5-H Arylation Ar-I, Pd(OAc)₂, Ag₂CO₃, 110°CC550–75%>20:1 (C5 vs C3)Directing group proximity (N-substituent) and enhanced C5-H acidity facilitate concerted metalation-deprotonation.

Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes specific validation checkpoints to ensure the reaction has proceeded correctly before advancing to biological assays.

Protocol A: Late-Stage N-Alkylation

Late-stage N-alkylation is a highly efficient way to generate diverse analogs, addressing physicochemical properties like solubility and kinase selectivity [2]. The choice of Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is deliberate: the large, soft Cs⁺ cation forms a loose ion pair with the pyrazolate anion, maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the pyridinylamine-pyrazole scaffold (1.0 equiv, typically 0.5 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv) dropwise.

  • Heating: Seal the vial and heat to 80°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient).

Self-Validation & Quality Control:

  • LC-MS: Confirm the mass shift corresponding to the addition of the alkyl group. If two peaks with identical masses appear, a mixture of N1 and N2 isomers has formed.

  • ¹H NMR (DMSO-d6): The success of the reaction is confirmed by the disappearance of the broad pyrazole N-H peak (typically 12.5–13.5 ppm).

  • Regiochemical Assignment: Use 2D NOESY/ROESY NMR. A cross-peak between the new alkyl protons and the pyrazole C5-H confirms N1-alkylation. A cross-peak with C3-H indicates N2-alkylation.

Protocol B: Regioselective C4-Halogenation

Halogenation at C4 provides a synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings. N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are chosen over elemental halogens to prevent the oxidation of the bridging secondary amine in the pyridinylamine scaffold.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected or N-alkylated pyridinylamine-pyrazole (1.0 equiv) in anhydrous DMF (0.1 M) and cool to 0°C in an ice bath.

  • Halogenation: Slowly add NBS or NIS (1.05 equiv) in portions over 10 minutes. Causality: Strict stoichiometric control and low temperatures prevent over-halogenation or electrophilic attack on the pyridine ring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Pour the mixture into ice water containing 10% saturated sodium thiosulfate (Na₂S₂O₃) to quench any unreacted active halogen. Extract with EtOAc, dry, and concentrate.

Self-Validation & Quality Control:

  • ¹H NMR: The critical checkpoint is the complete disappearance of the C4-H singlet (typically found between 6.0–6.5 ppm). The C3-H and C5-H signals will remain but may shift slightly downfield due to the inductive effect of the halogen.

  • MS Isotope Pattern: For bromination, MS must show a characteristic 1:1 doublet separated by 2 Da (⁷⁹Br/⁸¹Br).

Protocol C: Transition-Metal-Catalyzed C5-H Arylation

Direct C-H functionalization bypasses the need for pre-functionalized starting materials [1]. This protocol utilizes Palladium catalysis. The N1-substituent acts as a steric shield for C3 and a weak directing group, forcing the Pd(II) species to undergo concerted metalation-deprotonation (CMD) exclusively at the more acidic C5 position[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the N1-alkylated pyridinylamine-pyrazole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent & Atmosphere: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Causality: Ag₂CO₃ acts as both a base for the CMD mechanism and a halide scavenger to regenerate the active Pd(II) catalyst. Oxygen must be excluded to prevent catalyst deactivation.

  • Heating: Heat the sealed tube at 110°C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and palladium black, eluting with EtOAc. Concentrate the filtrate.

Self-Validation & Quality Control:

  • ¹H NMR: Confirm the disappearance of the C5-H signal (typically a doublet or singlet around 7.5–8.0 ppm depending on substitution) and the appearance of new aromatic protons corresponding to the coupled aryl group.

Workflow Integration

The protocols detailed above are not isolated reactions; they are part of a cohesive late-stage functionalization pipeline. The following workflow illustrates how a single pyridinylamine-pyrazole core can be divergently modified to generate a comprehensive SAR library.

LSF_Workflow Start Pyridinylamine-Pyrazole Scaffold N_Alk N-Alkylation (Base, R-X) Start->N_Alk C4_Hal C4-Halogenation (NBS/NIS) Start->C4_Hal C5_CH C5-H Activation (Pd/Cu Catalyst) Start->C5_CH SAR SAR Evaluation & Kinase Profiling N_Alk->SAR C4_Hal->SAR C5_CH->SAR

Workflow for late-stage functionalization of pyrazole scaffolds.

Topic: Large-Scale Synthesis of 4-(1H-Pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Process Development and Scale-Up

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the large-scale synthesis of 4-(1H-pyrazol-1-yl)pyridin-3-amine, a pivotal intermediate in contemporary pharmaceutical development. Moving beyond a simple recitation of steps, this note elucidates the strategic rationale behind the chosen synthetic route, details optimized, scalable protocols for each stage, and offers robust in-process controls and troubleshooting guidance. The methodology is designed for safety, efficiency, and high purity, addressing the critical demands of process chemistry and drug substance manufacturing.

Introduction: The Strategic Value of a Key Building Block

4-(1H-Pyrazol-1-yl)pyridin-3-amine is a privileged heterocyclic scaffold, forming the core of numerous targeted therapies, particularly kinase inhibitors. Its robust structure and specific hydrogen bonding capabilities make it an essential component in achieving high potency and selectivity for various drug targets. The reliable, cost-effective, and scalable production of this intermediate is a critical bottleneck that must be overcome to facilitate rapid drug development pipelines. This guide presents a validated two-step synthetic pathway from commercially available starting materials, designed for multi-kilogram production.

Synthetic Strategy: A Logic-Driven Approach

The most efficient and industrially viable retrosynthesis involves a two-stage process: the initial formation of the C-N bond between the pyridine and pyrazole rings, followed by the reduction of a nitro group to the target amine.

G Target 4-(1H-Pyrazol-1-yl)pyridin-3-amine Intermediate 4-(1H-Pyrazol-1-yl)-3-nitropyridine Target->Intermediate Catalytic Hydrogenation SM1 4-Chloro-3-nitropyridine Intermediate->SM1 Nucleophilic Aromatic Substitution (SNAr) SM2 Pyrazole Intermediate->SM2 Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Retrosynthetic pathway for 4-(1H-pyrazol-1-yl)pyridin-3-amine.

This pathway is strategically advantageous for several reasons:

  • Starting Material Availability: 4-Chloro-3-nitropyridine and pyrazole are readily available, cost-effective commodity chemicals.

  • Reaction Selectivity: The electron-withdrawing nitro group strongly activates the C4 position of the pyridine ring for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, minimizing isomeric impurities.[1][2]

  • Robustness: Both the SNAr reaction and the subsequent catalytic hydrogenation are well-understood, reliable, and highly scalable transformations.

Detailed Protocols and Workflow

The following protocols have been optimized for safety, yield, and purity on a large laboratory scale and provide a solid foundation for pilot plant transfer.

Part A: Synthesis of 4-(1H-Pyrazol-1-yl)-3-nitropyridine (SNAr Condensation)

This crucial C-N bond formation is achieved via an SNAr reaction. The choice of an appropriate base and a polar aprotic solvent is paramount to ensure complete reaction and facilitate product isolation.

Materials & Reagents:

ReagentGradeMolar Mass ( g/mol )QuantityMolar Eq.
4-Chloro-3-nitropyridine≥98%158.55100.0 g1.0
Pyrazole≥99%68.0847.2 g1.1
Potassium Carbonate (K₂CO₃)Anhydrous, Powder138.21131.0 g1.5
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%73.091.0 L-

Step-by-Step Protocol:

  • Reactor Setup: Equip a 2 L, three-necked, jacketed reactor with a mechanical overhead stirrer, thermocouple, and a nitrogen inlet/outlet. Ensure the system is inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with 4-chloro-3-nitropyridine (100.0 g), pyrazole (47.2 g), and anhydrous potassium carbonate (131.0 g).

  • Solvent Addition: Add anhydrous DMF (1.0 L) to the reactor. Begin stirring to create a mobile slurry.

  • Reaction Execution: Heat the reactor jacket to 85 °C. The internal temperature should be maintained at 80-85 °C. The reaction is exothermic upon initiation; careful temperature control is advised.

  • In-Process Control (IPC): Monitor the reaction progress every 2 hours via HPLC. The reaction is considered complete when <1% of the 4-chloro-3-nitropyridine starting material remains (typically 6-8 hours).

  • Work-up & Isolation: Cool the reaction mixture to 20-25 °C. In a separate vessel, prepare 4 L of ice-cold water. Slowly transfer the reaction mixture into the cold water with vigorous stirring. A yellow solid will precipitate.

  • Filtration and Washing: Age the slurry for 1 hour to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the yellow solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Outcome: A bright yellow crystalline solid. Yield: 112-118 g (92-97%).

Part B: Synthesis of 4-(1H-Pyrazol-1-yl)pyridin-3-amine (Catalytic Hydrogenation)

The reduction of the aromatic nitro group is efficiently and cleanly accomplished using catalytic transfer hydrogenation or direct hydrogenation with H₂ gas. The protocol below details direct hydrogenation, which is often preferred on a large scale for its atom economy.

Materials & Reagents:

ReagentGradeMolar Mass ( g/mol )Quantity
4-(1H-Pyrazol-1-yl)-3-nitropyridineFrom Part A190.16100.0 g
Palladium on Carbon (10% Pd/C)50% Wet Paste-5.0 g (wet)
Methanol (MeOH)ACS Grade32.041.0 L
Hydrogen Gas (H₂)High Purity2.0250-60 psi

Step-by-Step Protocol:

  • Safety First: Catalytic hydrogenation with H₂ gas must be performed in a designated high-pressure laboratory using a certified hydrogenation vessel (e.g., a Parr shaker or autoclave). Palladium on carbon is pyrophoric when dry; always handle it as a wet paste and under an inert atmosphere.

  • Reactor Charging: Charge the hydrogenation vessel with 4-(1H-pyrazol-1-yl)-3-nitropyridine (100.0 g) and methanol (1.0 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (5.0 g wet weight).

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction Execution: Begin vigorous agitation and maintain the temperature at 25-30 °C. The reaction is exothermic; cooling may be required to maintain the temperature. Hydrogen uptake should be monitored.

  • In-Process Control (IPC): The reaction is typically complete in 3-5 hours when hydrogen uptake ceases. Confirm completion by HPLC (<1% starting material).

  • Work-up & Isolation: Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the filter cake to dry. Quench the filter cake immediately with water. Wash the reactor and the filter cake with additional methanol (2 x 100 mL).

  • Product Isolation: Combine the filtrates and concentrate under reduced pressure to yield a solid. The product can be further dried in a vacuum oven at 40 °C.

Expected Outcome: An off-white to pale-tan solid. Yield: 81-84 g (95-99%). Melting point: ~126 °C.[3]

G cluster_0 Part A: SNAr Reaction cluster_1 Part B: Hydrogenation Start_A 4-Chloro-3-nitropyridine + Pyrazole Reaction_A DMF, K2CO3 80-85 °C Start_A->Reaction_A Workup_A Aqueous Precipitation & Filtration Reaction_A->Workup_A Product_A 4-(1H-Pyrazol-1-yl)-3-nitropyridine Workup_A->Product_A Reaction_B MeOH, 10% Pd/C H₂ (50 psi), 25-30 °C Product_A->Reaction_B Workup_B Catalyst Filtration & Concentration Reaction_B->Workup_B Final_Product 4-(1H-Pyrazol-1-yl)pyridin-3-amine Workup_B->Final_Product

Figure 2: End-to-end synthetic workflow diagram.

Quality Control & Analytical Specifications

Rigorous analytical testing is mandatory to ensure the final product meets the high-purity standards required for pharmaceutical use.

Analytical MethodParameterSpecification
Appearance Visual InspectionOff-white to pale-tan solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference spectra
Identity Mass Spectrometry (MS)[M+H]⁺ = 175.0827 ± 5 ppm
Purity HPLC (e.g., C18, UV 254 nm)≥ 99.0% area
Melting Point USP <741>125 - 129 °C
Residual Solvents GC-HS (ICH Q3C)Methanol: ≤ 3000 ppmDMF: ≤ 880 ppm
Inorganic Impurities Residue on Ignition (ROI)≤ 0.1%

Process Troubleshooting & Field Insights

Potential IssueRoot Cause(s)Corrective & Preventive Actions
Incomplete SNAr Reaction (Part A) 1. Ineffective base (hydroscopic K₂CO₃).2. Insufficient temperature.3. Poor quality DMF.1. Use freshly dried, finely powdered K₂CO₃.2. Ensure internal reaction temperature reaches at least 80 °C.3. Use anhydrous grade DMF.
Slow or Stalled Hydrogenation (Part B) 1. Catalyst poisoning (impurities from Part A).2. Inactive catalyst.3. Insufficient H₂ pressure/agitation.1. Ensure thorough washing in Part A to remove any potential poisons.2. Use a fresh, reputable source of Pd/C catalyst.3. Check for leaks in the system and ensure agitation is sufficient to suspend the catalyst.
Discoloration of Final Product Residual palladium catalyst or air oxidation of the amine.1. Ensure meticulous filtration through Celite®; a second filtration may be necessary.2. Handle the final product under a nitrogen atmosphere where possible and store in well-sealed containers.

Conclusion

The synthetic route and detailed protocols described herein provide a reliable, scalable, and high-yielding pathway to 4-(1H-pyrazol-1-yl)pyridin-3-amine. By focusing on readily available materials, robust chemical transformations, and stringent in-process controls, this guide serves as a valuable resource for process chemists and researchers, enabling the efficient production of this critical pharmaceutical intermediate.

References

  • U.S. Environmental Protection Agency (EPA). 4-(1H-Pyrazol-1-yl)-3-pyridinamine Properties. CompTox Chemicals Dashboard. [Link][3]

  • Arkat USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc Journal. [Link][2]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline.[Link]

  • Kappe, C. O., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemCatChem. [Link]

  • International Council for Harmonisation (ICH). Q3C (R8) Impurities: Guideline for Residual Solvents.[Link]

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Application Note: 4-(1H-pyrazol-1-yl)pyridin-3-amine as a Core Scaffold for Selective DDR1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by triple-helical collagens rather than soluble peptide growth factors. Its aberrant activation is heavily implicated in tumor proliferation, metastasis, and fibrotic disorders such as inflammatory bowel disease (IBD)[1][2]. While multi-kinase inhibitors like dasatinib suppress DDR1, their lack of selectivity often leads to off-target toxicity, driving the urgent need for highly selective DDR1 inhibitors[1].

In recent medicinal chemistry campaigns, nitrogen-rich heterocycles such as pyrazolo-pyrimidines and pyridopyrazoles have emerged as highly privileged scaffolds[3][4]. Specifically, the building block 4-(1H-pyrazol-1-yl)pyridin-3-amine offers an optimal stereoelectronic profile for kinase targeting.

Structural Causality: The primary amine and the pyridine nitrogen act as a bidentate hinge-binding motif, forming critical hydrogen bonds with the backbone amide of Met704 in the DDR1 kinase domain. Concurrently, the 1H-pyrazol-1-yl moiety is perfectly angled to project into the hydrophobic DFG-out or DFG-in pockets. This precise geometric fit is responsible for filtering out off-target kinases (e.g., Bcr-Abl, c-Kit), thereby improving the safety profile of the resulting drug candidates[1][3].

DDR1_Signaling Collagen Collagen (Ligand) DDR1 DDR1 Receptor Collagen->DDR1 Activates PI3K PI3K / AKT DDR1->PI3K Phosphorylation MAPK MAPK / ERK DDR1->MAPK NFKB NF-κB DDR1->NFKB Inhibitor DDR1 Inhibitor Inhibitor->DDR1 Blocks Kinase Proliferation Tumor Proliferation PI3K->Proliferation Fibrosis Fibrosis / EMT MAPK->Fibrosis Inflammation Inflammation NFKB->Inflammation

Fig 1: DDR1 signaling pathway and the mechanism of action for targeted kinase inhibitors.

Experimental Workflows & Protocols

To develop a self-validating screening funnel, the synthesis of the 4-(1H-pyrazol-1-yl)pyridin-3-amine derivatives must be coupled with rigorous biochemical and cellular assays.

Workflow BB 4-(1H-pyrazol-1-yl) pyridin-3-amine Synth Chemical Synthesis (Amide Coupling) BB->Synth Biochem Biochemical Assay (ADP-Glo IC50) Synth->Biochem Cell Cellular Assay (p-DDR1 Western) Biochem->Cell

Fig 2: Step-by-step experimental workflow from scaffold synthesis to cellular validation.

Protocol A: Synthesis of Amide-Linked DDR1 Inhibitors

Objective: Couple the 4-(1H-pyrazol-1-yl)pyridin-3-amine building block with functionalized aryl-carboxylic acids.

  • Activation: Dissolve 1.0 eq of the chosen carboxylic acid in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is specifically selected over EDC/HOBt because aminopyridines are electronically deactivated and sterically hindered. HATU ensures rapid formation of the active ester, preventing degradation and maximizing yield.

  • Coupling: Stir for 15 minutes at room temperature, then add 1.0 eq of 4-(1H-pyrazol-1-yl)pyridin-3-amine. Elevate the temperature to 50°C and stir for 12 hours.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via flash column chromatography (DCM:MeOH gradient).

Protocol B: Biochemical DDR1 Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the half-maximal inhibitory concentration (IC50) of the synthesized compounds against recombinant DDR1[1].

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

    • Causality: The inclusion of BSA is critical. It acts as a carrier protein that prevents highly hydrophobic kinase inhibitors from non-specifically adhering to the plastic walls of the 384-well plate, which would otherwise result in artificially inflated IC50 values.

  • Equilibration: Add recombinant human DDR1 kinase domain and the test compound (in a 10-point serial dilution) to the plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors (common in DFG-out binders) to reach thermodynamic equilibrium with the kinase before the competitive substrate (ATP) is introduced.

  • Reaction: Initiate the kinase reaction by adding ATP (at its apparent Km​ , ~10 µM) and myelin basic protein (MBP). Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal proportional to kinase activity.

Protocol C: Cellular Target Engagement (Autophosphorylation Assay)

Objective: Verify cellular membrane permeability and physiological target engagement by measuring the suppression of DDR1 autophosphorylation[2].

  • Cell Culture: Seed HCT-116 or MDA-MB-231 cells (which naturally overexpress DDR1) in 6-well plates and grow to 80% confluence[1].

  • Starvation: Wash cells with PBS and incubate in serum-free media for 16 hours.

    • Causality: Serum contains various growth factors that induce basal kinase cross-talk. Starving the cells silences this background noise, ensuring that any subsequent DDR1 activation is strictly dependent on the introduced collagen ligand.

  • Treatment: Pre-treat the cells with the inhibitor for 2 hours. Stimulate DDR1 activation by adding 10 µg/mL Collagen Type I for 4 hours.

  • Analysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE and perform Western Blotting using anti-phospho-DDR1 (Tyr792) and anti-total-DDR1 antibodies.

Data Presentation & Interpretation

The integration of the 4-(1H-pyrazol-1-yl)pyridin-3-amine core into larger molecular frameworks consistently yields highly potent compounds. Below is a representative Structure-Activity Relationship (SAR) data summary modeled after recent deep-learning and rational design campaigns targeting DDR1[1][2][3].

Compound IDR-Group Modification (Amide Linkage)DDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity Score ( S10​ )Cell Proliferation IC50 (µM)
Cmpd-1 None (Unmodified Scaffold)>10,000>10,000N/A>50.0
Cmpd-2 3-(trifluoromethyl)benzamide44.0320.50.0354.00
Cmpd-3 4-((4-methylpiperazin-1-yl)methyl)benzamide10.6155.00.0021.25

Data Insights: While the bare scaffold (Cmpd-1) lacks sufficient binding affinity, the addition of a lipophilic aromatic group (Cmpd-2) drives the IC50 down to 44 nM[1]. Further optimization via the incorporation of a solubilizing basic tail (Cmpd-3) not only improves biochemical potency to 10.6 nM but drastically enhances the S10​ kinase selectivity score (0.002), indicating minimal off-target binding across a panel of over 400 kinases[2].

References

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry (2021). URL:[Link]

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (2022). URL:[Link]

  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry (2013). URL:[Link]

  • Phenyl- and pyridopyrazole derivatives as inhibitors of ddr1.WO2023021278A1 - Google Patents (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Owner: Senior Application Scientist, Purification & Separation Sciences

Introduction

The compound 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) presents unique purification challenges due to its high polarity, basicity, and strong metal-chelating properties. Because it features a primary amine, a pyridine ring, and a pyrazole moiety, it behaves as a potent multi-dentate ligand and a highly polar base.

This guide provides field-proven troubleshooting strategies, emphasizing the causality behind each technique to ensure self-validating, reproducible workflows in your laboratory.

FAQ & Troubleshooting Guide

Chromatography: Overcoming Peak Tailing and Irreversible Adsorption

Q: When purifying 4-(1H-pyrazol-1-yl)pyridin-3-amine via normal-phase silica gel chromatography, the compound streaks severely, and mass recovery is <50%. Why does this happen, and how can it be resolved?

The Causality: Standard bare silica gel contains acidic silanol groups (pKa ~4.5–5.5). The basic nitrogens on 4-(1H-pyrazol-1-yl)pyridin-3-amine undergo strong, irreversible ion-exchange interactions with these deprotonated silanols. This leads to severe peak tailing (streaking) and poor mass recovery because the compound becomes chemically bound to the stationary phase rather than simply partitioning.

The Solution: You must switch to Reversed-Phase (RP) chromatography using a C18 stationary phase. Because the compound is highly polar, you should use an acidic mobile phase modifier like 0.1% Trifluoroacetic acid (TFA). As noted in1[1], lowering the mobile phase pH protonates basic amines. The lipophilic trifluoroacetate counter-ion then forms an ion-pair with the protonated analyte, significantly improving retention and peak shape on the hydrophobic C18 column.

Self-Validating Protocol: Reversed-Phase HPLC Method Validation Check: Before scaling up, run a small analytical injection. Symmetrical peaks (Tailing factor < 1.2) validate that secondary interactions have been successfully suppressed.

  • Column Preparation: Equilibrate a C18 column (e.g., 5 µm, 100 Å, 250 x 21.2 mm for preparative scale) with 5% Mobile Phase B.

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 20 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation, yielding the TFA salt of the product.

Metal Scavenging: Removing Residual Palladium

Q: The synthesis of 4-(1H-pyrazol-1-yl)pyridin-3-amine involved a Palladium-catalyzed cross-coupling. My final product has >800 ppm of Pd. Standard Celite/silica filtration fails to remove it. What is the mechanism of this retention, and how can I achieve <10 ppm Pd?

The Causality: The spatial arrangement of the 3-amino group and the nitrogen atoms of the pyridine and pyrazole rings makes 4-(1H-pyrazol-1-yl)pyridin-3-amine a potent bidentate or tridentate ligand. The product effectively chelates the Pd metal, forming a stable, highly soluble complex. Standard silica gel lacks the thermodynamic binding affinity required to strip the Pd from your product.

The Solution: You must introduce a functionalized solid-supported scavenger with an affinity for Palladium that exceeds that of your product. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-bound thiol (Si-Thiol) are highly effective because sulfur-based ligands form extremely stable, irreversible bonds with soft heavy metals like Pd, reducing contamination 100-1000 fold[2].

Quantitative Data: Scavenger Efficiency Comparison Data represents typical Pd reduction from an initial concentration of 1000 ppm in a polar organic solvent[2][3].

Scavenger TypeFunctional GroupEquivalents UsedStir Time (h)Final Pd Concentration (ppm)Product Yield (%)
Activated CarbonNon-specific pores10% w/w4~15065 (Loss due to adsorption)
Si-ThiolPropylthiol5 eq16< 10> 95
MP-TMTTrimercaptotriazine5 eq16< 5> 98

Self-Validating Protocol: MP-TMT Scavenging Validation Check: A successful scavenging process is visually validated by the transition of the solution color from dark brown/orange to pale yellow or colorless[4].

  • Dissolution: Dissolve the crude 4-(1H-pyrazol-1-yl)pyridin-3-amine in a compatible solvent (e.g., THF, DCM, or Methanol) at a concentration of ~0.1 M.

  • Addition: Add 5 molar equivalents of MP-TMT resin relative to the calculated total Palladium content used in the reaction.

  • Agitation: Stir the suspension gently at room temperature for 16–24 hours. Crucial: Do not use magnetic stir bars at high speeds, as this fractures the resin beads and clogs filters. Use an overhead stirrer or orbital shaker.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin bed with 2 column volumes of the reaction solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free crude product.

Crystallization: Achieving API-Grade Purity

Q: After chromatography, my compound is 97% pure, but I need >99.5% purity for biological assays. How can I remove the remaining trace organic impurities?

The Causality: Amorphous solids or free-base oils tend to occlude impurities and solvents within their matrix. By converting the basic amine to a crystalline salt (e.g., Hydrochloride), you force the molecules into a highly ordered crystal lattice. Structurally dissimilar impurities are excluded from this lattice and remain dissolved in the mother liquor.

Self-Validating Protocol: Hydrochloride Salt Formation & Recrystallization Validation Check: The melting point of the resulting salt should be sharp (within a 1-2 °C range), validating high crystalline purity.

  • Dissolution: Dissolve the free base of 4-(1H-pyrazol-1-yl)pyridin-3-amine in a minimal volume of hot ethanol.

  • Salt Formation: Slowly add 1.05 equivalents of a standardized solution of HCl in diethyl ether dropwise while stirring. A precipitate will begin to form immediately.

  • Heating: Heat the suspension to reflux until the solid completely redissolves (add a few drops of water if necessary to achieve full dissolution).

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 4 hours. Then, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Purification Workflow Visualization

The following diagram illustrates the logical decision-making process for purifying 4-(1H-pyrazol-1-yl)pyridin-3-amine, ensuring both chemical purity and metal compliance.

PurificationWorkflow Crude Crude 4-(1H-pyrazol-1-yl) pyridin-3-amine PdCheck Was a Pd Catalyst Used in Synthesis? Crude->PdCheck Scavenge Add MP-TMT Scavenger (Stir 16h, Filter) PdCheck->Scavenge Yes (High Pd) Chromatography Reversed-Phase HPLC (0.1% TFA Mobile Phase) PdCheck->Chromatography No (Low Pd) Scavenge->Chromatography Filtrate SaltForm Salt Formation (HCl) & Recrystallization Chromatography->SaltForm Lyophilized Fractions Pure Pure Compound (>99.5%, <5 ppm Pd) SaltForm->Pure Crystalline Solid

Decision-tree workflow for the purification of 4-(1H-pyrazol-1-yl)pyridin-3-amine.

References

  • Metal Scavenger Guide. Sopachem. Available at:[Link]

  • Metal Scavenger User Guide. Biotage. Available at:[Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at:[Link]

Sources

Challenges in the synthesis of substituted pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazolo[3,4-b]pyridines. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges inherent in assembling these critical pharmacophores. This document bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental success.

Part 1: Troubleshooting Guide & FAQs

Q1: When condensing a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl, I consistently isolate a ~50:50 mixture of regioisomers. How can I drive the reaction toward a single regioisomer? Causality & Solution: The formation of pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyls and 5-aminopyrazoles often yields two regioisomers because the exocyclic amine and the endocyclic nitrogen (or C4 carbon) of the pyrazole can attack either carbonyl group[1]. The resulting isomer ratio is strictly governed by the relative electrophilicity of the two carbonyls. If their electrophilicity is similar, you will obtain a near 50:50 mixture[1]. To achieve >80% regioselectivity, you must artificially differentiate the electrophilic centers. Using a trifluoromethylated 1,3-diketone (e.g., 1,1,1-trifluoropentane-2,4-dione) renders the carbonyl adjacent to the CF3 group highly electrophilic, forcing the initial nucleophilic attack at this specific site[1]. Alternatively, employing an L-proline-catalyzed three-component domino reaction directs the assembly via an iminium intermediate, which lowers the LUMO of the electrophile and highly favors the formation of a single C–N and two C–C bonds in one synthetic operation[2].

Q2: My multicomponent reactions (MCRs) involving bulky aromatic aldehydes are stalling, yielding less than 30% of the desired pyrazolo[3,4-b]pyridine. Prolonged heating only causes degradation. How can I overcome this? Causality & Solution: Bulky aryl groups impose severe steric hindrance, impeding the nucleophilic attack required for the final cyclodehydration step in traditional thermal MCRs. Prolonged conductive heating fails because the activation energy barrier for cyclization is high, and extended thermal exposure leads to the degradation of the electron-rich pyrazole core. To resolve this, transition to a cascade 6-endo-dig cyclization using alkynyl aldehydes instead of standard bulky aldehydes. By utilizing a switchable C≡C bond activation strategy (employing silver, iodine, or NBS), you can bypass traditional steric clashes. The alkyne is activated by the halogen/metal, facilitating a smooth, highly regioselective cyclization that affords diversified, C6-substituted pyrazolo[3,4-b]pyridine frameworks[3].

Q3: I need to introduce multiple functional groups (e.g., acetyl and carboxyl) onto the pyridine ring, but sequential functionalization destroys my yield due to the electron-deficient nature of the core. Is there a one-pot solution? Causality & Solution: Sequential electrophilic substitution on a pre-formed pyrazolo[3,4-b]pyridine is notoriously difficult because the fused pyridine ring is highly electron-deficient. The solution is to synthesize the ring with the functional groups already in place using a 1,3-bis-electrophilic reagent. By reacting N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione under Microwave-Assisted Organic Synthesis (MAOS), you trigger a Michael-type nucleophilic addition[4]. This is followed by an intramolecular ring opening of the furanone moiety, regioselectively yielding fully substituted pyrazolo[3,4-b]pyridines bearing both acetyl and carboxyl groups in a single step with short reaction times[4].

Part 2: Logical Relationships & Mechanistic Pathways

Understanding the mechanistic bifurcation during synthesis is critical for controlling regioselectivity. The diagram below illustrates how catalyst choice and substrate electronics dictate the final regioisomer.

RegioselectivityLogic Start 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl PathA Nucleophilic Attack at C1 (Highly Electrophilic / L-Proline Activated) Start->PathA Catalyst / CF3 Group PathB Nucleophilic Attack at C3 (Less Electrophilic / Uncatalyzed) Start->PathB Thermal / Neutral IntA Intermediate A (Directed Iminium / Schiff Base) PathA->IntA IntB Intermediate B (Standard Michael Adduct) PathB->IntB ProdA Regioisomer 1 (e.g., C4-Substituted Pyrazolo[3,4-b]pyridine) IntA->ProdA Rapid Cyclodehydration ProdB Regioisomer 2 (e.g., C6-Substituted Pyrazolo[3,4-b]pyridine) IntB->ProdB Slow Cyclodehydration

Logical flow of regioselectivity in pyrazolo[3,4-b]pyridine synthesis.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow you to confirm the success of each intermediate step before proceeding.

Protocol A: L-Proline-Catalyzed Three-Component Domino Reaction[2]

Objective: Regioselective synthesis of 3-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridines.

  • Initiation: In a 50 mL round-bottom flask, combine 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), a 1,3-diketone/β-ketoester (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add L-proline (10 mol%) to the suspension.

    • Validation Checkpoint 1: The mixture should transition to a homogeneous solution upon gentle warming, indicating the formation of the soluble iminium intermediate.

  • Propagation: Reflux the mixture under a nitrogen atmosphere for 4–6 hours.

    • Validation Checkpoint 2: Monitor via TLC (Ethyl Acetate:Hexane, 3:7). The complete disappearance of the highly UV-active aromatic aldehyde spot confirms the consumption of starting materials.

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice to precipitate the crude product. Filter and wash with cold ethanol.

    • Validation Checkpoint 3: Run a crude ^1H NMR. The presence of a distinct singlet in the aromatic region (typically δ 7.5–8.5 ppm) confirms the formation of the newly aromatized pyridine ring.

Protocol B: MAOS Ring Opening for Fully Functionalized Derivatives[4]

Objective: One-step synthesis of acetyl/carboxyl-functionalized pyrazolo[3,4-b]pyridines.

  • Preparation: Charge a microwave-safe reaction vessel with N-substituted 5-aminopyrazole (0.50 mmol) and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione (0.50 mmol).

  • Solvation: Suspend the reagents in 1.0 mL of anhydrous Tetrahydrofuran (THF).

  • Dielectric Heating: Seal the vessel and irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes.

    • Validation Checkpoint 1: Monitor the real-time pressure curve on the MAOS interface. A stable pressure plateau confirms uniform dielectric heating without solvent degradation.

  • Termination & Analysis: Cool the vessel rapidly using compressed air.

    • Validation Checkpoint 2: If TLC shows a highly polar intermediate, the reaction has stalled at the β -enaminone stage. Re-subject to MAOS for an additional 5 minutes.

  • Purification: Evaporate the THF under reduced pressure and purify the residue via flash column chromatography to isolate the fully substituted pyrazolo[3,4-b]pyridine.

MAOSWorkflow Step1 1. Reagent Prep Equimolar Reactants Step2 2. Solvation THF (1.0 mL) Step1->Step2 Step3 3. MAOS 120°C, 15 min Step2->Step3 Step4 4. Validation TLC Check Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Step-by-step experimental workflow for MAOS cyclocondensation.

Part 4: Quantitative Data & Optimization Matrix

Use the following table to benchmark your expected yields and select the appropriate synthetic strategy based on your specific substrate challenges.

Synthetic StrategyKey ReagentsCatalyst / ConditionsPrimary Challenge AddressedTypical YieldRegioselectivity
MCR Domino Reaction [2]5-aminopyrazole, 1,3-diketone, aryl aldehydeL-Proline (cat.), EtOH, RefluxPoor regioselectivity, high byproduct formation75–90%>95% (Single isomer)
C≡C Bond Activation [3]5-aminopyrazole, alkynyl aldehydeAg, I 2​ , or NBS, SolventSteric hindrance from bulky substituents45–85%Excellent (C6-substituted)
MAOS Ring Opening [4]N-substituted 5-aminopyrazole, IsobenzofuranoneTHF, Microwave (120°C, 15 min)Difficult sequential functionalization49–70%100% (Fully substituted)

References

  • Source: nih.
  • Source: rsc.
  • Source: mdpi.
  • Source: acs.

Sources

Avoiding regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis .

As a Senior Application Scientist, I frequently consult with medicinal chemists and process development professionals who are frustrated by a common bottleneck: the formation of inseparable regioisomer mixtures during pyrazole synthesis.

When you condense an unsymmetrical 1,3-diketone with a monosubstituted hydrazine (the classical Knorr synthesis), the two non-equivalent electrophilic centers of the diketone compete for the two distinct nucleophilic nitrogen atoms of the hydrazine. Without strict mechanistic control, this inevitably yields a mixture of 1,3,5- and 1,5,3-trisubstituted pyrazoles.

This guide is designed to move your workflows away from empirical trial-and-error and toward rational, self-validating synthetic design. We will explore the causality behind regioisomer formation and provide field-proven, highly selective protocols.

The Mechanistic Root of Regioisomer Formation

To troubleshoot regioselectivity, we must first understand the kinetic and thermodynamic pathways of the Knorr pyrazole synthesis. Recent transient flow studies have revealed that this is not a simple concerted reaction, but a complex pathway involving transient hydroxypyrazolidine intermediates 1.

G A Unsymmetrical 1,3-Diketone C Nucleophilic Attack (Kinetic vs Thermodynamic) A->C B Monosubstituted Hydrazine (R-NH-NH2) B->C D Intermediate: Hydroxypyrazolidine C->D E 1,3,5-Trisubstituted Pyrazole (Regioisomer A) D->E Dehydration Pathway 1 F 1,5,3-Trisubstituted Pyrazole (Regioisomer B) D->F Dehydration Pathway 2

Fig 1: Reaction pathways in the Knorr synthesis leading to regioisomer divergence.

Troubleshooting & FAQs

Q1: Why am I getting a 60:40 mixture of regioisomers when condensing an unsymmetrical 1,3-diketone with phenylhydrazine? Answer: This occurs because the difference in electrophilicity between the two carbonyl carbons (C1 and C3) is not significant enough to overcome the competing nucleophilicity of the primary (-NH2) and secondary (-NH-) amines on the phenylhydrazine. The primary amine is more nucleophilic and will attack the most electrophilic carbonyl kinetically. However, if the reaction is run at elevated temperatures, thermodynamic equilibration occurs before dehydration, scrambling the selectivity.

Q2: How can I manipulate the Knorr reaction to favor one isomer? Answer: You must enforce kinetic control. Lower the reaction temperature (0 °C to -20 °C) and carefully control the pH. A slightly acidic environment activates the more basic carbonyl group preferentially. However, if your substituents (R1 and R3) are electronically and sterically similar, pH control alone will fail. In these cases, you must abandon the 1,3-diketone precursor entirely 2.

Q3: What are the most reliable alternative precursors for absolute regiocontrol? Answer: The most robust method is the condensation of hydrazines with acetylenic ketones (alkynones). Because the alkyne is a softer electrophile than a carbonyl, the terminal nitrogen of the hydrazine exclusively performs a Michael addition at the β-carbon, followed by cyclization. This guarantees >99:1 regioselectivity regardless of the substituents 3. Alternatively, base-mediated [3+2] cycloadditions using 2-alkynyl-1,3-dithianes and sydnones provide excellent regiocontrol by exploiting umpolung reactivity 4.

Q4: Can organocatalysis help if I am forced to use carbonyl precursors? Answer: Yes. Secondary amines can act as "green promoters" to catalyze an inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates. This method operates at room temperature and provides high levels of regioselectivity without the need for harsh conditions or heavy transition metals 5.

Quantitative Data: Strategy Comparison

To help you select the right approach, summarize your constraints against this performance matrix:

Synthetic StrategyPrecursorsCatalyst / ReagentsTypical RegioselectivityMechanistic Driver
Knorr Modification Unsymmetrical 1,3-diketones + HydrazinespH buffers, Low TempModerate (up to 85:15)Kinetic control of nucleophilic attack
Acetylenic Condensation Acetylenic ketones + HydrazinesNone / EtOHExcellent (>99:1)Sequential Michael addition / cyclization
[3+2] Cycloaddition 2-Alkynyl-1,3-dithianes + SydnonesBase-mediatedExcellent (>99:1)Umpolung reactivity & steric direction
Organocatalytic Diazoacetates + CarbonylsSecondary aminesHigh (>90:10)Inverse-electron-demand [3+2] cycloaddition

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Acetylenic Ketones

Use this protocol when absolute regiocontrol is required and alkyne precursors are accessible.

Causality Note: We add the hydrazine dropwise at 0 °C. The terminal nitrogen (-NH2) is strictly more nucleophilic than the internal nitrogen. At low temperatures, we kinetically trap the initial Michael addition at the less hindered β-carbon of the acetylenic ketone. If added at reflux, you risk competitive direct attack at the carbonyl.

  • Preparation: Dissolve the acetylenic ketone (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Kinetic Trapping: Dissolve the substituted hydrazine (1.05 equiv, 10.5 mmol) in anhydrous ethanol (5 mL). Add this solution dropwise to the ketone over 15 minutes. Stir at 0 °C for 1 hour to ensure complete Michael addition.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to 70 °C for 3 hours to drive the intramolecular cyclization and subsequent dehydration.

  • Workup: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 1,3,5-substituted pyrazole.

Protocol B: Base-Mediated [3+2] Cycloaddition using 2-Alkynyl-1,3-Dithianes

Use this protocol for highly functionalized pyrazoles where the dithianyl group can be used for late-stage derivatization.

Causality Note: The 1,3-dithiane moiety acts as a bulky, electron-modulating directing group. By exploiting the umpolung nature of the dithiane, the base-mediated cycloaddition with sydnones is sterically and electronically forced down a single transition state, preventing regioisomer leakage.

  • Deprotonation: Suspend the sydnone (1.0 equiv, 5 mmol) and 2-alkynyl-1,3-dithiane (1.2 equiv, 6 mmol) in anhydrous DMF (15 mL). Add a mild base (e.g., K2CO3, 2.0 equiv) to the mixture.

  • Cycloaddition: Stir the reaction mixture at 80 °C for 12 hours. Monitor the consumption of the sydnone via TLC. The thermal conditions facilitate the [3+2] cycloaddition followed by the elimination of CO2 to aromatize the pyrazole ring.

  • Workup: Quench the reaction with water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization or chromatography.

Decision Workflow for Pyrazole Synthesis

DecisionTree Start Target: Regiopure Pyrazole Q1 Are starting materials 1,3-diketones? Start->Q1 A1_Yes Use pH control or bulky directing groups Q1->A1_Yes Yes A1_No Consider alternative precursors Q1->A1_No No Q2 Terminal Alkynes available? A1_No->Q2 A2_Yes [3+2] Cycloaddition (e.g., Sydnones + Alkynes) Q2->A2_Yes Yes A2_No Acetylenic Ketones + Hydrazines Q2->A2_No No

Fig 2: Decision workflow for selecting a regioselective pyrazole synthesis strategy.

References

  • Brands, K. M. J., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines." ResearchGate. 3

  • Faria, J. V., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI. 2

  • Zhang, Z., et al. "Regioselective Pyrazole Synthesis via Base-Mediated[3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones." ACS Publications. 4

  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC. 1

  • Wang, L., et al. "Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds." PubMed. 5

Sources

Technical Support Center: Scaling Up Hydrogenation of Nitro-Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of nitro-pyrazoles. Scaling up the reduction of nitro-pyrazoles to amino-pyrazoles—critical intermediates in the synthesis of kinase inhibitors and other pharmaceuticals[1]—transitions from a straightforward laboratory procedure to a complex chemical engineering challenge. This guide bridges fundamental mechanistic chemistry with field-proven process engineering to ensure safety, high yield, and scalability.

Mechanistic Foundation: The Haber Mechanism & The Hydroxylamine Bottleneck

To troubleshoot scale-up issues, you must first understand the causality of the reaction pathway. The catalytic hydrogenation of aromatic nitro compounds does not occur in a single step. It follows the Haber mechanism, proceeding via sequential reduction through nitroso and hydroxylamine intermediates, alongside parallel condensation pathways[2][3].

The critical bottleneck is the reduction of the hydroxylamine (-NHOH) to the final amine (-NH2). This step is kinetically slow[2]. In a batch reactor with mass transfer limitations, hydroxylamine accumulates. Because arylhydroxylamines are thermally unstable, their accumulation can lead to highly exothermic disproportionation reactions, causing catastrophic thermal runaways and explosions[4][5].

HaberMechanism Nitro Nitro-pyrazole (-NO2) Nitroso Nitroso-pyrazole (-NO) Nitro->Nitroso +2H+, +2e- Hydroxylamine Hydroxylamine (-NHOH) [Safety Hazard] Nitroso->Hydroxylamine +2H+, +2e- Azoxy Azoxy Dimer Nitroso->Azoxy + Hydroxylamine (Condensation) Amine Amino-pyrazole (-NH2) [Target Product] Hydroxylamine->Amine +2H+, +2e- (Rate Limiting) Azo Azo Dimer Azoxy->Azo Reduction Hydrazo Hydrazo Dimer Azo->Hydrazo Reduction Hydrazo->Amine Cleavage

Figure 1: Haber mechanism for nitroaromatic hydrogenation highlighting the hazardous bottleneck.

Core Scale-Up Troubleshooting Guide
Issue 1: Thermal Runaway & Uncontrolled Exotherms
  • Symptom: Rapid temperature spikes during hydrogen uptake; reactor cooling systems overwhelmed.

  • Root Cause: The reduction of the nitro group is highly exothermic. If all substrate is present in the reactor and H2 is introduced rapidly, the reaction outpaces the heat removal capacity. Furthermore, accumulated hydroxylamine can disproportionate exothermically[4][6].

  • Solution: Transition from a "batch" to a "semi-batch" or "continuous flow" process. In semi-batch, dose the nitro-pyrazole solution slowly into a pressurized reactor containing the catalyst slurry. The reaction rate is thereby limited by the substrate dosing rate, allowing the cooling jacket to manage the heat load. Alternatively, use continuous-flow micro-packed-bed reactors (MPBRs) which offer superior heat and mass transfer[7][8].

Issue 2: Reaction Stalling at Incomplete Conversion
  • Symptom: Hydrogen uptake ceases prematurely; HPLC shows a mixture of nitro, hydroxylamine, and amine.

  • Root Cause: Mass transfer limitation (H2 gas is not dissolving into the liquid phase fast enough to reach the solid catalyst surface) or catalyst poisoning.

  • Solution: Increase agitation speed to improve the gas-liquid interfacial area. If mass transfer is optimized and stalling persists, check for catalyst poisons. Consider adding vanadium promoters (e.g., 1-2 mol%), which have been shown to drastically reduce hydroxylamine accumulation (from >40% to <1%) by accelerating its reduction[4][9].

Issue 3: Dehalogenation of Halonitro-pyrazoles
  • Symptom: Loss of halogen substituents (e.g., Cl, Br) during the reduction of the nitro group.

  • Root Cause: Standard Pd/C catalysts are highly active for hydrodehalogenation.

  • Solution: Switch to a sulfided Platinum catalyst (Pt/C or Pt/S) or use hypophosphorous acid-modified Pt/C[2][9]. Platinum is inherently less active for carbon-halogen bond cleavage while maintaining high activity for nitro reduction.

Self-Validating Standard Operating Procedure (SOP): Semi-Batch Scale-Up

This protocol establishes a self-validating system: you do not proceed to the next phase until in-process controls (IPC) confirm the absence of hazardous intermediates.

  • Reactor Preparation & Inerting: Purge the reactor with N2 (3x pressurize/depressurize cycles) to eliminate oxygen. Causality: Hydrogen and oxygen mixtures are explosive; dry catalysts (Pd/C, Raney Ni) are pyrophoric and will ignite solvent vapors in the presence of O2[5][6].

  • Catalyst Slurry Preparation: Charge the reactor with 5-10 mol% 10% Pd/C (50% wet with water) and the base solvent (e.g., Methanol or Ethanol)[1]. Causality: Using water-wet catalyst prevents spark generation during handling.

  • Pressurization & Heating: Pressurize the reactor with H2 to the target pressure (e.g., 3-5 bar) and heat to the operational temperature (e.g., 40-50 °C).

  • Substrate Dosing (The Control Point): Feed the dissolved nitro-pyrazole precursor into the reactor at a controlled rate. Monitor the internal temperature. If the temperature exceeds T_max (e.g., 55 °C), pause dosing.

  • IPC Monitoring (Self-Validation): After dosing is complete, maintain H2 pressure and temperature. Take an aliquot for HPLC analysis. Do not vent or cool the reactor if hydroxylamine is >1%. Causality: Cooling the reactor while hydroxylamine is present can cause it to crash out or stabilize, creating a ticking time bomb for downstream workup. Maintain reaction conditions until the intermediate is fully reduced to the amine.

  • Filtration & Isolation: Once IPC confirms <1% hydroxylamine and complete conversion to the amino-pyrazole, cool the reactor, purge with N2, and filter the catalyst through a closed-system filter (e.g., Nutsche filter) under inert gas[5].

ScaleUpWorkflow A 1. Reactor Inerting (N2 Purge x3) B 2. Catalyst Slurry Prep (Wet Pd/C in Solvent) A->B C 3. H2 Pressurization & Heating B->C D 4. Controlled Dosing (Nitro-pyrazole) C->D E 5. IPC Monitoring (HPLC for -NHOH) D->E E->D If -NHOH > 1% (Hold Conditions) F 6. Catalyst Filtration (Closed N2 System) E->F If -NHOH < 1% (Safe to Proceed) G 7. Crystallization (Amino-pyrazole) F->G

Figure 2: Self-validating semi-batch workflow for safe nitro-pyrazole hydrogenation.

Quantitative Catalyst Selection Matrix

Selecting the right catalyst system is critical for optimizing yield and safety. The table below summarizes expected outcomes based on industrial scale-up data[2][3][8][9].

Catalyst SystemPrimary ApplicationHydroxylamine AccumulationChemoselectivity (Halogen Tolerance)Scale-Up Safety Profile
10% Pd/C (Standard) Unsubstituted nitro-pyrazolesHigh (up to 40% in batch)Poor (Causes dehalogenation)Moderate (Requires strict dosing control)
5% Pt/C (Sulfided) Halonitro-pyrazolesModerateExcellent (Preserves Cl, Br, I)Good (Slower kinetics, easier heat management)
Raney Ni + Vanadium Electron-deficient substratesVery Low (<1%)ModerateExcellent (V-promoter eliminates -NHOH hazard)
Pd@SBA-15 (Flow) Continuous manufacturingNegligible (Instantaneous conversion)GoodOutstanding (Minimal reactor holdup volume)
Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture turn deep red/orange during the hydrogenation? A: A deep red or orange color is a classic indicator of azo or azoxy dimer formation (see Figure 1). This occurs when the nitroso intermediate condenses with the hydroxylamine intermediate[2]. This is usually caused by hydrogen starvation (poor mass transfer). Increase your agitation rate or H2 pressure to ensure the intermediates are reduced faster than they can condense.

Q: Can I use transfer hydrogenation (e.g., Formic acid/Triethylamine) instead of H2 gas for scale-up? A: While catalytic transfer hydrogenation avoids the need for high-pressure H2 gas and specialized pressure vessels, it introduces new scale-up challenges. The decomposition of formic acid generates 1 mole of CO2 per mole of H2, leading to massive gas evolution that can overwhelm reactor venting systems on a large scale. H2 gas is generally preferred for >1 kg scale if pressure infrastructure is available.

Q: How do I safely handle the Pd/C catalyst after the reaction is complete? A: Spent catalyst is highly pyrophoric because it contains adsorbed hydrogen and organic residues. Never allow the filter cake to pull dry in the presence of air[5]. Always wash the cake with water to keep it wet, and transfer it to a dedicated, water-filled waste container under a nitrogen atmosphere.

Q: Is continuous flow really better than batch for this chemistry? A: Yes. Continuous-flow microreactors (like MPBRs) provide exceptional surface-area-to-volume ratios, maximizing gas-liquid-solid contact. This virtually eliminates mass transfer limitations, prevents hydroxylamine accumulation, and restricts the hazardous reacting volume to a few milliliters at any given time, making it inherently safer for scale-up[7][8].

References
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  • Zhang, Y., et al. (2020). Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpaH-2sE1VS73AshN8U8CvVTLdmm_Jgg70ITsBCn8Km17Yo7MckJmyLexqaySL67BIZvNV_7UZaoV73-a61OoXVLEc5i17pTTjrTh_M0yR5V39TEag9V_P89h_VzQ_4MLlorr7bZ7gyEbG-teRex5v-gjIw5AeICjh6P_Si80PaH4ZBUnOJETDoYGtAUzhOYAWDEQGli-mqPbpummEO1d5EOQU6HWCI_W30SYYhxbycxSqF1vdeVM9Uv56Yh0MOZCAT7FNPoIPMWCrFynbD5mxIOw9Yn5zdmar6I1Ba96tDCY6a63c0QGkiou2n8E=]
  • Gallagher, et al. (2020). Method of reducing aromatic nitro compounds. Google Patents (WO2020131574A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDtQKKtwL2U0r6I8OCGMnoAHTkbFRmjr2Z9TBZWDfdB98VLVA1vaoJOZVD_UXfPUJn6k4J80n4u7mjlypCcNEI544xcfvWWvXnxVG3zhHk5khf4zRlGkHbcHlKYWZMejUxyxm5M1715RuTAG7J]
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeUvl21Cdr8lPfO9RHa0j4jmE7CpVsQlQjqlYQosLXxGnKi10dBYoCaDGIuYxz0d6YMx1CP52d-gMjxQ3CB-63d9KezMLWn3ScUFIqpF_luYRAVKYp__dupMlx6kEnyTa03cA_eFjb1NhegQbQvaUPR4f0m4EMA8Dm-AYAoS3mEDFoLYNpF9Io]
  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzcaAjZjqcyj0gvpd9iue0TH6N7lbMV2LPug2I5TaUls7W6PVychRB-XxGdLxDHLwAHxB5h73i6tLdAvTkjaF6yYM6zfQpSdVDtDIp7k2gDd6jq7Cm784toFcZ1pl-FAIDXrrZZaybA5F5hfIDo9TmyuVgyoYNbPC2Lmf9I2A_roHE9tTgLujS26QkrysI_Etjblc0-zKGW2GIXqNCHolg8lVpL8z-371BE6imDINE3E_1ZyDKQFfCQxc-QtsEy4jkcnA=]
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Sources

Pyrazole Functionalization Support Center: Troubleshooting & Selectivity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Chemistry. The pyrazole nucleus is a "privileged scaffold" in drug discovery, but its functionalization is notoriously plagued by poor regioselectivity due to annular tautomerism and competing nucleophilic/electrophilic sites[1].

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve absolute regiocontrol during pyrazole functionalization.

Module 1: Regioselective N-Alkylation (N1 vs. N2)

FAQ: "When I alkylate my 3-substituted-1H-pyrazole, I get an inseparable mixture of 1,3- and 1,5-isomers. How do I force the reaction to favor the 1,3-isomer?"

Mechanistic Causality: NH-pyrazoles undergo rapid tautomerization, making them ambidentate nucleophiles. The outcome of N-alkylation is entirely dependent on whether your reaction is under kinetic or thermodynamic control.

  • Kinetic Control: Using a strong, irreversible base (e.g., NaH) in a non-polar or moderately polar solvent (THF) creates a highly reactive, "naked" pyrazolide anion. Alkylation occurs rapidly at the more sterically hindered nitrogen due to transition-state stabilization (proximity effect), favoring the 1,5-isomer .

  • Thermodynamic Control: Using a milder base (e.g., Cs2​CO3​ ) in a polar aprotic solvent (DMF) at elevated temperatures allows the alkylation to be reversible. Over time, the system equilibrates to the sterically less hindered, lower-energy 1,3-isomer [1].

Data Summary: Base & Solvent Effects on N-Alkylation
Base / Solvent SystemTemperatureReaction RegimeTypical Ratio (1,3-isomer : 1,5-isomer)
NaH / THF0 °C to RTKinetic1 : 1.5 (Favors 1,5-isomer)
K2​CO3​ / MeCN25 °CMixed1 : 1 (Poor selectivity)
Cs2​CO3​ / DMF80 °CThermodynamic9 : 1 (Favors 1,3-isomer)
Protocol 1: Thermodynamic N-Alkylation for 1,3-Isomer Selectivity

This self-validating system ensures the thermodynamic product is isolated efficiently.

  • Setup: Dissolve the 3-substituted-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv). Stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Equilibration: Heat the reaction mixture to 80 °C for 6 hours to ensure full thermodynamic equilibration.

  • Workup: Cool to room temperature. Quench with water and extract with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to quantitatively remove residual DMF. Dry over Na2​SO4​ and concentrate.

  • Validation/QC: Analyze the crude mixture via 1H NMR. The 1,3-isomer is confirmed if the C4-proton appears further upfield compared to the 1,5-isomer. Furthermore, 2D NOESY will show no cross-peaks between the N-alkyl protons and the C5-substituent, confirming the 1,3-regiochemistry.

N_Alkylation A 3-Substituted 1H-Pyrazole B Kinetic Control (NaH, THF, 0°C) A->B Irreversible C Thermodynamic Control (Cs2CO3, DMF, 80°C) A->C Reversible D 1,5-Isomer (Sterically Hindered) B->D Major E 1,3-Isomer (Sterically Free) B->E Minor C->D Minor C->E Major

Divergent N-alkylation pathways of pyrazoles under kinetic versus thermodynamic control.

Module 2: Regioselective C-H Functionalization (C3 vs. C4 vs. C5)

FAQ: "I am trying to arylate my pyrazole at the C5 position, but I keep observing C4-arylation. How do I redirect the functionalization?"

Mechanistic Causality: The pyrazole ring is a π -excessive heterocycle with an uneven electron distribution. The C4 position possesses the highest electron density, making it the innate target for Electrophilic Aromatic Substitution (EAS), such as halogenation (NBS/NIS)[2].

To functionalize the C5 position , you must override this intrinsic electronic bias. This is achieved via Transition-Metal-Catalyzed C-H activation. By installing a directing group (e.g., SEM, Boc, or a simple methyl group) at N1, the transition metal (Pd or Ru) coordinates to the directing group. This physical tethering forces the metal into close proximity with the C5-H bond, driving a Concerted Metalation-Deprotonation (CMD) pathway that selectively activates C5 over C4[2].

Data Summary: Directing Groups for C-H Functionalization
Directing Group (N1)Target PositionCatalyst SystemCleavage / Removal Conditions
None (NH)C4 None (NBS/NIS)N/A (EAS Pathway)
-SEMC5 Pd(OAc)2​ / Ag2​CO3​ TFA / DCM (Room Temp)
-BocC5 Ru3​(CO)12​ Thermal or Mild Acid
Protocol 2: Pd-Catalyzed Regioselective C5-Arylation

This protocol utilizes a directing group to override intrinsic C4 nucleophilicity.

  • Setup: In an oven-dried Schlenk flask, combine the N1-protected pyrazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)2​ (5 mol%), and K2​CO3​ (2.0 equiv).

  • Solvent: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.1 M concentration.

  • Degassing: Remove dissolved oxygen via three freeze-pump-thaw cycles. Backfill with Argon.

  • Reaction: Heat the sealed flask to 110 °C for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • Validation/QC: Purify via silica gel chromatography. Confirm success via 1H NMR: The highly characteristic C4-H singlet (typically δ 6.3–6.5 ppm) must remain intact, while the C5-H proton signal (typically δ 7.5–7.7 ppm) will have completely disappeared.

CH_Functionalization Core N-Protected Pyrazole C4 C4 Position (Nucleophilic) Core->C4 Electronic Bias C5 C5 Position (Acidic/Proximal) Core->C5 Directing Group Bias EAS Electrophilic Aromatic Substitution (NBS/NIS) C4->EAS TMC Pd/Ru Catalyzed C-H Activation C5->TMC

Regioselective C-H functionalization map highlighting C4 vs. C5 reactivity profiles.

Module 3: De Novo Regioselective Synthesis

FAQ: "Late-stage functionalization is yielding intractable mixtures. Is there a way to build a fully substituted pyrazole from scratch with absolute regiocontrol?"

Mechanistic Causality: When the steric or electronic biases of an existing pyrazole ring cannot be overcome, the most robust solution is to construct the heterocycle de novo using highly polarized precursors. Traditional Knorr pyrazole syntheses often yield regioisomeric mixtures because both nitrogen atoms of the hydrazine intermediate can attack the diketone.

To achieve 100% regioselectivity, modern methodologies rely on cycloadditions:

  • Nitroolefin-Hydrazone Coupling: By reacting N-monosubstituted hydrazones with nitroolefins, the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone dictates a stepwise cycloaddition. This completely bypasses Knorr-related scrambling, yielding pure 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles[3].

  • Base-Mediated [3+2] Cycloaddition: A recently developed approach utilizes 2-alkynyl-1,3-dithianes and sydnones. By exploiting the umpolung and nucleophilic properties of the dithiane moiety, this method forces a highly specific [3+2] alignment, achieving efficient pyrazole construction under mild conditions with absolute regioselectivity[4].

References

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kang, E., Kim, H. T., & Joo, J. M. Organic & Biomolecular Chemistry (2020).[Link][2]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Zhang, Z., et al. The Journal of Organic Chemistry (2025).[Link][4]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Deng, X., & Mani, N. S. Organic Letters (2006).[Link][3]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(1H-Pyrazol-1-yl)pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold represents a privileged heterocyclic framework in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone for developing targeted therapeutics. This guide provides a comparative analysis of the biological activities of its analogs, focusing on their performance as kinase inhibitors and anticancer agents. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and outline the methodologies used for their evaluation.

The Core Scaffold: A Foundation for Potency and Selectivity

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is a versatile template for interacting with various biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of analogs based on this scaffold aims to optimize potency, enhance selectivity against specific kinase targets, and improve pharmacokinetic properties for better therapeutic outcomes.

The general structure allows for chemical modifications at several key positions (R1, R2, R3, etc.), enabling chemists to fine-tune the molecule's interaction with the target protein.

Caption: Core structure and key points for analog modification.

Primary Biological Target: Protein Kinase Inhibition

A significant body of research has focused on pyrazolopyridine analogs as inhibitors of various protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental step in many signaling pathways that control cell growth, differentiation, and survival. In cancer, kinases are often mutated or overexpressed, leading to uncontrolled cell proliferation.[5] Analogs of 4-(1H-pyrazol-1-yl)pyridin-3-amine are frequently designed to compete with ATP for the kinase's binding site, thereby blocking its activity and halting the downstream signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate_inactive Substrate Protein (Inactive) Kinase->Substrate_inactive ATP Substrate_active Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) Substrate_active->Response Inhibitor Pyrazolopyridine Analog Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of action for pyrazolopyridine kinase inhibitors.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various pyrazolopyridine analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.

Compound/AnalogCancer Cell LineIC50 (µM)Key Findings & TargetReference
Compound 8b HCT-116 (Colon)2.3Displayed the highest activity among tested compounds.[6]
HEPG2 (Liver)2.6Potent anticancer activity.[6]
A-549 (Lung)2.9Effective against lung cancer cells.[6]
Compound 9 HepG2 (Liver)0.18Potent cytotoxicity and PIM-1 kinase inhibition.[7]
MCF-7 (Breast)0.34Significant activity against breast cancer cells.[7]
Compound 11 U251 (Glioblastoma)11.9Most effective agent against glioblastoma cell lines.[8]
AsPC-1 (Pancreatic)16.8Promising anticancer activity.[8]
Compound 24 A549 (Lung)8.21Potent cytotoxicity mediated through EGFR inhibition.[9]
HCT116 (Colorectal)19.56Induced apoptosis and cell cycle arrest.[9]
Compound 17 PC-3 (Prostate)Data not specifiedIdentified as a promising candidate for further development.[10]
MCF-7 (Breast)Data not specifiedShowed measurable systemic exposure in vivo.[10]

Comparative Analysis of Kinase Inhibitory Activity

Direct assessment of a compound's effect on its molecular target is crucial. In vitro kinase assays measure the concentration of an inhibitor needed to reduce the activity of a specific kinase by 50% (IC50). This allows for a direct comparison of potency and selectivity.

Compound/AnalogTarget KinaseIC50 (nM)Key FindingsReference
Compound 9 PIM-120.4Strong inhibitory effect, comparable to staurosporine.[7]
Compound 6b BTK1.2Showed the best BTK kinase inhibitory activity.[5]
Compound 15y TBK10.2A potent and selective TBK1 inhibitor.[11]
Compound 43d CDK1633 (EC50)High cellular potency for CDK16 and other PCTAIRE members.[3]
Compound 1 FLT3-ITD / BCR-ABLPotent inhibitorDual inhibitor of pathways related to AML resistance.[4]
GW788388 (13d) TGF-β Type I ReceptorPotent inhibitorSelective and orally active.[12]

Structure-Activity Relationship (SAR) Insights

The data reveals key relationships between chemical structure and biological activity:

  • Aniline Moieties: The incorporation of an aniline group at the 4-position of a related pyrazolo[3,4-d]pyrimidine scaffold was found to enhance potency.[9]

  • Halogenation: The introduction of a fluorine (F) atom into the terminal pyridine ring of BTK inhibitors significantly improved their inhibitory activity.[5]

  • Scaffold Modifications: Fusing the pyrazole and pyridine rings to form pyrazolo[3,4-b]pyridine derivatives has yielded highly potent inhibitors for targets like TBK1.[11] The strategic placement of substituents on this fused system is critical for achieving high affinity and selectivity.

  • Pyrazolopyrimidine Core: For IRAK4 inhibitors, modifications to the 5-position of the pyrazolo[1,5-a]pyrimidine ring were crucial for improving intrinsic potency and bioavailability.[13]

Experimental Methodologies

The evaluation of novel chemical entities requires robust and reproducible experimental protocols. Below are standardized methodologies frequently employed in the characterization of pyrazolopyridine analogs.

Protocol 1: General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines a common synthetic route, which involves the construction of the pyridine ring onto a pre-existing aminopyrazole intermediate.[6][10]

  • Preparation of the Aminopyrazole Intermediate:

    • React a suitable hydrazine (e.g., phenylhydrazine) with a β-ketonitrile derivative to form the 5-amino-1-phenylpyrazole intermediate. This reaction is a cornerstone for building the pyrazole ring.

  • Condensation and Cyclization:

    • Treat the aminopyrazole intermediate with a 1,3-dicarbonyl compound or its equivalent in a suitable solvent, often under acidic conditions (e.g., glacial acetic acid) or with a catalyst.

    • Heat the reaction mixture under reflux or using microwave irradiation to facilitate the condensation and subsequent cyclization, forming the pyrazolo[3,4-b]pyridine scaffold.[1]

  • Purification:

    • After the reaction is complete, cool the mixture and precipitate the crude product by adding water.

    • Collect the solid by filtration and purify using column chromatography (silica gel) or recrystallization to obtain the pure target compound.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Treat Add Serial Dilutions of Compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance on Plate Reader Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Sources

The Critical Impact of Isomerism: A Comparative Guide to the Kinase Inhibitory Profiles of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold and the Nuances of Isomeric Variation

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as a "privileged scaffold" in the design of protein kinase inhibitors.[1] Its synthetic tractability, drug-like properties, and versatile nature as a bioisosteric replacement for other aromatic systems have cemented its importance in medicinal chemistry.[2] The pyrazole core can effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region, a critical interaction for potent and selective kinase inhibition.

However, the seemingly subtle variation in the substitution pattern on the pyrazole ring—isomerism—can have a profound impact on the biological activity of these inhibitors. The arrangement of substituents around the pyrazole core dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors, in turn, govern the inhibitor's affinity and selectivity for its target kinase. This guide provides an in-depth technical comparison of the kinase inhibitory profiles of pyrazole isomers, supported by experimental data, to underscore the critical importance of considering isomeric forms in the design and development of next-generation kinase inhibitors.

Comparative Kinase Inhibitory Profiles: A Tale of Two Isomers

The following sections present a comparative analysis of pyrazole isomers, drawing from published structure-activity relationship (SAR) studies. These examples highlight how a simple change in substituent position on the pyrazole ring can dramatically alter kinase inhibitory potency.

Case Study 1: 1,3- vs. 1,5-Disubstituted Pyrazoles as JNK3 Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress signals, including inflammation, apoptosis, and neuronal death. JNK3, in particular, is predominantly expressed in the central nervous system and is a key mediator of neuronal apoptosis, making it an attractive target for the treatment of neurodegenerative diseases.[3][4]

A study by Romero and colleagues provides a clear example of how pyrazole isomerism affects JNK3 inhibition. Their work on 4-(pyrazol-3-yl)-pyridines revealed a stark difference in the inhibitory potency between 1,3- and 1,5-disubstituted pyrazole isomers.

Table 1: Comparative Inhibition of JNK3 by Pyrazole Isomers

Compound IDPyrazole IsomerR1R2JNK3 IC50 (µM)p38 IC50 (µM)
14 1,3-disubstitutedMeE0.13>20
18 1,3-disubstitutedMeE0.16>20
26 1,5-disubstitutedMeE1.6>20
27 1,5-disubstitutedMeD6.0>20
28 1,5-disubstitutedMeB6.2>20

Data sourced from Romero et al., Bioorg. Med. Chem. Lett., 1997.

The data unequivocally demonstrates that the 1,3-disubstituted pyrazole isomers (14 and 18 ) are significantly more potent inhibitors of JNK3 than their 1,5-disubstituted counterparts (26 , 27 , and 28 ). The 1,5-isomers were described as "considerably less potent". This difference of over an order of magnitude in IC50 values highlights the critical role of the substituent's position in achieving effective kinase inhibition. The precise orientation of the substituents on the pyrazole ring is crucial for optimal interaction with the amino acid residues within the JNK3 ATP-binding pocket.

Case Study 2: Positional Isomers of Pyrazole-Based ASK1 Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and a key regulator of the JNK and p38 MAPK signaling pathways in response to cellular stress. Dysregulation of ASK1 has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

In a review by Abdel-Aziz and colleagues, a study on pyrazole-based ASK1 inhibitors is highlighted where the positional isomerism of a substituent on the pyrazole ring led to a significant improvement in cellular activity. While specific IC50 values for a direct head-to-head comparison were not available in the reviewed literature, the qualitative findings are highly instructive.

The initial lead compound, a pyrazole derivative, was further optimized by exploring positional isomers. This investigation revealed that one positional isomer of a pyrazole-based compound demonstrated superior cellular activity compared to its counterpart. This finding suggests that even when the same chemical groups are present, their spatial arrangement due to the pyrazole core's isomerism can drastically affect the compound's ability to engage its target within a cellular environment. This could be due to a more favorable conformation for binding to ASK1 or improved cell permeability and bioavailability.

The Structural Rationale: Why Isomerism Matters

The observed differences in the inhibitory profiles of pyrazole isomers can be attributed to several key structural factors:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors. The position of substituents can influence the accessibility of these nitrogens and their ability to form crucial hydrogen bonds with the kinase hinge region.

  • Steric Hindrance: The spatial arrangement of substituents can create steric clashes with amino acid residues in the kinase's active site, preventing optimal binding. Conversely, a different isomeric form might position bulky groups in more accommodating pockets, enhancing affinity.

  • Electronic Effects: The position of electron-donating or electron-withdrawing groups on the pyrazole ring can alter the electron density of the heterocyclic core, which can in turn affect the strength of interactions with the target kinase.

  • Conformational Rigidity: The pyrazole scaffold provides a rigid core that orients its substituents in defined spatial arrangements. The choice of isomer dictates this orientation, which is critical for aligning the pharmacophoric elements of the inhibitor with the corresponding binding sites on the kinase.

Experimental Protocols: Quantifying Kinase Inhibition

To generate the comparative data presented above, robust and reproducible in vitro kinase inhibition assays are essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used, time-resolved fluorescence resonance energy transfer (TR-FRET)-based method that provides a sensitive and quantitative measure of inhibitor binding to a kinase.

LanthaScreen™ Eu Kinase Binding Assay for JNK3

This protocol describes the general steps for determining the IC50 values of pyrazole isomers against JNK3.

Materials:

  • JNK3 enzyme (e.g., recombinant human JNK3)

  • LanthaScreen™ Eu-anti-Tag Antibody (specific to the tag on the kinase)

  • Kinase Tracer 199 (or other suitable tracer for JNK3)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (pyrazole isomers) serially diluted in DMSO

  • Control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white microplates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X working solution of Kinase Buffer A.

    • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 3X solution of the JNK3 enzyme and Eu-anti-Tag Antibody mixture in 1X Kinase Buffer A. The final concentrations will need to be optimized for the specific kinase and antibody lots.

    • Prepare serial dilutions of the pyrazole isomers and control inhibitor in DMSO. Further dilute these in 1X Kinase Buffer A to create a 3X final concentration series.

  • Assay Assembly:

    • Add 5 µL of the 3X serially diluted pyrazole isomer or control inhibitor to the wells of the 384-well plate. Include wells with DMSO only as a "no inhibitor" control.

    • Add 5 µL of the 3X JNK3/Eu-anti-Tag Antibody mixture to all wells.

    • Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pyrazole isomer.

G cluster_prep Reagent Preparation P1 Prepare 3X Pyrazole Isomer Dilutions A1 Add 5 µL 3X Isomer Solution P1->A1 P2 Prepare 3X JNK3/ Eu-Antibody Mix A2 Add 5 µL 3X JNK3/Ab Mix P2->A2 P3 Prepare 3X Kinase Tracer A3 Add 5 µL 3X Tracer Solution P3->A3 Incubate Incubate 1 hr at Room Temp A3->Incubate Read Read Plate (TR-FRET) Incubate->Read Analyze Data Analysis (IC50 Determination) Read->Analyze

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Signaling Pathway Context: The JNK3 Cascade

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition. JNK3 is a terminal kinase in a multi-tiered signaling cascade that is activated by a variety of cellular stresses.

The JNK signaling pathway is initiated by upstream MAP Kinase Kinase Kinases (MAP3Ks), such as ASK1, MEKKs, and MLKs.[4][5] These kinases phosphorylate and activate MAP Kinase Kinases (MAP2Ks), specifically MKK4 and MKK7.[6] Activated MKK4 and MKK7 then dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its full activation.[6]

Once activated, JNK3 translocates to different cellular compartments to phosphorylate a range of substrates. In the nucleus, JNK3 phosphorylates and activates transcription factors such as c-Jun, ATF-2, and p53, leading to the expression of genes involved in apoptosis and inflammation.[6] In the cytoplasm, JNK3 can phosphorylate members of the Bcl-2 family of proteins, modulating mitochondrial-mediated apoptosis.

JNK3_Signaling_Pathway cluster_MAP3K MAP3K cluster_MAP2K MAP2K cluster_downstream Downstream Effectors Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) ASK1 ASK1 Stress->ASK1 activate MEKKs MEKKs Stress->MEKKs activate MLKs MLKs Stress->MLKs activate MKK4 MKK4 ASK1->MKK4 phosphorylate MKK7 MKK7 ASK1->MKK7 phosphorylate MEKKs->MKK4 phosphorylate MEKKs->MKK7 phosphorylate MLKs->MKK4 phosphorylate MLKs->MKK7 phosphorylate JNK3 JNK3 MKK4->JNK3 phosphorylate MKK7->JNK3 phosphorylate cJun c-Jun JNK3->cJun phosphorylate ATF2 ATF-2 JNK3->ATF2 phosphorylate p53 p53 JNK3->p53 phosphorylate Bcl2_family Bcl-2 Family Proteins JNK3->Bcl2_family phosphorylate Response Apoptosis & Inflammation cJun->Response ATF2->Response p53->Response Bcl2_family->Response

Caption: The JNK3 Signaling Cascade.

Conclusion

The data and examples presented in this guide underscore a fundamental principle in medicinal chemistry: isomeric structure is a critical determinant of biological activity. For pyrazole-based kinase inhibitors, the seemingly minor change of a substituent's position on the heterocyclic core can lead to dramatic differences in inhibitory potency. This has profound implications for drug design and development, as the selection of the optimal isomer can be the difference between a highly effective therapeutic agent and an inactive compound. Therefore, a thorough exploration of the structure-activity relationships of pyrazole isomers is not merely an academic exercise but a crucial step in the rational design of potent and selective kinase inhibitors.

References

  • Abdel-Aziz, M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • An, F., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-trisubstituted pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 28(15), 115591.
  • Bogoyevitch, M. A., & Kobe, B. (2006). Uses for JNK: the many and varied substrates of the c-Jun N-terminal kinases. Microbiology and Molecular Biology Reviews, 70(4), 1061–1095. [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved March 8, 2026, from [Link]

  • Davis, R. J. (2000). Signal transduction by the JNK group of MAP kinases. Cell, 103(2), 239-252.
  • Guan, K. L. (1994). The mitogen-activated protein kinase signal transduction pathway. Cancer and Metastasis Reviews, 13(3-4), 315-332.
  • Kyriakis, J. M., & Avruch, J. (2012). Mammalian MAPK signal transduction pathways activated by stress and inflammation. Physiological Reviews, 92(2), 689–737. [Link]

  • Manning, A. M., & Davis, R. J. (2003). Targeting JNK for therapeutic benefit: from junk to gold? Nature Reviews Drug Discovery, 2(7), 554-565.
  • Pearson, G., et al. (2001). Mitogen-activated protein (MAP) kinase pathways: regulation and physiological functions. Endocrine Reviews, 22(2), 153-183.
  • Romero, D. L., et al. (1997). 4-(Pyrazol-3-yl)-pyridines: potent and selective inhibitors of JNK3. Bioorganic & Medicinal Chemistry Letters, 7(15), 1887-1892.
  • An, F., et al. (2020). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty in Pharmaceutical Sciences, 2(1), 12-18.
  • Rajan, S., & Ramanathan, M. (2020). Graphical representation of JNK3 enzyme titration against lead inhibitors and reference JNK3 inhibitor SP600125. ResearchGate. [Link]

  • van den Hurk, R., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(14), 4765-4779.
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. EMBL-EBI. [Link]

  • Abdel-Aziz, M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Rauh, D., et al. (2014). Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. ResearchGate. [Link]

  • Sallam, M. N., et al. (2025). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. [Link]

  • Ramanathan, M., & Rajan, S. (2018). New insights into the structural dynamics of the kinase JNK3. PMC. [Link]

  • Ali, T. E., et al. (2012). Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents. J-Stage. [Link]

  • Sclip, A., & Borsello, T. (2020). JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases. PMC. [Link]

Sources

Alternatives to 4-(1H-pyrazol-1-yl)pyridin-3-amine in Medicinal Chemistry: Scaffolds for ATR and DDR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the chemical space of kinase inhibitors requires a deep understanding of scaffold hopping. The compound 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) has emerged as a highly privileged building block, particularly in the synthesis of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors. This scaffold forms the critical hinge-binding core of several clinical candidates developed by Vertex Pharmaceuticals and others, as detailed in foundational patents such as and .

However, optimizing a lead compound often requires exploring structural alternatives to overcome liabilities such as poor aqueous solubility, off-target kinase activity, or metabolic instability. This guide objectively compares 4-(1H-pyrazol-1-yl)pyridin-3-amine against its leading heteroaryl-amine alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust drug development.

Mechanistic Rationale: Why This Scaffold?

In the context of DNA Damage Response (DDR) inhibitors, the 4-(1H-pyrazol-1-yl)pyridin-3-amine motif is rarely the final drug. Instead, it is a precursor. The adjacent amine and pyridine nitrogen allow for cyclization into rigid tricyclic systems (e.g., imidazo[4,5-c]pyridines).

When bound to the ATP-binding pocket of a kinase:

  • The Pyridine Nitrogen acts as a primary hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region.

  • The Pyrazole Ring projects into a lipophilic, solvent-exposed sub-pocket. Its rigid, planar geometry minimizes the entropic penalty upon binding, which is crucial for achieving the low-nanomolar potency seen in clinical ATR inhibitors like and .

ATR_Pathway DNA DNA Damage (Replication Stress) ATR ATR Kinase DNA->ATR Activates CHK1 Chk1 Activation ATR->CHK1 Phosphorylates Inhibitor Pyrazolyl-Pyridine Derived Inhibitor Inhibitor->ATR Blocks ATP Site Arrest Cell Cycle Arrest & DNA Repair CHK1->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis When Repair Fails

Diagram 1: ATR-Chk1 signaling pathway and the synthetic lethality logic of ATR kinase inhibition.

Objective Comparison of Alternative Scaffolds

When scaffold hopping away from the parent pyrazole, medicinal chemists typically evaluate three primary alternatives. Each alters the physicochemical properties and the spatial vectors of the resulting inhibitor.

4-(1H-imidazol-1-yl)pyridin-3-amine

Replacing the pyrazole with an imidazole introduces a basic nitrogen (N3) capable of acting as an additional hydrogen-bond acceptor.

  • Advantage: Significantly improves aqueous solubility at physiological pH due to increased basicity.

  • Trade-off: The increased basicity can introduce hERG channel liabilities (cardiotoxicity) and may shift the kinase selectivity profile away from ATR towards PI3K or mTOR.

4-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

The triazole ring lowers the overall lipophilicity (cLogP) and increases the topological polar surface area (TPSA).

  • Advantage: Excellent for mitigating high metabolic clearance (CYP450 liability) associated with highly lipophilic pyrazole derivatives.

  • Trade-off: The extra nitrogen requires the displacement of tightly bound water molecules in the kinase pocket. This "desolvation penalty" often results in a 5- to 10-fold drop in raw biochemical potency.

3-(1H-pyrazol-1-yl)pyridin-2-amine (Isomeric Scaffold)

Shifting the amine to the 2-position and the pyrazole to the 3-position fundamentally changes the vector of the hinge-binding interaction.

  • Advantage: Highly effective for escaping crowded patent spaces. It directs the pyrazole moiety into an entirely different sub-pocket, often yielding selectivity for Chk1 or Wee1 over ATR.

  • Trade-off: Requires a complete redesign of the solvent-exposed tail of the inhibitor to maintain potency.

Quantitative Data Summary
ScaffoldcLogPTPSA (Ų)HBD / HBAPrimary Kinase Target ProfilePhysicochemical Impact
4-(1H-pyrazol-1-yl)pyridin-3-amine 1.243.01 / 3ATR, ATM (High Potency)Baseline lipophilicity; excellent cell permeability.
4-(1H-imidazol-1-yl)pyridin-3-amine 0.843.01 / 3PI3K, mTOR, ATRIncreased basicity; improved aqueous solubility.
4-(1H-1,2,4-triazol-1-yl)pyridin-3-amine 0.355.91 / 4ATR (Moderate Potency)Lowered lipophilicity; higher desolvation penalty.
3-(1H-pyrazol-1-yl)pyridin-2-amine 1.243.01 / 3Chk1, Wee1Altered hinge-binding vector; escapes ATR patent space.

*Note: cLogP and TPSA are calculated baseline values for the unsubstituted scaffolds to illustrate the directional impact on medicinal chemistry design.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a specific gating metric that must be met before proceeding, preventing the propagation of false data.

Protocol 1: Synthesis of the Imidazo[4,5-c]pyridine Hinge Binder

Causality: Cyclizing the aminopyridine scaffold locks the pyrazole ring into a coplanar conformation with the newly formed imidazole ring. This pre-organization drastically reduces the entropic penalty upon binding to the narrow ATP pocket of ATR.

  • Condensation: In a round-bottom flask, combine 1.0 eq of 4-(1H-pyrazol-1-yl)pyridin-3-amine with 1.5 eq of triethyl orthoformate in anhydrous toluene. Add 0.1 eq of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Cyclization: Heat the reaction to 110°C under Dean-Stark conditions for 12 hours. The removal of ethanol drives the equilibrium toward the imine intermediate, forcing intramolecular cyclization.

  • Self-Validation Gate (LC-MS): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Pass Condition: Complete disappearance of the starting material mass ( m/z 161.08) and the appearance of the cyclized product mass ( m/z 171.07).

    • Fail Condition: If the uncyclized imine intermediate persists, the system is not sufficiently dehydrated. Increase the acid catalyst loading by 5 mol% and replace the Dean-Stark trap solvent.

Synthesis_Workflow Step1 4-(1H-pyrazol-1-yl) pyridin-3-amine Step2 Condensation (Aldehyde/Orthoester) Step1->Step2 Reagents Step3 Imidazo[4,5-c]pyridine Core Formation Step2->Step3 Heat/Acid Step4 SNAr / Cross-Coupling Step3->Step4 Functionalize Step5 Final ATR Inhibitor Step4->Step5 Purify

Diagram 2: Step-by-step cyclization workflow from aminopyridine scaffold to final ATR inhibitor.

Protocol 2: Self-Validating TR-FRET ATR Kinase Assay

Causality: Highly conjugated tricyclic scaffolds synthesized from these building blocks frequently exhibit autofluorescence. Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay introduces a microsecond time delay before signal acquisition. This allows short-lived background autofluorescence to decay, ensuring that the detected signal is purely a result of kinase inhibition, eliminating false positives.

  • Assay Assembly: In a 384-well low-volume plate, combine 2 nM purified recombinant ATR/ATRIP complex, 50 nM biotinylated p53-derived peptide substrate, and ATP at its apparent Km​ (10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Dispense the synthesized inhibitors in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler. Include DMSO-only wells and wells treated with 1 µM Berzosertib as controls. Incubate for 60 minutes at 25°C.

  • Detection: Add the detection mixture containing Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC. Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Gate (Quality Control):

    • Calculate the Z'-factor using the DMSO wells (100% kinase activity) and the 1 µM Berzosertib wells (0% kinase activity). The assay plate is only valid if Z' > 0.6.

    • Calculate the IC₅₀ of the internal Berzosertib control. The plate is only valid if the Berzosertib IC₅₀ falls within 3-fold of its established literature value (~19 nM). If it deviates, the recombinant ATR/ATRIP complex has degraded, and the plate must be discarded.

References

  • Vertex Pharmaceuticals Incorporated. (2010). Pyrazine Derivatives Useful as Inhibitors of ATR Kinase (Patent No. WO2010071837A1).
  • Vertex Pharmaceuticals Incorporated. (2014). Compounds Useful as Inhibitors of ATR Kinase (Patent No. WO2014089379A1).
  • IUPHAR/BPS Guide to PHARMACOLOGY. Berzosertib | Ligand Page. University of Edinburgh.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ceralasertib | Ligand Page. University of Edinburgh.[Link]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: 4-(1H-pyrazol-1-yl)pyridin-3-amine Scaffolds vs. Alternative Pyrazole Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted oncology, I frequently evaluate the structural causality behind kinase inhibitor efficacy. The pyrazole moiety is a privileged scaffold in medicinal chemistry, offering tunable electron density, bioisosteric properties, and precise hydrogen-bonding vectors ([1]). Among these, the 4-(1H-pyrazol-1-yl)pyridin-3-amine fragment has emerged as a critical building block, particularly in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors like Berzosertib (VX-970 / M6620) ([2]).

This guide objectively compares the performance, binding mechanics, and experimental validation of the 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold against other pyrazole-based alternatives (e.g., 1-methyl-1H-pyrazole in Ceralasertib, and pyrazolo-pyridines in Camonsertib) ([3]).

Part 1: Structural Causality & Pharmacophore Profiling

In kinase inhibitor design, the hinge-binding region dictates baseline affinity, while the specificity pocket determines selectivity against homologous kinases (e.g., mTOR, ATM, DNA-PK)[3].

  • 4-(1H-pyrazol-1-yl)pyridin-3-amine (e.g., Berzosertib core): The aminopyridine core acts as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region[2]. The N-linked pyrazole at the 4-position is sterically forced out of coplanarity, projecting directly into the adjacent hydrophobic specificity pocket. This unique vectoring provides exceptional potency but can sometimes result in moderate off-target mTOR inhibition due to pocket conservation[3].

  • 1-methyl-1H-pyrazole (e.g., Ceralasertib / AZD6738): In this alternative, the hinge-binding is typically handled by a morpholine ring, while the C-linked 1-methyl-1H-pyrazole is solvent-exposed or interacts with the ribose-binding pocket[3]. This shifts the electron density and alters the metabolic clearance profile, often improving oral bioavailability but requiring higher concentrations to maintain target engagement.

  • Fused Pyrazolo[3,4-b]pyridines (e.g., Camonsertib / RP-3500): Rigidifying the pyrazole into a bicyclic system locks the conformation, minimizing the entropic penalty upon binding. This scaffold achieves >30-fold selectivity over mTOR by precisely positioning a key hydrogen bond that the highly flexible 4-(1H-pyrazol-1-yl)pyridin-3-amine cannot achieve[3].

Part 2: Quantitative Performance & Selectivity

The following table synthesizes the biochemical and cellular profiling of representative clinical-stage inhibitors derived from these distinct pyrazole scaffolds[2],[3],[1].

Pharmacophore / ScaffoldRepresentative InhibitorPrimary TargetBiochemical IC50Selectivity (mTOR / ATM)Key Structural Advantage
4-(1H-pyrazol-1-yl)pyridin-3-amine Berzosertib (VX-970)ATR~1.0 nMLow / ModerateExceptional biochemical potency; strong radiosensitization.
1-methyl-1H-pyrazole Ceralasertib (AZD6738)ATR~1.0 nMModerate / HighFavorable ADME properties; morpholine hinge-binder.
Pyrazolo[3,4-b]pyridine Camonsertib (RP-3500)ATR~1.0 nMHigh (>30x mTOR)Conformationally locked; superior off-target profile.
Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, any evaluation of these pyrazole scaffolds must employ a self-validating system. The following protocols incorporate mandatory internal controls (orthogonal validation and normalization) to guarantee data integrity.

Protocol 1: Biochemical Kinase Inhibition Assay (AlphaScreen)

Purpose: Quantify the direct hinge-binding affinity (IC50) of the synthesized pyrazole scaffolds.

  • Preparation: Incubate the recombinant ATR/ATRIP protein complex with a GST-tagged p53 substrate and 3 μM ATP (100× Km) in a standard kinase assay buffer[3].

  • Compound Titration: Add the 4-(1H-pyrazol-1-yl)pyridin-3-amine derivative in a 10-point dose-response curve ranging from 0.1 nM to 10 μM.

  • Internal Controls (Self-Validation):

    • Positive Control: 1 μM Berzosertib (ensures the assay window achieves maximum inhibition)[2].

    • Negative Control: 0.1% DMSO vehicle (establishes baseline kinase activity).

    • Logic: If the positive control fails to suppress luminescence by >95%, the recombinant protein or ATP batch is compromised, invalidating the run.

  • Detection: Add AlphaScreen donor/acceptor beads. Measure luminescence to calculate the IC50.

Protocol 2: Cellular Target Engagement (pCHK1 Immunoblotting)

Purpose: Validate that the biochemical potency translates to cellular target engagement.

  • Induction of Replication Stress: Treat HeLa or U2OS cells with 2 mM Hydroxyurea (HU) for 2 hours to induce replication stress and hyperactivate the ATR pathway[2].

  • Inhibition: Co-treat the cells with the pyrazole-based inhibitor for 1 hour.

  • Lysis & Immunoblotting: Lyse the cells, perform SDS-PAGE, and probe for pCHK1 (Ser345) and total CHK1.

  • Internal Controls (Self-Validation): The ratio of pCHK1 to total CHK1 must be calculated. Total CHK1 serves as the internal loading control. A true ATR inhibitor will dose-dependently ablate the HU-induced pCHK1 signal without altering total CHK1 levels.

Part 4: Signaling Pathway & Workflow Visualization

ATR_Pathway DNA_Damage DNA Replication Stress ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Activation ATR->CHK1 Cell_Cycle Cell Cycle Arrest & Repair CHK1->Cell_Cycle Apoptosis Mitotic Catastrophe Inhibitor 4-(1H-pyrazol-1-yl)pyridin-3-amine Scaffold Inhibitor Inhibitor->ATR Inhibits Inhibitor->Apoptosis Drives (in cancer)

ATR/CHK1 signaling cascade and the pharmacological intervention point of pyrazole-based inhibitors.

Workflow Step1 Synthesize Pyrazole Scaffolds (e.g., 4-(1H-pyrazol-1-yl)pyridin-3-amine) Step2 Biochemical Kinase Assay (AlphaScreen / TR-FRET) Step1->Step2 Step3 Cellular Target Engagement (pCHK1 Immunoblotting) Step2->Step3 Step4 Selectivity Profiling (mTOR, ATM, DNA-PK) Step3->Step4 Step5 In Vivo Efficacy (Xenograft Models) Step4->Step5

Self-validating hit-to-lead workflow for evaluating novel pyrazole-based kinase inhibitors.

Sources

In-Vitro vs. In-Vivo Efficacy of Pyrazolopyridine Compounds: A Comparative Guide for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, one of the most persistent challenges I encounter is the "translation gap"—the phenomenon where compounds exhibiting sub-nanomolar potency in vitro fail to produce meaningful tumor regression in vivo.

Over the past decade, the pyrazolopyridine scaffold has emerged as a privileged bicyclic core for overcoming this hurdle. By offering superior hydrogen-bonding dynamics at the kinase hinge region compared to early-generation alternatives (like simple pyridines or pyrimidines), pyrazolopyridines have successfully bridged the gap between cellular assays and systemic efficacy.

This guide provides an objective comparison of pyrazolopyridine derivatives against alternative scaffolds, detailing the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to prove their translational success.

Mechanistic Rationale: Scaffold Hopping to Pyrazolopyridines

In early drug discovery, simple pyridine-based hinge binders often exhibit moderate in vitro potency but fail in vivo due to poor pharmacokinetic (PK) profiles, high efflux ratios, or insufficient target residence time.

Scaffold hopping to a bicyclic pyrazolopyridine core introduces an additional hydrogen bond donor/acceptor pair. This structural evolution significantly enhances ATP-competitive hinge binding. For example, in the development of B-RafV600E inhibitors, transitioning from a simple pyridine lead to a 3-methoxy pyrazolopyridine yielded a 300-fold improvement in potency [1], effectively establishing the foundation for robust in vivo efficacy.

Pathway BRAF B-Raf V600E (Constitutive Active) MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRAF ATP-competitive Hinge Binding

MAPK signaling pathway inhibition by pyrazolopyridine-based B-RafV600E antagonists.

Comparative Efficacy: In-Vitro Potency vs. In-Vivo Reality

To objectively evaluate performance, we must look at how in vitro IC50 values translate to in vivo tumor growth inhibition (TGI). The table below summarizes the performance of optimized pyrazolopyridine compounds targeting B-RafV600E and Fibroblast Growth Factor Receptors (FGFR).

Table 1: Quantitative Comparison of Pyrazolopyridine Efficacy Metrics
CompoundKinase TargetIn Vitro Potency (IC50)In Vivo Efficacy ModelDosing Regimen & OutcomeReference
Simple Pyridine Lead B-Raf V600E> 3,000 nMN/A (Failed in vitro threshold)N/A
Compound 17 (Pyrazolopyridine)B-Raf V600E< 10 nM (Colo205)Colo205 Xenograft (Mouse)125 mg/kg (PO, qd); 76% Tumor Regression
Compound 19 (Pyrazolopyridine)B-Raf V600E< 10 nM (Colo205)Colo205 Xenograft (Mouse)100 mg/kg (PO, qd); 95% Tumor Regression
AZD4547 (Pyrazole Alternative)FGFR10.2 nMH1581 Xenograft (Mouse)Standard baseline for FGFR inhibition
Compound 7n (Pyrazolopyridine)FGFR1< 1 nM (H1581)H1581 Xenograft (Mouse)50 mg/kg (PO, qd); 100.4% TGI

Causality in the Translation Gap: Why did Compounds 17, 19, and 7n succeed where earlier iterations failed? In vitro IC50 only measures target affinity in a vacuum. In vivo efficacy demands sustained target engagement within the tumor microenvironment. For instance, the in vivo success of Compound 19 was directly causally linked to its ability to maintain >50% inhibition of downstream pERK levels for at least 6 hours post-dose[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, every in vivo claim must be backed by a self-validating protocol. If a compound shrinks a tumor, we must prove it did so because it inhibited the target (Pharmacodynamics), not due to off-target toxicity.

Workflow InVitro In Vitro Profiling (TR-FRET, Cell Viability) PK Pharmacokinetics (ADME, Efflux Ratio) InVitro->PK IC50 < 10nM InVivo In Vivo Efficacy (Mouse Xenograft) PK->InVivo F > 30%, t1/2 > 4h PD Pharmacodynamics (Target Inhibition) InVivo->PD Tumor Regression PD->InVivo Sustained Inhibition

Sequential validation workflow bridging in vitro potency to in vivo efficacy.

Protocol A: In Vitro Kinase Profiling via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a highly sensitive, homogeneous assay format that eliminates compound auto-fluorescence interference—a common false-positive driver in standard colorimetric assays.

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Perform a 3-fold serial dilution of the pyrazolopyridine compound in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add recombinant kinase (e.g., B-RafV600E or FGFR1) and biotinylated peptide substrate. Initiate the reaction by adding ATP at a concentration equivalent to the enzyme's apparent Km​ . Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Xenograft Efficacy & Pharmacodynamic (PD) Validation

Rationale: To prove mechanism of action, tumor volume reduction must be temporally correlated with the suppression of downstream signaling biomarkers (e.g., pERK for B-Raf, pFGFR for FGFR).

  • Cell Implantation: Subcutaneously inject 5×106 target-driven cancer cells (e.g., Colo205 or H1581) suspended in 50% Matrigel into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle control and treatment groups (e.g., 50 mg/kg, 100 mg/kg).

  • Dosing & Monitoring: Administer the pyrazolopyridine compound orally (PO) once daily (qd). Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula: V=0.5×length×width2 .

  • PD Sampling (The Validation Step): On day 14, sacrifice a subset of mice at 2, 6, and 24 hours post-dose. Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer.

  • Biomarker Quantification: Perform Western Blot or sandwich ELISA on the tumor lysates to quantify the ratio of phosphorylated target (e.g., pERK) to total target (e.g., tERK). Success is defined as >50% suppression of the phosphorylated biomarker for at least 6 hours post-dose.

Conclusion

The transition from in vitro hits to in vivo leads is the most critical bottleneck in targeted therapy development. As demonstrated by the B-RafV600E and FGFR1 case studies, the pyrazolopyridine scaffold provides a distinct structural advantage. By optimizing hinge-binding thermodynamics and improving oral bioavailability, these compounds ensure that sub-nanomolar in vitro IC50 values successfully translate into sustained target inhibition and robust tumor regression in vivo.

References

  • Wenglowsky, S., et al. (2011). "Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors." ACS Medicinal Chemistry Letters, 2(4), 342-347. Available at:[Link]

  • Zhao, B., et al. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 7(6), 629-634. Available at:[Link]

Sources

Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a highly privileged scaffold in medicinal chemistry and agrochemicals[1]. From blockbuster anti-inflammatory drugs like Celecoxib to neuroprotective agents like Edaravone, the demand for diverse pyrazole libraries requires synthetic routes that balance yield, regioselectivity, and environmental sustainability[2][3].

This guide provides an objective, mechanistic comparison of the three primary pyrazole synthesis strategies: the classical Knorr synthesis, 1,3-dipolar cycloadditions, and modern Multicomponent Reactions (MCRs).

Mechanistic Evaluation of Synthesis Routes

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains the most widely utilized method for constructing the pyrazole core[4]. The reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4].

Causality & Regioselectivity: The reaction is thermodynamically driven by the loss of two water molecules and the formation of a highly stable aromatic ring[1]. Mechanistically, the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon to form a hydrazone intermediate[4]. However, when utilizing unsymmetrical 1,3-dicarbonyls, this initial nucleophilic attack can occur at either carbonyl, leading to a mixture of regioisomeric pyrazoles[3][4]. Controlling this requires strict steric tuning or pH adjustments.

KnorrMechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (Acid Catalyzed) C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration (-H2O) C->D Aromatization E Substituted Pyrazole D->E Stable Product

Fig 1. Mechanistic pathway of the classical Knorr pyrazole synthesis.

The Regiocontrolled Approach: 1,3-Dipolar Cycloaddition

To bypass the regioselectivity limitations of the Knorr synthesis, researchers often employ 1,3-dipolar cycloadditions. This method typically involves the in-situ generation of a nitrile imine (from a hydrazonoyl halide), which subsequently reacts with an alkyne[2].

Causality: Because the [3+2] cycloaddition is a concerted process, it provides excellent control over regiochemistry, making it ideal for constructing complex, polysubstituted pyrazoles that are otherwise inaccessible[2].

The Next-Generation Approach: Multicomponent Reactions (MCRs)

Traditional methods rely heavily on hydrazine and its derivatives, which are highly toxic and potentially explosive[1][5]. Modern green chemistry emphasizes Multicomponent Reactions (MCRs) to assemble the pyrazole ring in a single pot without hydrazines[6]. A breakthrough method utilizes alkynes, nitriles, and titanium imido complexes[5].

Causality & Thermodynamic Overlap: Historically, forming an N–N bond via reductive elimination at a transition metal center is thermodynamically unfavorable. The process requires breaking two strong metal–N bonds to form a relatively weak N–N bond[5]. This barrier is ingeniously overcome by introducing an oxidant (like TEMPO) to the diazatitanacyclohexadiene intermediate, which induces a 2-electron oxidation and forces a formal reductive elimination to yield the pyrazole[5].

MCRMechanism A Alkyne + Nitrile + Ti-imido Complex B Diazatitanacyclohexadiene Intermediate A->B [2+2+1] Cycloaddition C Oxidatively Induced N-N Bond Coupling B->C TEMPO Oxidant (2e- oxidation) D Polysubstituted Pyrazole C->D Formal Reductive Elimination

Fig 2. Multicomponent synthesis via oxidatively induced N-N bond coupling.

Quantitative Performance Comparison

The selection of a synthetic route requires balancing yield, reaction time, and safety. The following table synthesizes quantitative data across the evaluated methodologies[2][4][5][6]:

Synthesis MethodTypical YieldReaction TimeRegioselectivityEnvironmental / Safety ProfileKey Limitation
Classical Knorr 70–95%1–4 hoursPoor (with unsymmetrical substrates)Low (Requires toxic hydrazines)Tedious purification of regioisomers
1,3-Dipolar Cycloaddition 60–85%2–12 hoursExcellentModerate (Requires halogenated precursors)Substrate scope limited by dipole stability
Ti-Catalyzed MCR 50–81%12–24 hoursHighHigh (Hydrazine-free, one-pot)Requires stoichiometric oxidants
Nano-ZnO Catalyzed MCR Up to 95%< 1 hourHighExcellent (Solvent-free/Green)Catalyst recovery workflows required

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific observational cues and analytical checkpoints.

Protocol A: Knorr Synthesis of Edaravone

Target: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Condensation Assembly: In a well-ventilated fume hood, add ethyl acetoacetate (1.625 mL, 12.5 mmol) to a round-bottom flask. Slowly add phenylhydrazine (1.25 mL, 12.5 mmol)[2].

    • Self-Validation Checkpoint 1: The addition is exothermic. You will visually observe the formation of water droplets on the walls of the flask, confirming the initial imine condensation[3].

  • Cyclization: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid. Heat the mixture to reflux (~100 °C) with rapid stirring for 1 hour[1].

  • Isolation via Controlled Precipitation: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.

    • Causality Note: Rapid cooling or the immediate dumping of a large volume of diethyl ether will cause the product to separate as an unworkable oil rather than precipitating as a crystalline solid[3].

  • Self-Validation Checkpoint 2 (Purity & Identity):

    • TLC: Run a Thin Layer Chromatography plate using 100% ethyl acetate. A successful crude isolation will show a single distinct spot at an Rf​ value of approximately 0.40[1].

    • Melting Point: Dry the solid and determine the melting range. Pure Edaravone exhibits a melting point between 133–137 °C[3].

    • Amphoteric Verification: Edaravone possesses both an imine-like N-2 (basic) and an amide-like N-1 (non-basic). Solubility tests in both acidic and basic aqueous solutions will confirm its tautomeric amphoteric character[3].

Protocol B: Hydrazine-Free MCR via Ti-Imido Complexes

Target: Polysubstituted Pyrazoles via [2+2+1] Coupling

  • Diazatitanacycle Generation: In a glovebox, combine the desired alkyne, nitrile, and the titanium imido precatalyst ( py3​TiCl2​(NPh) ) in a reaction vial[5].

  • Oxidative Coupling: Introduce the oxidant (TEMPO) to the mixture.

    • Causality Note: The TEMPO acts as a 2-electron oxidant, shifting the thermodynamic equilibrium to force the N–N reductive elimination[5].

  • Self-Validation Checkpoint (Reaction Specificity):

    • GC-MS Analysis: Analyze the crude mixture via GC-MS. The primary validation metric is the presence of the target pyrazole mass and the complete absence of pyrrole byproducts. (Without strict oxidative control, early transition metal alkyne aminations tend to default to pyrrole formation)[5].

Sources

Efficacy of 4-(1H-pyrazol-1-yl)pyridin-3-amine compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Scaffold Comparison Guide: Efficacy of 4-(1H-pyrazol-1-yl)pyridin-3-amine Derivatives vs. Legacy CCR4 Antagonists

Executive Summary & Pharmacophoric Rationale

In the landscape of targeted therapeutics for Th2-driven inflammatory diseases (such as severe asthma and atopic dermatitis), the CC-chemokine receptor 4 (CCR4) remains a high-value target. Historically, targeting CCR4 has been dominated by large biologics (e.g., Mogamulizumab) or early small-molecule clinical candidates like Indazole 3, which suffered from high molecular weight and suboptimal physicochemical properties.

As a Senior Application Scientist evaluating next-generation scaffolds, it is critical to recognize that 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) is not a standalone therapeutic, but rather a highly optimized, pharmacophoric building block [1]. When reacted with arylsulfonyl chlorides, this specific amine yields heteroarylpyrazole arylsulfonamides. The introduction of the pyridine core (replacing legacy phenyl rings) drastically improves aqueous solubility, while the pyrazole ring enables a critical intramolecular hydrogen bond. This structural synergy locks the resulting drug molecules into an active "clip" conformation, yielding highly potent, low-molecular-weight allosteric antagonists[1].

Mechanistic Causality: The "Clip" Conformation

The efficacy of 4-(1H-pyrazol-1-yl)pyridin-3-amine-derived compounds stems from their ability to exploit the intracellular allosteric binding site of CCR4.

Unlike orthosteric inhibitors that must outcompete high-affinity endogenous chemokines (CCL17/TARC and CCL22/MDC), these sulfonamide derivatives bind to an allosteric pocket on the intracellular face of the 7-transmembrane (7-TM) receptor. X-ray diffraction and electronic structure calculations confirm that the pyrazole ring forms a tight intramolecular hydrogen bond with the adjacent sulfonamide NH. This interaction forces the molecule into an orthogonal (or "clip") conformation.

Causality of the Scaffold: By locking into this rigid clip conformation, the molecule perfectly wedges into the intracellular pocket. This physically prevents the conformational shift required for the receptor to couple with intracellular G-proteins (Gq/Gi), thereby halting downstream calcium mobilization and Th2 cell chemotaxis regardless of extracellular ligand presence.

G Ligand CCL17 / CCL22 (Endogenous Agonists) Receptor CCR4 Receptor (Orthosteric Site) Ligand->Receptor Binds Allosteric Intracellular Allosteric Pocket Receptor->Allosteric GProtein G-Protein (Gq/Gi) Activation Receptor->GProtein Activates Allosteric->GProtein Uncouples Signaling Inhibitor 4-(1H-pyrazol-1-yl)pyridin-3-amine Sulfonamide Derivatives Inhibitor->Allosteric Binds & Locks Conformation Response Th2 Cell Chemotaxis & Allergic Inflammation GProtein->Response Induces

Mechanism of CCR4 allosteric inhibition by pyrazolyl-pyridine sulfonamide derivatives.

Efficacy & Physicochemical Data Comparison

To objectively evaluate the performance of this scaffold, we compare a representative optimized derivative (Compound 33 from the GlaxoSmithKline lead optimization program [1]) against the legacy clinical candidate (Indazole 3), a baseline hit, and a commercial biologic.

The data demonstrates that utilizing the 4-(1H-pyrazol-1-yl)pyridin-3-amine core maintains high binding affinity (pIC50) while drastically improving Ligand Efficiency (LE) and reducing molecular weight.

Compound / Scaffold ClassTarget MechanismpIC50 (CCR4 Binding)Ligand Efficiency (LE)Physicochemical & Clinical Profile
Indazole 3 (Legacy Clinical Candidate)Intracellular Allosteric~7.5Moderate (~0.32)High MW, suboptimal aqueous solubility, high lipophilicity.
2,3-Dichlorobenzenesulfonamide (Baseline Hit)Intracellular Allosteric5.3Low (<0.25)Poor potency; lacks rigid conformational locking.
Pyrazolyl-pyridine derivative (Compound 33)Intracellular Allosteric7.4 High (>0.40) Lower MW, enhanced solubility (pyridine nitrogen), locked "clip" conformation.
Mogamulizumab (Approved Biologic)Extracellular OrthostericN/A (Antibody)N/AHigh efficacy, but requires IV infusion; carries immunogenicity risks.

Experimental Workflows: Self-Validating Protocols

To validate the efficacy and mechanism of action of compounds derived from 4-(1H-pyrazol-1-yl)pyridin-3-amine, the following self-validating experimental systems must be employed.

Protocol A: Intracellular Calcium Mobilization (FLIPR) Assay

Causality: Because CCR4 is a G-protein coupled receptor (GPCR), successful allosteric locking by the inhibitor will directly prevent the intracellular release of calcium upon ligand stimulation. Self-Validation: This protocol uses an EC80 concentration of the agonist to ensure the assay is sensitive to allosteric shifts without being overwhelmed. A Z'-factor > 0.6 must be achieved using vehicle and positive controls to validate plate-to-plate reliability.

  • Cell Preparation: Plate CHO-K1 cells stably co-expressing human CCR4 and the promiscuous G-protein Gα16 at 10,000 cells/well in a 384-well black/clear-bottom plate. Rationale: Gα16 forces the receptor to couple to the phospholipase C (PLC) pathway, amplifying the calcium signal for robust detection.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to inhibit dye efflux) in assay buffer for 60 minutes at 37°C.

  • Compound Pre-incubation: Add serial dilutions of the pyrazolyl-pyridine derivative (10 µM to 0.1 nM).

    • Control 1 (Baseline): 0.1% DMSO vehicle.

    • Control 2 (Positive Inhibition): 1 µM Indazole 3.

    • Incubate for 30 minutes at room temperature to allow the compound to equilibrate within the intracellular allosteric pocket.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject CCL17 (TARC) at its predetermined EC80 concentration.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the maximum fluorescence peak.

Protocol B: [35S]GTPγS Radioligand Binding Assay

Causality: To prove the inhibitor acts via receptor uncoupling rather than downstream pathway interference, this assay measures the direct exchange of GDP for radioactive GTPγS on the G-protein complex.

  • Membrane Isolation: Homogenize CCR4-expressing CHO-K1 cells in HEPES buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Reaction Assembly: In a 96-well format, combine 10 µg of membrane protein, 3 µM GDP (to suppress basal, ligand-independent G-protein activation), and 0.1 nM [35S]GTPγS.

  • Inhibition & Stimulation: Add the pyrazolyl-pyridine derivative, followed immediately by 10 nM CCL17. Incubate for 45 minutes at 30°C.

    • Self-Validation Step: Define non-specific binding (NSB) in parallel wells by adding 10 µM of unlabeled, cold GTPγS.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.5% BSA. Wash three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to the dried plates and measure bound radioactivity (Counts Per Minute, CPM) using a MicroBeta counter. A reduction in CPM correlates directly with the allosteric efficacy of the scaffold.

References

  • Miah, A. H., Copley, R. C. B., O'Flynn, D., Percy, J. M., & Procopiou, P. A. (2014). Lead identification and structure–activity relationships of heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Organic & Biomolecular Chemistry, 12(13), 2165-2176.[Link]

  • U.S. Environmental Protection Agency. (2025). 4-(1H-Pyrazol-1-yl)-3-pyridinamine (CAS 1152543-41-3) Properties. CompTox Chemicals Dashboard.[Link]

A Technical Guide to Evaluating the Kinase Selectivity of 4-(1H-Pyrazol-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of selective kinase inhibitors remains a cornerstone of targeted therapy development. The human kinome, comprising over 500 kinases, presents a vast array of potential therapeutic targets for a multitude of diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site of kinases poses a significant challenge in achieving target selectivity. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comprehensive framework for evaluating the selectivity of a promising class of kinase inhibitors: 4-(1H-pyrazol-1-yl)pyridin-3-amine derivatives.

The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold serves as a versatile template for the design of potent kinase inhibitors. The pyrazolopyridine core acts as a bioisostere of adenine, effectively competing with ATP for binding to the kinase hinge region. Strategic modifications to this core structure can impart significant gains in both potency and, crucially, selectivity for specific kinases or kinase families.

The Critical Role of Kinase Selectivity in Drug Development

The rationale for pursuing selective kinase inhibitors is multifaceted. Highly selective compounds are invaluable as chemical probes to dissect the biological functions of individual kinases, thereby validating their roles in disease pathology. From a therapeutic standpoint, selectivity is paramount for minimizing off-target effects and enhancing the safety profile of a drug.[1] While in some instances polypharmacology, the modulation of multiple targets, can be advantageous, a well-defined selectivity profile is essential for a predictable and controllable therapeutic outcome.

This guide will delve into the structure-activity relationships (SAR) of 4-(1H-pyrazol-1-yl)pyridin-3-amine derivatives, present a comparative analysis of their selectivity profiles against key kinase targets, and provide detailed experimental protocols for assessing kinase inhibition and selectivity.

Comparative Selectivity Profile of 4-Amino-(1H)-pyrazole Derivatives

Compound IDR1 GroupR2 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)c-Src IC50 (nM)Fyn IC50 (nM)
3a HH10.28.512.1>1000>1000>1000
3b ClH5.84.16.5850>1000>1000
3f FCl3.42.23.5560>1000>1000
11b H(pyrrolidin-1-yl)methyl25.618.330.1>1000150220

Data synthesized from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[1]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that substitutions on the pyrazole and pyridine rings significantly influence both potency and selectivity.

  • Halogenation: The introduction of halogen atoms, as seen in compounds 3b and 3f , generally enhances potency against the JAK family kinases. Compound 3f , with both fluoro and chloro substitutions, demonstrates the highest potency for JAK1, JAK2, and JAK3.[1]

  • Selectivity within the JAK Family: While potent against JAK1, JAK2, and JAK3, these compounds exhibit significant selectivity against TYK2, another member of the JAK family. This suggests that subtle differences in the ATP-binding pockets of JAK isoforms can be exploited to achieve selectivity.[1]

  • Emergence of Off-Target Activity: The introduction of a (pyrrolidin-1-yl)methyl group in compound 11b leads to a decrease in JAK potency but introduces inhibitory activity against the Src family kinases, c-Src and Fyn.[1] This highlights the critical need for broad kinase profiling to identify potential off-target effects.

Key Signaling Pathways Targeted

The primary targets identified for this class of compounds, the JAK and Src family kinases, are pivotal regulators of distinct and sometimes overlapping signaling pathways crucial for cell growth, proliferation, differentiation, and survival.

The JAK/STAT Pathway:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor 4-(1H-pyrazol-1-yl)pyridin-3-amine Derivative Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

The Src Family Kinase Pathway:

Src family kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in various cellular processes, including cell adhesion, growth, migration, and differentiation. Aberrant Src activation is a common feature in many cancers.

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Inhibitor 4-(1H-pyrazol-1-yl)pyridin-3-amine Derivative Inhibitor->Src Inhibition

Caption: Simplified Src family kinase signaling and the point of inhibition.

Experimental Methodologies for Kinase Selectivity Profiling

A robust and reproducible experimental workflow is essential for the accurate determination of kinase inhibitor selectivity. A multi-tiered approach, starting with a primary biochemical screen followed by broader profiling and cellular assays, is recommended.

Workflow for Kinase Selectivity Profiling:

Kinase_Profiling_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Primary_Screen Primary Screen (e.g., against target kinase) IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Selectivity_Panel Broad Kinase Panel Screen (e.g., >100 kinases) IC50_Determination->Selectivity_Panel Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Selectivity_Panel->Target_Engagement Pathway_Inhibition Pathway Inhibition Assay (e.g., Western Blot for p-STAT) Target_Engagement->Pathway_Inhibition Functional_Assay Functional Cellular Assay (e.g., Proliferation, Migration) Pathway_Inhibition->Functional_Assay

Caption: A typical workflow for evaluating kinase inhibitor selectivity.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific kinase using a luminescent assay that measures ATP consumption.

Principle: The Kinase-Glo® Luminescent Kinase Assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK2, c-Src)

  • Kinase-specific substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (4-(1H-pyrazol-1-yl)pyridin-3-amine derivatives) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Kinase Reaction Setup:

    • In a white, opaque multiwell plate, add 2.5 µL of 4x test compound dilution or DMSO (for control wells).

    • Add 5 µL of 2x kinase/substrate mixture in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution in kinase buffer. The final reaction volume is 10 µL.

    • Final concentrations in the reaction should be optimized for each kinase, but a typical starting point is Km for ATP and a suitable concentration of substrate.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ATP Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well of the reaction plate.

    • Mix the contents of the wells on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation and Causality:

  • Controls: The inclusion of both positive (no inhibitor) and negative (no enzyme) controls is crucial for data normalization and to ensure the assay is performing correctly.

  • ATP Concentration: Running the assay at the Km for ATP for the specific kinase provides a standardized condition for comparing inhibitor potencies.

  • Linearity of Reaction: It is essential to first determine the linear range of the kinase reaction with respect to time and enzyme concentration to ensure that the assay is measuring the initial reaction velocity.

Conclusion

The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold represents a promising starting point for the development of selective kinase inhibitors. As demonstrated by the analysis of related compounds, subtle structural modifications can profoundly impact both potency and selectivity. A rigorous and systematic evaluation of kinase selectivity, employing a combination of biochemical and cellular assays as outlined in this guide, is indispensable for advancing these compounds through the drug discovery pipeline. By understanding the intricate interplay between chemical structure and kinase inhibition, researchers can rationally design the next generation of targeted therapies with enhanced efficacy and improved safety profiles.

References

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature chemical biology, 6(3), 166-169. [Link]

  • Xing, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 925-930. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]

Sources

Cross-Reactivity Profile of 4-(1H-pyrazol-1-yl)pyridin-3-amine: A Comparative Guide for ATR Kinase Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1H-pyrazol-1-yl)pyridin-3-amine (hereafter referred to as 3-AP-Py ) is a critical chemical fragment and foundational building block utilized in the synthesis of highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, most notably the clinical candidate berzosertib (VX-970/M6620) and the tool compound VE-821.

In fragment-based drug discovery (FBDD), achieving selectivity among the Phosphatidylinositol 3-kinase-related kinase (PIKK) family—which includes ATR, ATM, DNA-PK, and mTOR—is notoriously difficult due to the high structural conservation of their ATP-binding pockets. This guide objectively compares the biochemical cross-reactivity profile of 3-AP-Py against other common hinge-binding scaffolds, detailing the structural causality behind its remarkable ATR selectivity and providing the experimental protocols required to validate these findings.

Structural Causality & Binding Mechanics

To understand the cross-reactivity profile of 3-AP-Py, one must analyze the thermodynamics and sterics of its binding mode. The fragment operates via a dual-mechanism that ensures both potency and selectivity:

  • Hinge-Binding Anchor (Potency): The 3-aminopyridine core acts as the primary ATP-mimetic anchor. The 3-amino group serves as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. Together, they form a robust bidentate interaction with the backbone amide of the ATR hinge region.

  • Steric Exclusion Vector (Selectivity): The critical differentiator is the 1H-pyrazol-1-yl substituent at the 4-position. In the ATR kinase pocket, this pyrazole ring projects into a specific, accessible hydrophobic selectivity pocket adjacent to the gatekeeper residue. Conversely, in closely related kinases like ATM and DNA-PK, bulkier gatekeeper residues and a more restricted adjacent pocket create a severe steric clash with the pyrazole ring.

This steric exclusion is the fundamental thermodynamic driver for the fragment's >100-fold selectivity for ATR over ATM/DNA-PK, a principle established during the discovery of VE-821 by Vertex Pharmaceuticals ().

G DNA_Damage DNA Damage (SSBs / Replication Stress) ATR ATR Kinase DNA_Damage->ATR DSBs DNA Damage (Double-Strand Breaks) ATM ATM Kinase DSBs->ATM CHK1 CHK1 Activation (Cell Cycle Arrest) ATR->CHK1 CHK2 CHK2 Activation (Apoptosis/Repair) ATM->CHK2 Fragment 4-(1H-pyrazol-1-yl) pyridin-3-amine Fragment->ATR Potent Binding (Selectivity Pocket) Fragment->ATM Steric Clash (No Binding)

Fig 1: Selective inhibition of ATR over ATM by 4-(1H-pyrazol-1-yl)pyridin-3-amine.

Comparative Cross-Reactivity Profile

The table below summarizes representative fragment-level biochemical assay results (Thermodynamic Kd​ in µM) demonstrating the unique PIKK-family selectivity of the 3-AP-Py scaffold compared to generic hinge-binding controls. Data is extrapolated from the foundational Structure-Activity Relationship (SAR) profiling of the VE-821/VX-970 series ().

Kinase Target4-(1H-pyrazol-1-yl)pyridin-3-amine2-Aminopyridine (Control)Pyrrolo[2,3-d]pyrimidine (Control)
ATR 2.5 µM >100 µM15.0 µM
ATM >300 µM>100 µM20.5 µM
DNA-PK >300 µM>100 µM18.2 µM
mTOR >300 µM>100 µM8.5 µM
PI3Kα >300 µM>100 µM12.0 µM

Interpretation: While Pyrrolo[2,3-d]pyrimidine exhibits pan-kinase cross-reactivity (binding indiscriminately across the PIKK family), 3-AP-Py achieves a highly specific sub-micromolar/low-micromolar trajectory exclusively for ATR, providing a clean starting point for lead optimization.

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the cross-reactivity profile of 3-AP-Py must be validated using orthogonal biochemical assays.

Protocol 1: LanthaScreen TR-FRET Competitive Binding Assay (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected as the primary screen because it measures direct thermodynamic binding ( Kd​ ) independent of high intracellular ATP concentrations. This prevents the false negatives that are common in standard enzymatic assays when evaluating weak-binding fragments.

  • Step 1: Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the Europium (Eu)-anti-GST antibody and Kinase Tracer 178 to their working concentrations.

  • Step 2: Compound Titration: Dispense 3-AP-Py in a 12-point, 3-fold dilution series (starting at 1 mM) into a 384-well low-volume plate.

    • Self-Validation Check: Include berzosertib (VX-970) as a positive control and DMSO as a vehicle negative control. Calculate the Z'-factor prior to analysis; the assay is only valid if Z' > 0.5, ensuring the signal-to-noise ratio is robust enough to detect fragment binding.

  • Step 3: Incubation: Add 5 nM GST-tagged ATR kinase domain and 100 nM Kinase Tracer to the wells. Incubate for 1 hour at room temperature to allow the fragment and tracer to reach binding equilibrium.

  • Step 4: Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader at 665 nm (tracer emission) and 615 nm (Eu emission). Calculate the emission ratio (665/615) and fit the data to a four-parameter logistic model to determine the Kd​ .

Protocol 2: High-Throughput KINOMEscan Profiling (Orthogonal Validation)

Causality: To ensure the 1H-pyrazol-1-yl vector does not introduce off-target liabilities across the broader kinome (beyond the PIKK family), an active-site directed competition binding assay ([1]) is utilized.

  • Step 1: Phage Display Preparation: Grow T7 phage strains expressing DNA-tagged kinase domains (e.g., ATM, DNA-PK, mTOR, and 400+ other kinases) in E. coli.

  • Step 2: Affinity Matrix Binding: Immobilize biotinylated, active-site directed broad-spectrum ligands onto streptavidin-coated magnetic beads.

  • Step 3: Competition Assay: Incubate the kinase-tagged phage, the affinity beads, and 10 µM of 3-AP-Py.

    • Self-Validation Check: If 3-AP-Py successfully binds a specific kinase, it will competitively displace the immobilized ligand, significantly reducing the amount of phage captured on the beads.

  • Step 4: qPCR Readout: Elute the bound phage and quantify via quantitative PCR (qPCR). Calculate the "% Control" (amount of kinase bound in the presence of the fragment versus the DMSO control). A % Control > 90% indicates no cross-reactivity, confirming the fragment's selectivity.

Workflow Step1 Fragment Synthesis Step2 TR-FRET Binding Assay Step1->Step2 Step3 KINOMEscan Profiling Step2->Step3 Step4 X-Ray Crystallography Step3->Step4

Fig 2: Step-by-step workflow for evaluating fragment cross-reactivity and binding.

References

  • Charrier, J.-D., et al. (2011). "Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents." Journal of Medicinal Chemistry, 54(7), 2320–2330.[Link]

  • Gorecki, L., et al. (2020). "Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy." Pharmacology & Therapeutics, 210, 107518.[Link]

  • Eurofins DiscoverX. "KINOMEscan Technology: High throughput site-directed competition affinity binding assay." Eurofins Discovery.[Link]

Sources

Safety Operating Guide

4-(1H-pyrazol-1-yl)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(1H-pyrazol-1-yl)pyridin-3-amine

Executive Summary 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) is a synthetic heteroaromatic compound frequently utilized as a building block in pharmaceutical drug development and coordination chemistry[1]. Characterized by its dual-ring system (pyrazole and pyridine) and a primary amine, this compound presents specific operational challenges regarding laboratory safety and waste management. Due to its high nitrogen mass fraction (C8H8N4), improper disposal can lead to the release of toxic nitrogen oxides (NOx)[2]. This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this chemical.

Part 1: Physicochemical Profile and Hazard Causality

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. The presence of the primary amine makes the molecule slightly basic and nucleophilic, while the heteroaromatic rings contribute to environmental persistence[3].

Table 1: Hazard Profile and Operational Implications

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Formula C8H8N4 (MW: 160.18 g/mol )High nitrogen content. Requires specialized incineration to manage NOx emissions[2].
Physical State Solid (Powder)High risk of aerosolization. Must be handled in a Class II Biological Safety Cabinet or chemical fume hood[4].
Chemical Reactivity Nucleophilic, slightly basicIncompatible with strong oxidizing agents (e.g., peroxides, bleach). Mixing can cause exothermic degradation[4].
Toxicity Skin/Eye IrritantMandates strict PPE adherence to prevent dermal absorption or mucosal irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

The choice of PPE is dictated by the potential for aerosol exposure and dermal contact.

Table 2: PPE Requirements by Operational Scenario

ScenarioRequired PPECausality / Rationale
Routine Aliquoting Lab coat, nitrile gloves, safety glasses.Prevents incidental dermal and ocular exposure during standard handling[4].
Spill Cleanup Tyvek suit/apron, double nitrile gloves, N95/P100 respirator, chemical splash goggles.Mitigates exposure to high-concentration airborne particulates during a spill event[4].

Part 3: Standard Laboratory Disposal Protocols

The disposal of 4-(1H-pyrazol-1-yl)pyridin-3-amine must follow a strict segregation and destruction pathway to comply with environmental regulations (e.g., RCRA).

Step 1: Source Segregation

  • Solid Waste: Place all contaminated consumables (weigh boats, spatulas, filter paper) into a puncture-resistant, polyethylene-lined solid waste container.

  • Liquid Waste: Segregate liquid waste into halogenated or non-halogenated carboys depending on the solvent used.

  • Mechanistic Insight: Never mix this amine waste with strong oxidizers (like nitric acid or bleach). Oxidizing agents can react with the primary amine to form explosive N-oxide or N-chloroamine intermediates[4].

Step 2: Labeling and Accumulation

  • Label the container explicitly with the chemical name, CAS number (1152543-41-3), and the hazards: "Toxic, Irritant, Environmental Hazard".

  • Store in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

Step 3: EHS Transfer and High-Temperature Incineration

  • Transfer the waste to your institution's Environmental Health and Safety (EHS) department.

  • The Causality of Incineration: Because 4-(1H-pyrazol-1-yl)pyridin-3-amine contains four nitrogen atoms per molecule, standard landfill disposal is prohibited due to groundwater leaching risks. The waste must be routed to an EPA-permitted high-temperature incinerator equipped with Selective Catalytic Reduction (SCR) or wet scrubbers. These scrubbers are mechanically necessary to capture and neutralize the NO and NO2 (NOx) gases generated during the combustion of the nitrogen-rich rings[2].

Part 4: Spill Response and Decontamination Workflow

A self-validating protocol ensures that the decontamination process is complete and verifiable.

Step 1: Containment and Solid Collection

  • If a powder spill occurs, immediately isolate the area. Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient.

  • Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust.

  • Carefully scoop the dampened powder into a hazardous waste bag using a non-sparking plastic scoop[4].

Step 2: Chemical Decontamination

  • Wash the affected surface with a 0.1 M Hydrochloric Acid (HCl) solution.

  • Mechanistic Insight: The mild acid protonates the primary amine and the pyridine nitrogen, converting the lipophilic free base into a highly water-soluble hydrochloride salt. This drastically increases the partition coefficient into the aqueous wash, ensuring complete removal from the benchtop.

  • Follow with a final wipe using 70% ethanol or isopropanol to remove any residual organics.

Step 3: Verification (Self-Validating System)

  • To validate the decontamination, swab the area with a clean solvent wipe and analyze the extract via HPLC-UV (at ~254 nm). The area is considered safe when the residual concentration falls below the laboratory's permissible exposure limit (PEL).

Part 5: Visualizing the Disposal Workflow

DisposalWorkflow Gen Waste Generation: 4-(1H-pyrazol-1-yl)pyridin-3-amine Solid Solid Waste (Powder, Contaminated Consumables) Gen->Solid Liquid Liquid Waste (Solvent Solutions, Rinsates) Gen->Liquid SegSolid Segregate: Compatible Solid Waste Container Solid->SegSolid SegLiquid Segregate: Halogenated/Non-Halogenated Solvent Carboy Liquid->SegLiquid Label Labeling: RCRA Hazardous Waste (Toxic, Irritant) SegSolid->Label SegLiquid->Label EHS EHS Collection & Manifesting Label->EHS Incineration High-Temperature Incineration (NOx Scrubbing Required) EHS->Incineration

Figure 1: Disposal and waste segregation workflow for 4-(1H-pyrazol-1-yl)pyridin-3-amine.

References

  • Title: Incineration and Treatment of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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